ATTO 610
説明
特性
分子式 |
C25H31ClN2O6 |
|---|---|
分子量 |
491.0 g/mol |
IUPAC名 |
4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid perchlorate |
InChI |
InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5) |
InChIキー |
SLQQGEVQWLDVDF-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
Foundational & Exploratory
ATTO 610: A Technical Guide to its Fluorescence Spectrum and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of the fluorescent dye ATTO 610. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this fluorophore in their work. This document details its fluorescence spectrum and quantum yield, and provides standardized experimental protocols for their determination.
Core Photophysical Properties of this compound
This compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3][4][5][6] These properties make it a versatile tool for various applications in the life sciences, including the labeling of proteins, DNA, and RNA.[1][2][4][5] The dye is moderately hydrophilic and carries a net positive charge of +1 after coupling to a substrate.[1][5] It is important to note that this compound is pH-sensitive and can degrade at a pH above 8.[1][4][5]
The key quantitative photophysical parameters of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.
| Parameter | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λabs) | 615 nm | Water | [2] |
| 616 nm | PBS (pH 7.4) | [1][5][7][8] | |
| Emission Maximum (λfl) | 632 nm | - | [9] |
| 633 nm | PBS (pH 7.4) | [1][5][7][8] | |
| 634 nm | Water | [2][10][11] | |
| Molar Extinction Coefficient (εmax) | 1.5 x 105 M-1cm-1 | PBS (pH 7.4) / Water | [1][2][5][7][8][11] |
| Fluorescence Quantum Yield (ηfl) | 70% (0.7) | PBS (pH 7.4) / Water | [1][2][5][7][8][10] |
| Fluorescence Lifetime (τfl) | 3.2 ns | PBS (pH 7.4) / Water | [1][2][5][8][11] |
Experimental Protocols
Accurate characterization of the fluorescence properties of this compound is essential for its effective use. The following sections outline the detailed methodologies for determining its fluorescence spectrum and quantum yield.
Measurement of the Fluorescence Spectrum
The fluorescence emission and excitation spectra of this compound can be determined using a spectrofluorometer.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent, such as phosphate-buffered saline (PBS) at pH 7.4.
-
The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.
2. Determination of the Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (approximately 616 nm).[1]
-
Scan a range of emission wavelengths, typically from 625 nm to 800 nm, while recording the fluorescence intensity.
-
The resulting plot of fluorescence intensity versus emission wavelength represents the fluorescence emission spectrum.[12]
3. Determination of the Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the emission maximum of this compound (approximately 633 nm).[1]
-
Scan a range of excitation wavelengths, for instance from 550 nm to 630 nm, while monitoring the fluorescence intensity.
-
The resulting plot of fluorescence intensity versus excitation wavelength provides the fluorescence excitation spectrum, which should closely resemble the absorption spectrum.[12][13]
A schematic of the instrumental setup for fluorescence spectroscopy is depicted below.
References
- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 8. This compound biotin, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 13. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
ATTO 610: A Technical Guide to Photostability and Photobleaching
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties of the fluorescent dye ATTO 610, with a specific focus on its photostability and photobleaching characteristics. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques in their work.
Core Photophysical and Optical Properties
This compound is a fluorescent label belonging to a new generation of dyes designed for the red spectral region. It is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability, making it a versatile tool for various life science applications, including the labeling of DNA, RNA, and proteins.[1][2][3] The dye is moderately hydrophilic and carries a net positive charge of +1 after coupling to a substrate.[2]
The key optical and photophysical parameters of this compound are summarized in the table below. This data is crucial for designing and calibrating fluorescence experiments, ensuring optimal excitation and emission detection, and for theoretical modeling of the dye's behavior.
| Parameter | Value | Reference |
| Absorption Maximum (λabs) | 616 nm | [2][4][5] |
| Emission Maximum (λfl) | 633 nm | [2][4][5] |
| Molar Extinction Coefficient (εmax) | 1.5 x 105 M-1cm-1 | [2][4][5] |
| Fluorescence Quantum Yield (ηfl) | 70% | [2][4][5] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [2][4][5] |
| Correction Factor (CF260) | 0.03 | [2][4][5] |
| Correction Factor (CF280) | 0.06 | [2][4][5] |
Photostability and Photobleaching Characteristics
This compound is consistently described as having high photostability, a critical feature for applications requiring prolonged or intense illumination, such as single-molecule detection and super-resolution microscopy.[2][3][6] This high stability is attributed to its rigid molecular structure, which minimizes conformational changes that can lead to non-radiative decay pathways.[6]
Photobleaching is the irreversible photo-induced destruction of a fluorophore, leading to a loss of its fluorescent properties.[7] This process is often mediated by reactions with molecular oxygen in the environment, particularly when the fluorophore enters a long-lived triplet state.[7] While this compound is designed to have very little triplet formation, some degree of photobleaching is inevitable under prolonged and high-intensity illumination.[1][2][3]
Experimental Protocol for Measuring Photobleaching Rate
The following is a generalized protocol for quantifying the photobleaching rate of this compound in a microscopy experiment. This protocol can be adapted for both ensemble measurements and single-molecule studies.
Objective:
To determine the photobleaching rate of this compound under specific and controlled illumination conditions.
Materials:
-
This compound-labeled sample (e.g., proteins, DNA) immobilized on a glass coverslip.
-
Fluorescence microscope (e.g., confocal, TIRF) equipped with a suitable laser line for excitation (e.g., 633 nm or similar).
-
High-sensitivity camera (e.g., EMCCD or sCMOS).
-
Image acquisition and analysis software.
-
Imaging buffer (consider using an oxygen-scavenging system to assess the role of oxygen in photobleaching).
Methodology:
-
Sample Preparation:
-
Prepare a sample of this compound-labeled molecules of interest.
-
Immobilize the labeled molecules on a clean glass coverslip to prevent movement during imaging. The immobilization strategy should be chosen to minimize any environmental effects on the dye's photophysics.
-
Mount the coverslip on the microscope stage in a suitable imaging chamber containing the desired imaging buffer.
-
-
Microscope Setup and Calibration:
-
Select the appropriate laser line and power for excitation of this compound. It is crucial to measure and record the laser power at the sample plane.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
Focus on the sample plane containing the immobilized molecules.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view under continuous illumination.
-
The time interval between frames and the total acquisition time will depend on the photobleaching rate of the dye under the chosen conditions. A pilot experiment may be necessary to determine the optimal imaging parameters.
-
-
Data Analysis:
-
Ensemble Measurement:
-
Define a region of interest (ROI) containing a population of fluorescently labeled molecules.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent molecules.
-
Plot the background-corrected mean fluorescence intensity as a function of time.
-
-
Single-Molecule Measurement:
-
Identify individual fluorescent spots corresponding to single this compound molecules.
-
Measure the fluorescence intensity of each individual spot over time until it photobleaches (disappears).
-
The time until photobleaching for each molecule is its individual photobleaching lifetime.
-
Collect the photobleaching lifetimes from a large population of single molecules.
-
-
-
Quantification of Photobleaching Rate:
-
The decay of the fluorescence intensity over time can be fitted to an exponential function (or a multi-exponential function if the decay is complex) to determine the photobleaching rate constant (kpb) or the photobleaching half-life (t1/2). The relationship is given by:
-
I(t) = I0 * e-kpb*t
-
t1/2 = ln(2) / kpb
-
-
For single-molecule data, the distribution of photobleaching lifetimes can be plotted as a histogram and fitted to an exponential decay to determine the characteristic photobleaching lifetime.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental workflow for determining the photostability of this compound.
Caption: Experimental workflow for photostability analysis.
Caption: Data analysis pathways for photobleaching studies.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound biotin, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
ATTO 610: A Comprehensive Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
ATTO 610 is a fluorescent dye belonging to a new generation of labels developed for the red spectral region.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a versatile tool for various applications in life sciences, including the labeling of DNA, RNA, and proteins.[3][4] This guide provides an in-depth overview of this compound's properties, detailed experimental protocols, and visualizations to facilitate its effective implementation in research and development.
Core Properties and Characteristics
This compound is a cationic dye that carries a net electrical charge of +1 after coupling to a substrate. It is moderately hydrophilic and exhibits good water solubility.[4][5] The dye is known for its high thermal and photo-stability and very little triplet formation.[1] One of the key features of ATTO dyes, including this compound, is their rigid chromophore structure, which prevents the formation of isomers and ensures consistent optical properties largely independent of the solvent and temperature.[6]
The dye is sensitive to pH; it is stable up to pH 8 but will slowly degrade at higher pH levels.[4] For storage, the product should be kept at -20°C and protected from light and moisture.[5] Under these conditions, ATTO-TEC products are reported to be stable for at least three years.[5]
Photophysical and Chemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison. These properties make it suitable for high-sensitivity detection, including single-molecule work.[3][5]
| Property | Value | Reference |
| Maximum Excitation (λabs) | 615 - 616 nm | [1][7][8] |
| Maximum Emission (λfl) | 633 - 634 nm | [1][7][9] |
| Molar Extinction Coefficient (εmax) | 1.5 x 10^5 M⁻¹ cm⁻¹ | [1][5][9] |
| Fluorescence Quantum Yield (ηfl) | 70% | [1][5] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [1][5] |
| Molecular Weight (Carboxy) | 491 g/mol | [5] |
| Molecular Weight (NHS-ester) | 588 g/mol | [5] |
| Molecular Weight (Maleimide) | 613 g/mol | [5][10] |
| Correction Factor (CF260) | 0.02 - 0.03 | [1][5] |
| Correction Factor (CF280) | 0.05 - 0.06 | [1][3][5] |
Experimental Protocols
This compound is available with various reactive groups for labeling, most commonly as an NHS-ester for targeting primary amines and as a maleimide (B117702) for targeting free sulfhydryl groups.[3][5]
Protein Labeling with this compound NHS-ester
This protocol is designed for labeling proteins with amine groups.
Materials:
-
Protein of interest
-
This compound NHS-ester
-
Amine-free, anhydrous DMF or DMSO
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Gel permeation chromatography column (e.g., Sephadex G-25)
Methodology:
-
Protein Preparation:
-
Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. Protein concentrations below this may decrease labeling efficiency.
-
Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against 10-20 mM PBS.
-
-
Dye Solution Preparation:
-
Immediately before use, dissolve the this compound NHS-ester in amine-free, anhydrous DMF or DMSO to a concentration of 2 mg/mL.
-
-
Conjugation Reaction:
-
Add a two-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio can vary, so optimization may be required for new proteins.
-
Incubate the reaction at room temperature for 2 hours with gentle shaking.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).
-
Elute the sample with the same buffer. The first fluorescent band is typically the labeled protein, followed by the free dye.
-
Oligonucleotide Labeling with this compound NHS-ester
This protocol is for labeling amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide
-
This compound NHS-ester
-
Anhydrous DMF
-
Carbonate buffer (0.2 M, pH 8-9)
-
Gel filtration or reversed-phase HPLC for purification
Methodology:
-
Oligonucleotide Preparation:
-
Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.
-
-
Dye Solution Preparation:
-
Prepare a 5 mg/mL solution of this compound NHS-ester in anhydrous DMF.
-
-
Conjugation Reaction:
-
Add approximately 50 µl of the oligonucleotide solution to 30 µl of the label solution.
-
Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7-7.5.
-
-
Purification:
-
Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.
-
Protein Labeling with this compound Maleimide
This protocol is for labeling proteins with free sulfhydryl (thiol) groups.
Materials:
-
Protein with free thiol groups
-
This compound maleimide
-
Anhydrous, amine-free DMSO or DMF
-
PBS buffer (pH 7.4)
-
Gel filtration column (e.g., Sephadex G-25)
Methodology:
-
Protein Preparation:
-
Dye Solution Preparation:
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate using a gel filtration column as described for NHS-ester labeling.[11]
-
Visualizations
Experimental Workflow: Immunofluorescence Staining
The following diagram illustrates a typical workflow for immunofluorescence staining using an this compound-conjugated secondary antibody to visualize a target protein within a cell.
Caption: A generalized workflow for immunofluorescent labeling using an this compound-conjugated secondary antibody.
Logical Relationship: Reactive Dye Conjugation
This diagram illustrates the fundamental chemical reaction between an this compound reactive dye and a biomolecule.
Caption: The basic principle of covalent labeling of biomolecules with this compound reactive dyes.
References
- 1. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eurofinsgenomics.com [eurofinsgenomics.com]
- 10. This compound maleimide BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) | Sigma-Aldrich [sigmaaldrich.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
ATTO 610: A Technical Guide for Advanced Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
ATTO 610 is a fluorescent dye belonging to the ATTO family of labels, recognized for its exceptional photophysical properties that make it a valuable tool in a wide range of molecular biology applications. This guide provides an in-depth overview of this compound, including its core properties, detailed experimental protocols for its use in key applications, and a comparative analysis of its performance.
Core Properties of this compound
This compound is characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it a robust choice for demanding fluorescence-based assays.[1][2][3] As a cationic dye, it carries a net positive charge, a feature that can influence its interaction with biological molecules.[1]
Spectroscopic and Photophysical Characteristics
The selection of a fluorophore is critically dependent on its spectral properties and performance under experimental conditions. This compound exhibits an absorption maximum in the orange-red region of the spectrum, with an emission peak in the red region. This spectral profile is advantageous for multiplexing experiments and for minimizing autofluorescence from biological samples, which is typically lower at longer wavelengths.
| Property | Value | Reference |
| Absorption Maximum (λ_abs_) | 615-616 nm | [1][2] |
| Emission Maximum (λ_em_) | 633-634 nm | [1][2][4] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [1][2][4] |
| Fluorescence Quantum Yield (Φ) | ~0.70 | [1][2][4] |
| Fluorescence Lifetime (τ) | ~3.2 ns | [1] |
Key Applications and Experimental Protocols
This compound is a versatile dye used for labeling a variety of biomolecules, including proteins, DNA, and RNA.[1][2][3] Its high brightness and photostability make it particularly well-suited for applications requiring high sensitivity and prolonged imaging.
Conjugation of this compound to Biomolecules
This compound is available with different reactive groups to facilitate covalent labeling of various functional groups on biomolecules. The most common forms are NHS-esters for labeling primary amines (e.g., on proteins) and maleimides for labeling thiols (e.g., on cysteine residues).
Immunofluorescence
This compound-conjugated antibodies are frequently used in immunofluorescence (IF) to visualize the localization of specific proteins within fixed and permeabilized cells. Its brightness and photostability allow for high-resolution imaging with a good signal-to-noise ratio.[5]
1. Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells briefly with Phosphate-Buffered Saline (PBS).
2. Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization:
-
If the target protein is intracellular, permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[6]
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking:
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween 20) for 30-60 minutes at room temperature.[6]
5. Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in the blocking buffer to its optimal concentration (typically 1-10 µg/mL, but should be empirically determined).
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[6][7]
6. Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer. The optimal concentration should be determined by titration, but a starting point of 1-5 µg/mL is common.[7]
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[6][7]
7. Mounting and Imaging:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~615 nm, Emission: ~634 nm).
Fluorescence In Situ Hybridization (FISH)
This compound-labeled oligonucleotide probes are utilized in FISH to detect specific DNA or RNA sequences within cells or tissues. The high quantum yield of this compound contributes to a strong signal, facilitating the detection of low-abundance targets.[8]
1. Sample Preparation:
-
Prepare and fix the cells or tissue sections on microscope slides according to standard cytogenetic protocols.
-
Dehydrate the samples through an ethanol (B145695) series (e.g., 70%, 85%, 100%) and air-dry.[8]
2. Denaturation:
-
Apply the hybridization buffer containing the this compound-labeled probe (probe concentration typically ranges from 10-50 ng per slide, but should be optimized) to the slide.[8][9]
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the sample and probe by heating the slide on a hot plate or in a hybridizer at 75-85°C for 5-10 minutes.[8]
3. Hybridization:
-
Transfer the slides to a humidified chamber and incubate overnight at 37-45°C to allow the probe to hybridize to the target sequence.[8][10]
4. Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in a series of stringency wash buffers (e.g., SSC buffers of decreasing concentration and increasing temperature) to remove unbound and non-specifically bound probes. A typical wash series might be:
5. Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA-specific stain like DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets for this compound and the counterstain.
Flow Cytometry
In flow cytometry, this compound-conjugated antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers. The brightness of this compound allows for clear distinction between positive and negative populations.
1. Cell Preparation:
-
Prepare a single-cell suspension from blood, tissue, or cell culture.
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
2. Antibody Titration:
-
It is crucial to titrate each new this compound-conjugated antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[11][12][13]
-
Prepare a series of dilutions of the antibody (e.g., from 10 µg/mL down to 0.1 µg/mL).[11]
-
Stain a fixed number of cells with each dilution and analyze by flow cytometry to determine the concentration that gives the brightest staining of the positive population with minimal background on the negative population.[12]
3. Staining:
-
Resuspend the cells in the staining buffer containing the predetermined optimal concentration of the this compound-conjugated antibody.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.[13]
4. Washing:
-
Wash the cells two to three times with the staining buffer to remove unbound antibody.
5. Data Acquisition:
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer equipped with a laser and detectors appropriate for this compound (e.g., a yellow-green or red laser for excitation).
Signaling Pathway and Experimental Workflow Visualization
This compound is a valuable tool for visualizing dynamic cellular processes, such as receptor-mediated endocytosis of G-protein coupled receptors (GPCRs).
GPCR Internalization Signaling Pathway
GPCRs are integral membrane proteins that, upon ligand binding, initiate intracellular signaling cascades. This activation is often followed by a process of desensitization and internalization, which is a crucial mechanism for regulating signal duration and intensity. This process can be visualized using fluorescently labeled ligands or antibodies.[14][15][16]
Experimental Workflow: Receptor-Mediated Endocytosis Assay
This workflow outlines the steps to visualize and quantify the internalization of a receptor, such as a GPCR, using a fluorescently labeled ligand or antibody.[17][18][19][20]
Performance and Comparison
The performance of a fluorescent dye is often assessed by its brightness and photostability, which directly impact the quality of the resulting data.
Comparative Data of Red Fluorescent Dyes
While direct quantitative comparisons can vary depending on the experimental conditions, ATTO dyes are generally recognized for their superior performance compared to traditional dyes like Cy5.[1]
| Dye | Quantum Yield (Φ) | Relative Photostability | Reference |
| This compound | ~0.70 | High | [1][2][4] |
| Alexa Fluor 647 | ~0.33 | High | [18] |
| Cy5 | ~0.27 | Moderate | [18] |
Note: Relative photostability is a qualitative measure. Quantitative photobleaching rates can be highly dependent on the sample environment and illumination intensity. ATTO-TEC has reported that some of their red-excitable dyes, like ATTO 647N and ATTO 655, can be up to 100 times more stable against ozone degradation than Cy5 and Alexa Fluor 647, which is particularly important for microarray applications.[1]
Conclusion
This compound is a high-performance fluorescent dye that offers significant advantages for a variety of molecular biology applications. Its exceptional brightness, photostability, and versatile conjugation chemistry make it an excellent choice for researchers seeking to obtain high-quality, reproducible data in immunofluorescence, FISH, flow cytometry, and the study of dynamic cellular processes. By following optimized protocols and understanding the dye's properties, scientists and drug development professionals can effectively leverage this compound to advance their research.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. ulab360.com [ulab360.com]
- 3. health.uconn.edu [health.uconn.edu]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. ptglab.com [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Insitu hybridization [krauselab.ccbr.utoronto.ca]
- 10. Fast and Non-Toxic In Situ Hybridization without Blocking of Repetitive Sequences | PLOS One [journals.plos.org]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. leinco.com [leinco.com]
- 13. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 14. researchgate.net [researchgate.net]
- 15. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 610: A Technical Guide to Excitation and Emission Maxima
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye ATTO 610. Designed for a scientific audience, this document details the excitation and emission maxima, alongside other critical spectroscopic parameters. Furthermore, it outlines detailed experimental protocols for spectral characterization and a common application in immunofluorescence, facilitating the integration of this compound into various research and development workflows.
Core Photophysical Properties of this compound
This compound is a fluorescent label that belongs to a class of dyes known for their high fluorescence quantum yields and photostability.[1] Its spectral characteristics make it a valuable tool for fluorescence microscopy, flow cytometry, and other applications requiring sensitive detection in the red region of the visible spectrum.
The key quantitative data for this compound are summarized in the table below. These values are primarily for the carboxy derivative of the dye in an aqueous buffer (Phosphate-Buffered Saline, pH 7.4), as specified in the manufacturer's datasheets.[1] It is important to note that while the rigid structure of ATTO dyes minimizes solvatochromic effects, slight variations in spectral properties can occur in different chemical environments.[2]
| Parameter | Value | Unit | Notes |
| Excitation Maximum (λex) | 615 - 616 | nm | The peak wavelength for absorbing photons.[1][3] |
| Emission Maximum (λem) | 633 - 634 | nm | The peak wavelength of emitted fluorescence.[1][3] |
| Molar Extinction Coefficient (ε) | 1.5 x 105 | M-1cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum.[1] |
| Fluorescence Quantum Yield (Φ) | 0.70 | - | The efficiency of converting absorbed photons into emitted photons.[3] |
| Fluorescence Lifetime (τ) | 3.2 | ns | The average time the molecule stays in its excited state before emitting a photon.[1] |
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound, carboxylated derivative
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer with a high-pressure xenon lamp or other suitable light source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid the inner filter effect. A typical starting concentration is 1 µM.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the light source to stabilize (typically 30 minutes).
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
-
-
Emission Spectrum Measurement:
-
Place a cuvette with the blank solution (PBS) in the sample holder and record a blank spectrum.
-
Replace the blank with the this compound sample cuvette.
-
Set the excitation wavelength to the known absorption maximum (e.g., 616 nm).
-
Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 620 nm to 750 nm).
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 550 nm to 630 nm).
-
The resulting spectrum, after correction for the lamp output, represents the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
Immunofluorescence Staining of Fixed Cells
This protocol describes a general workflow for using an this compound-conjugated secondary antibody for the immunofluorescent staining of a target protein in fixed cultured cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
This compound-conjugated secondary antibody that recognizes the primary antibody
-
Mounting medium with an antifade reagent
-
Fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation: 610/20 nm, emission: 660/40 nm)
Methodology:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its recommended concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer to its recommended concentration.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
References
ATTO 610 Fluorescent Dye: A Technical Guide to Water Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the water solubility of the ATTO 610 fluorescent dye. While a precise quantitative value for water solubility is not publicly specified by the manufacturer, this document consolidates available information from technical data sheets and outlines experimental protocols for its practical application in aqueous environments.
Core Properties and Solubility Profile
This compound is a fluorescent label belonging to a new generation of dyes developed by ATTO-TEC. It is designed for life science applications, including the labeling of DNA, RNA, and proteins.[1][2] Key characteristics of this compound include strong absorption, high fluorescence quantum yield, and high photostability.[1][2]
Product information consistently describes this compound as having "good water solubility" or being "moderately hydrophilic".[2] The optical data for the carboxy derivative of this compound are measured in an aqueous solution (PBS, pH 7.4), which indicates sufficient solubility for spectroscopic analysis in buffered solutions.[2]
While readily soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile, caution is advised when using reactive derivatives like NHS-esters and maleimides.[1] These derivatives are susceptible to hydrolysis and should be dissolved in anhydrous solvents immediately before conjugation to biomolecules.[1]
Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous solutions is influenced by several factors, including its chemical modification, the pH of the solution, and the presence of salts. The dye is noted to be pH sensitive; it is stable up to a pH of 8.5 but will slowly degrade at higher pH levels.[1]
Caption: Factors influencing the water solubility of this compound.
Quantitative Data Summary
While a specific maximum solubility value in mg/mL is not provided in the available literature, the properties of the common derivatives of this compound are summarized below. This information is crucial for preparing stock solutions and for use in labeling reactions.
| Modification | Molecular Weight ( g/mol ) | Cationic Mass (M+, g/mol ) | Recommended Solvent for Stock |
| Carboxy (free acid) | 491 | 391 | Polar solvents (e.g., DMSO, DMF) |
| NHS-ester | 588 | 488 | Anhydrous DMSO or DMF |
| Maleimide | 613 | 513 | Anhydrous DMSO or DMF |
| Biotin | 801 | 701 | Polar solvents (e.g., DMSO, DMF) |
Data sourced from ATTO-TEC product information sheets.[1]
Experimental Protocols
Protocol for Preparation of an Aqueous this compound Solution
This protocol describes a general procedure for preparing a working solution of this compound carboxy derivative in an aqueous buffer, suitable for spectroscopic measurements and other non-conjugation applications.
Materials:
-
This compound, carboxy derivative
-
High-purity dimethylsulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound by dissolving the dye in a small amount of high-purity DMSO. For example, dissolve 1 mg of the dye in 100 µL of DMSO to obtain a 10 mg/mL stock solution.
-
Dilution in Aqueous Buffer: From the DMSO stock solution, prepare a working solution in the desired aqueous buffer (e.g., PBS, pH 7.4). For example, add 10 µL of the 10 mg/mL stock solution to 990 µL of PBS to obtain a 100 µg/mL working solution.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution.
-
Concentration Measurement: Measure the absorbance of the aqueous solution at the dye's maximum absorption wavelength (~615 nm) using a spectrophotometer. Calculate the precise concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient (1.5 x 10⁵ M⁻¹ cm⁻¹).[1]
Caption: General workflow for preparing and using this compound in aqueous solutions.
References
A Technical Guide to ATTO 610 Derivatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the available reactive derivatives of the fluorescent dye ATTO 610, their chemical specificities, and protocols for their use in bioconjugation. This compound is a carbopyronin-based dye characterized by strong absorption, high fluorescence quantum yield, and excellent photostability, making it a popular choice for various bioanalytical applications, including high-resolution microscopy and single-molecule detection.[1][2]
Core Characteristics of this compound
This compound is a cationic dye that, upon conjugation, imparts a net positive charge of +1 to the labeled molecule. It is moderately hydrophilic and exhibits optimal fluorescence excitation in the 615-625 nm range, with an emission maximum around 633 nm.[1][3] The dye is stable in physiological buffers up to pH 8.5, though it may slowly degrade at higher pH values.[4]
Available Derivatives for Conjugation
This compound is available in several reactive forms, each designed to target specific functional groups on biomolecules. The choice of derivative is critical for efficient and specific labeling. The primary derivatives include NHS-ester, maleimide (B117702), azide (B81097), alkyne, and carboxyl forms.
Quantitative Data Summary
The following table summarizes the key optical and physical properties of this compound and its common derivatives.
| Property | This compound (Carboxy) | This compound NHS-ester | This compound Maleimide | This compound Azide | This compound Alkyne | This compound Biotin |
| Excitation Wavelength (λabs) | 616 nm[3] | 616 nm[5] | 616 nm[3] | 615 nm[6] | 615-625 nm[1] | 616 nm[7] |
| Emission Wavelength (λfl) | 633 nm[3] | 633 nm[5] | 633 nm[3] | 632 nm[6] | ~633 nm | 633 nm[7] |
| Molar Extinction Coefficient (εmax) | 1.5 x 10⁵ M⁻¹cm⁻¹[3] | 1.5 x 10⁵ M⁻¹cm⁻¹ | 1.5 x 10⁵ M⁻¹cm⁻¹[3] | Not specified | Not specified | 1.5 x 10⁵ M⁻¹cm⁻¹[7] |
| Fluorescence Quantum Yield (ηfl) | 70%[3] | 70% | 70%[3] | Not specified | Not specified | 70%[7] |
| Fluorescence Lifetime (τfl) | 3.2 ns[3] | 3.2 ns | 3.2 ns[3] | Not specified | Not specified | 3.2 ns[7] |
| Molecular Weight (MW) | 491 g/mol | 588 g/mol [8] | 613 g/mol [8] | 704.79 g/mol [6] | Not specified | 801 g/mol [7] |
| Net Charge after Conjugation | +1[8] | +1 | +1[9] | +1[6] | +1[1] | +1[7] |
| Correction Factor (CF260) | 0.03[3] | 0.03 | 0.03[3] | Not specified | Not specified | 0.03[7] |
| Correction Factor (CF280) | 0.06[3] | 0.06 | 0.06[3] | Not specified | Not specified | 0.06[7] |
Conjugation Chemistries and Experimental Protocols
The selection of a conjugation strategy depends on the available functional groups on the target biomolecule. Below are detailed methodologies for the most common this compound derivatives.
Amine Labeling with this compound NHS-ester
N-hydroxysuccinimidyl (NHS) esters are widely used to label primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[10] The reaction forms a stable amide bond.
Caption: Workflow for labeling proteins with this compound NHS-ester.
-
Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer, adjusting the pH to 8.3. Ensure the buffer is free from any amine-containing substances like Tris or glycine. If the protein is in an incompatible buffer, perform buffer exchange via dialysis or gel filtration against 10-20 mM PBS, then add 0.1 ml of 1 M sodium bicarbonate buffer (pH 8.3) per ml of protein solution.
-
Protein Solution : Dissolve the protein in the bicarbonate buffer at a concentration of 2 mg/mL. Lower concentrations can decrease labeling efficiency.
-
Dye Solution : Immediately before use, dissolve the this compound NHS-ester in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL. These solutions have limited stability.[2]
-
Reaction : While gently vortexing, add the dye solution to the protein solution. The optimal dye-to-protein molar ratio varies and should be determined empirically, typically starting with a 3- to 10-fold molar excess of the dye.
-
Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification : Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or HPLC.
-
Storage : Store the purified conjugate under the same conditions as the unlabeled protein, typically at 4°C with a preservative like sodium azide, or in aliquots at -20°C for long-term storage.[9]
Thiol Labeling with this compound Maleimide
Maleimides are the preferred reactive group for targeting thiol (sulfhydryl) groups, such as those on cysteine residues. The reaction is highly selective for thiols at a pH range of 7.0-7.5, forming a stable thioether bond.[9]
Caption: Workflow for labeling proteins with this compound Maleimide.
-
Buffer Preparation : Prepare a phosphate-buffered saline (PBS) solution and adjust the pH to 7.0-7.5.[9] Working in an inert atmosphere can prevent thiol oxidation.[9]
-
Disulfide Reduction (Optional) : If targeting cysteines involved in disulfide bonds, pre-treat the protein with a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the maleimide dye.
-
Protein Solution : Dissolve the protein in the PBS buffer at a concentration of 1-5 mg/mL.
-
Dye Solution : Prepare a stock solution of this compound maleimide in anhydrous DMSO or DMF.
-
Reaction : Add a 1.3-fold molar excess of the maleimide solution to the protein solution with gentle shaking.[9]
-
Incubation : Incubate the reaction for 2 hours at room temperature, protected from light.[9]
-
Purification : Remove unreacted dye using gel filtration or dialysis.
Click Chemistry with this compound Azide and Alkyne
Click chemistry provides a highly specific and bioorthogonal method for labeling. The reaction involves a copper(I)-catalyzed cycloaddition between an azide and an alkyne (CuAAC).[6][11] this compound is available as both an azide derivative (for labeling alkyne-modified molecules) and an alkyne derivative (for labeling azide-modified molecules).[1][6]
Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reactant Preparation :
-
Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.[11]
-
Dissolve the this compound azide in an ACN/t-BuOH solvent mixture to create a 50 mM stock solution.[11]
-
Prepare a 0.1 M catalyst solution of CuBr in DMSO/t-BuOH and a 0.1 M ligand solution of TBTA in DMSO/t-BuOH. The CuBr solution must be freshly prepared.[11]
-
-
Reaction Setup : For a 5 nmol reaction, combine the oligonucleotide solution with a 2- to 10-fold molar excess of the this compound azide solution.[11]
-
Initiation : Add the catalyst and ligand solutions to the reaction mixture.
-
Incubation : Mix thoroughly and incubate at 25°C for 3 hours or at 40-45°C for 30 minutes to accelerate the reaction.[11]
-
Purification : Purify the labeled oligonucleotide from excess reagents using HPLC or gel filtration.
Conclusion
The diverse range of available this compound derivatives provides researchers with a versatile toolkit for fluorescently labeling a wide array of biomolecules. By selecting the appropriate reactive group and following optimized protocols, high-efficiency conjugation can be achieved for applications ranging from cellular imaging to advanced biophysical analysis. The strong photophysical characteristics of this compound ensure bright and stable signals, making it an excellent choice for demanding fluorescence-based assays.
References
- 1. aatbio.com [aatbio.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.gentaur.com [cdn.gentaur.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. leica-microsystems.com [leica-microsystems.com]
An In-depth Technical Guide to ATTO 610: Properties and Applications
This technical guide provides a comprehensive overview of the fluorescent dye ATTO 610, with a focus on its core photophysical properties for researchers, scientists, and professionals in drug development. This compound is a fluorescent label designed for life science applications, including the labeling of proteins, DNA, and RNA.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3][4]
Core Photophysical and Chemical Properties
This compound is a cationic dye that carries a net positive charge of +1 after being coupled to a substrate.[1][2] It is moderately hydrophilic and soluble in polar solvents such as acetonitrile, dimethylformamide (DMF), and dimethylsulfoxide (DMSO).[1][3] A key characteristic is its pH sensitivity; the dye is stable up to pH 8 but shows slow degradation at higher pH levels.[1][2][4]
The strong light absorption and high fluorescence make this compound a suitable candidate for high-sensitivity detection, including single-molecule studies.[1][3]
Quantitative Data Summary
The optical properties of the carboxy derivative of this compound have been determined in aqueous solutions, such as phosphate-buffered saline (PBS) at pH 7.4.[1][2] The key quantitative data are summarized in the table below for easy reference.
| Property | Value | Notes |
| Molar Extinction Coefficient (εmax) | 1.5 x 105 M-1 cm-1 | At the absorption maximum.[1][2][3][5] |
| Absorption Maximum (λabs) | 616 nm | In PBS, pH 7.4.[1][2][5] |
| Emission Maximum (λfl) | 633 nm | In PBS, pH 7.4.[1][2][5] |
| Fluorescence Quantum Yield (ηfl) | 70 % | [1][2] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [1][2] |
| Correction Factor (CF260) | 0.03 | For determination of dye-DNA conjugate labeling.[1][2][6] |
| Correction Factor (CF280) | 0.06 | For determination of dye-protein conjugate labeling.[1][2][6] |
Experimental Protocols
1. General Protocol for Determining Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (carboxy derivative) of a precisely known concentration in a suitable solvent (e.g., DMSO or PBS, pH 7.4). This requires accurate weighing of the dye.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create several solutions of decreasing, known concentrations.
-
Spectrophotometer Measurement:
-
Use a calibrated spectrophotometer to measure the absorbance of each dilution at the absorption maximum of this compound (~616 nm).
-
Use the same solvent as a blank to zero the spectrophotometer before measurements.
-
-
Data Analysis:
-
Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis.
-
The resulting plot should be a straight line passing through the origin, confirming the Beer-Lambert law holds in this concentration range.
-
The molar extinction coefficient (ε) is calculated from the slope of this line (slope = εb). With a path length (b) of 1 cm, the slope is equal to ε.
-
2. General Protocol for Biomolecule Labeling
This compound is available in several reactive forms, such as NHS-ester for labeling primary amines and maleimide (B117702) for labeling sulfhydryl groups.[1][3]
NHS-Ester Labeling of Proteins:
-
Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate (B84403) or bicarbonate buffer) at a pH between 7 and 8.
-
Prepare a fresh stock solution of this compound NHS-ester in anhydrous DMSO or DMF immediately before use.[1][3]
-
Add the reactive dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized but typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Separate the labeled protein conjugate from the unreacted free dye using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.
References
- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 6. leica-microsystems.com [leica-microsystems.com]
ATTO 610: A Technical Guide to pH Sensitivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 610 is a fluorescent dye belonging to the ATTO family of labels, known for their high fluorescence quantum yields and photostability.[1][2][3] As a cationic dye, it is frequently used for labeling biomolecules such as DNA, RNA, and proteins in various life science applications.[1] A critical characteristic of this compound for its application in biological and pharmaceutical research is its sensitivity to and stability in different pH environments. This technical guide provides a comprehensive overview of the known pH-dependent characteristics of this compound, outlines detailed experimental protocols for its characterization, and presents visual workflows to aid in experimental design.
Core Properties of this compound
This compound is characterized by its strong absorption and high fluorescence quantum yield, making it a bright and sensitive fluorescent marker.[1][2][3] Its photostability is another key feature, allowing for robust performance in imaging applications.[1][4][3]
| Property | Value | Source |
| Excitation Maximum (λabs) | ~616 nm | [2] |
| Emission Maximum (λfl) | ~633 nm | |
| Molar Extinction Coefficient (εmax) | ~1.5 x 105 M-1cm-1 | |
| Fluorescence Quantum Yield (ηfl) | ~70% | [2] |
| Fluorescence Lifetime (τfl) | ~3.2 ns | [2] |
pH Sensitivity and Stability
Multiple sources from the manufacturer and suppliers consistently report that this compound is a pH-sensitive fluorescent dye.
pH Stability
The stability of this compound is pH-dependent. The dye is reported to be practically stable in solutions with a pH up to 8.0 or 8.5.[1][2][3][5] Above this pH range, this compound begins to slowly degrade.[1][4][3][5] This degradation at higher pH is an important consideration for experimental design, particularly in labeling reactions and long-term storage of labeled conjugates, which are often performed under basic conditions to ensure the reactivity of amine groups.
| pH Range | Stability | Source |
| Acidic to Neutral | Stable | [6] |
| Up to pH 8.0-8.5 | Practically Stable | [1][2][3][5] |
| Above pH 8.0-8.5 | Slow Degradation | [1][4][3][5] |
Note: Quantitative data detailing the rate of degradation or the change in fluorescence intensity as a function of pH is not publicly available in the reviewed literature and product datasheets. Researchers are advised to empirically determine the dye's performance under their specific experimental conditions.
Experimental Protocols
The following are detailed, generalized protocols for characterizing the pH sensitivity and stability of fluorescent dyes like this compound. These protocols are based on standard fluorometric techniques.
Protocol 1: Determination of Fluorescence Intensity vs. pH
This experiment aims to quantify the relationship between pH and the fluorescence intensity of this compound.
Materials:
-
This compound (carboxy, NHS-ester, or other appropriate derivative)
-
A series of buffers covering a wide pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10, carbonate-bicarbonate for pH 10-11)
-
Spectrophotometer
-
Spectrofluorometer
-
pH meter
-
High-purity water and appropriate solvents (e.g., DMSO for stock solution)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Store protected from light at -20°C.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in the different pH buffers to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum (around 616 nm) to minimize inner filter effects.
-
Absorbance Measurement: For each working solution, measure the absorbance spectrum using a spectrophotometer to confirm the concentration and to check for any pH-dependent shifts in the absorption spectrum.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (~616 nm).
-
Record the fluorescence emission spectrum for each pH-buffered solution.
-
The integrated fluorescence intensity or the intensity at the emission maximum (~633 nm) is recorded for each sample.
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH. This will generate a pH-fluorescence profile for this compound.
Protocol 2: Assessment of Chemical Stability at High pH
This protocol is designed to evaluate the rate of degradation of this compound in alkaline conditions.
Materials:
-
This compound
-
High pH buffer (e.g., pH 9, 10, 11)
-
Neutral pH buffer (as a control)
-
Spectrofluorometer with a time-course measurement capability
-
Cuvettes
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the high pH buffer and another in the neutral pH buffer. The concentration should be suitable for fluorescence measurements.
-
Time-Course Fluorescence Measurement:
-
Place the cuvette with the high pH sample in the spectrofluorometer.
-
Set the excitation and emission wavelengths to the maxima for this compound.
-
Record the fluorescence intensity at regular intervals over an extended period (e.g., several hours).
-
Repeat the measurement for the neutral pH control sample.
-
-
Data Analysis: Plot the fluorescence intensity as a function of time for both the high pH and neutral pH samples. The rate of fluorescence decay in the high pH solution will provide an indication of the dye's degradation kinetics under alkaline conditions.
Protocol 3: Photostability Assessment at Different pH Values
This experiment evaluates how pH affects the photostability of this compound.
Materials:
-
This compound
-
Buffers of different pH values (e.g., acidic, neutral, and basic)
-
Spectrofluorometer with a high-intensity light source or a confocal microscope
-
Cuvettes or microscope slides
Methodology:
-
Sample Preparation: Prepare solutions of this compound in buffers of different pH values.
-
Photobleaching:
-
Expose each sample to continuous, high-intensity excitation light.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of exposure time for each pH.
-
Calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) for each condition.
-
Compare the photobleaching rates at different pH values.
-
Conclusion
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 6. leica-microsystems.com [leica-microsystems.com]
Methodological & Application
Application Note: ATTO 610 NHS Ester for Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the covalent labeling of antibodies with ATTO 610 NHS ester. N-Hydroxysuccinimide (NHS) esters are widely used for protein labeling due to their high reactivity and specificity towards primary amino groups, such as the side chain of lysine (B10760008) residues.[][2] This process forms a stable amide bond, covalently attaching the fluorescent dye to the antibody.[] this compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[3][4][5] This protocol will cover the necessary reagents, a step-by-step procedure for antibody labeling, and the methodology for determining the degree of labeling (DOL).[3][6]
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine from the antibody on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]
Materials and Reagents
This compound NHS Ester Properties
| Property | Value | Reference |
| Molecular Weight | 588.05 g/mol | [5][7] |
| Excitation Maximum (λabs) | 616 nm | [3][5][8] |
| Emission Maximum (λfl) | 633 nm | [3][5][8] |
| Molar Extinction Coefficient (εmax) | 1.5 x 10⁵ M⁻¹cm⁻¹ | [3][4][5] |
| Correction Factor (CF₂₈₀) | 0.06 | [3][5] |
Required Materials
-
Antibody to be labeled (in an amine-free buffer)
-
This compound NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification Column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Experimental Protocol
This protocol is a general guideline. The optimal conditions may need to be determined experimentally for each specific antibody.
Antibody Preparation
-
The antibody solution must be free of amine-containing substances like Tris or glycine.[3] If necessary, dialyze the antibody against 10-20 mM PBS.
-
Dissolve the antibody in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2 mg/mL.[3] Protein concentrations below 2 mg/mL can decrease labeling efficiency.[3]
This compound NHS Ester Solution Preparation
-
Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[3][4]
Labeling Reaction
-
For optimal labeling, a molar excess of the dye is required. A starting point is a 2-fold molar excess of this compound NHS ester to the antibody.[3] The optimal ratio may vary and should be determined empirically.
-
Add the calculated volume of the this compound NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]
Purification of the Labeled Antibody
-
Unreacted dye must be removed from the labeled antibody.[6] This is typically achieved using a gel filtration column, such as Sephadex G-25.[6]
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and elute with PBS.
-
The first colored fraction to elute is the labeled antibody. A second, slower-moving colored band corresponds to the free dye.
Data Analysis: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single antibody molecule.[9] For antibodies, the optimal DOL is typically between 2 and 10.[10][11]
Spectrophotometric Measurement
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and 616 nm (A₆₁₆). If the absorbance is greater than 2, dilute the sample and account for the dilution factor.[12]
Calculation
The concentration of the antibody and the dye can be calculated using the Beer-Lambert law.
a. Calculate the concentration of the dye:
-
Cdye = A₆₁₆ / εdye
-
Where:
-
Cdye is the molar concentration of the dye.
-
A₆₁₆ is the absorbance at 616 nm.
-
εdye is the molar extinction coefficient of this compound (150,000 M⁻¹cm⁻¹).
-
-
b. Calculate the concentration of the antibody:
-
Cantibody = (A₂₈₀ - (A₆₁₆ × CF₂₈₀)) / εantibody
-
Where:
-
Cantibody is the molar concentration of the antibody.
-
A₂₈₀ is the absorbance at 280 nm.
-
A₆₁₆ is the absorbance at 616 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.06 for this compound).[3][5]
-
εantibody is the molar extinction coefficient of the antibody (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
c. Calculate the Degree of Labeling (DOL):
-
DOL = Cdye / Cantibody
Storage
Store the this compound NHS ester at -20°C, protected from light and moisture.[3][4] The labeled antibody conjugate should also be stored at 4°C or -20°C, protected from light.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Antibody concentration is too low.- Presence of amine-containing buffers.- Hydrolysis of NHS ester. | - Increase antibody concentration to at least 2 mg/mL.- Dialyze antibody against an amine-free buffer.- Prepare the dye solution immediately before use with anhydrous solvent. |
| High DOL | - Molar excess of dye is too high. | - Reduce the molar ratio of dye to antibody in the reaction. |
| Precipitation of antibody | - High concentration of organic solvent from the dye solution. | - Ensure the volume of the dye solution added is minimal, typically less than 10% of the total reaction volume. |
References
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. This compound-NHS ester BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Protein Conjugation Using ATTO 610 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful conjugation of proteins with ATTO 610 maleimide (B117702), a high-performance fluorescent dye. These guidelines are intended to assist researchers in the life sciences, including those in drug development, in achieving efficient and reproducible labeling of proteins for various downstream applications.
Introduction to this compound Maleimide
This compound is a fluorescent label belonging to a new generation of dyes developed for life science applications.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] The maleimide functional group of this compound allows for its specific covalent attachment to sulfhydryl (thiol) groups, which are primarily found in the cysteine residues of proteins.[1][2] This specific reactivity makes this compound maleimide an ideal tool for labeling proteins at defined sites. Labeled proteins can be utilized in a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2]
Properties of this compound Maleimide
A summary of the key properties of this compound is presented in the table below. This information is crucial for designing experiments and calculating labeling parameters.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 615 nm | [1] |
| Emission Maximum (λfl) | 634 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.5 x 105 M-1 cm-1 | [1][3] |
| Fluorescence Quantum Yield (ηfl) | 70% | [1][3] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [1][3] |
| Molecular Weight (MW) | 613.10 g/mol | [4] |
| Correction Factor at 280 nm (CF280) | 0.05 | [1] |
| Solubility | Soluble in polar organic solvents (DMF, DMSO) | [1] |
| Reactive Group | Maleimide | [1][2] |
| Target Functional Group | Sulfhydryl (Thiol) groups (e.g., in cysteine residues) | [1][2] |
Experimental Workflow for Protein Conjugation
The overall workflow for labeling a protein with this compound maleimide involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.
Caption: Workflow for protein conjugation with this compound maleimide.
Detailed Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound maleimide
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]
-
Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine, TCEP)[6][7]
-
Gel filtration column (e.g., Sephadex G-25)[5]
-
Spectrophotometer
Protocol for Protein Conjugation
This protocol is a general guideline and may require optimization for specific proteins.
Step 1: Preparation of Protein Solution
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.[7] The buffer should be free of thiols and maintained at a pH between 7.0 and 7.5 for optimal maleimide reactivity.[5][6] Suitable buffers include PBS, Tris, or HEPES.[6][7]
-
If the protein solution contains substances that can interfere with the labeling reaction (e.g., other thiol-containing molecules), purify the protein by dialysis or buffer exchange into the reaction buffer.
Step 2: (Optional) Reduction of Disulfide Bonds
For proteins with internal disulfide bonds that are not essential for their activity, reduction can expose more free thiol groups for labeling.
-
Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution.[6][7] TCEP is recommended as it does not need to be removed before adding the maleimide dye.[6]
-
Incubate the reaction mixture for 20-30 minutes at room temperature.[6]
-
To prevent the re-formation of disulfide bonds, it is advisable to perform the reduction and subsequent labeling in a degassed buffer or under an inert atmosphere (e.g., nitrogen or argon).[6][7]
Step 3: Preparation of this compound Maleimide Stock Solution
-
Allow the vial of this compound maleimide to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]
-
Prepare a stock solution of the dye immediately before use by dissolving it in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[7]
Step 4: Conjugation Reaction
-
Add the this compound maleimide stock solution to the protein solution. The recommended molar ratio of dye to protein is typically between 10:1 and 20:1, but this should be optimized for each specific protein and desired degree of labeling.[6][8]
-
Gently mix the reaction solution and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[6]
Step 5: Purification of the Conjugate
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[5]
-
Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is typically the protein-dye conjugate.[5] A slower-moving colored band corresponds to the free dye.[5]
-
Other purification methods such as dialysis, HPLC, or FPLC can also be used.[6][8]
Step 6: Characterization of the Conjugate (Determination of Degree of Labeling)
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined by absorption spectroscopy.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the excitation maximum of this compound (615 nm, A615).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A615 / (εdye x l) where εdye is the molar extinction coefficient of this compound at 615 nm (150,000 M-1cm-1) and l is the path length of the cuvette in cm.
-
Calculate the concentration of the protein. The absorbance of the dye at 280 nm needs to be accounted for. The corrected protein absorbance is: Aprotein = A280 - (A615 x CF280) where CF280 is the correction factor for this compound at 280 nm (0.05). [Protein] (M) = Aprotein / (εprotein x l) where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]
Storage of Conjugated Proteins
For optimal stability, it is recommended to use the purified conjugate immediately.[6] If storage is necessary, the following conditions are suggested:
-
Short-term storage (up to one week): Store at 2-8°C, protected from light.[6][8]
-
Long-term storage (up to one year): Add a stabilizer such as 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide.[6][8] Alternatively, add 50% glycerol (B35011) and store at -20°C.[6][8] Always protect the conjugate from light.[5]
Signaling Pathway Example: Visualizing Protein-Protein Interactions
This compound-labeled proteins can be used as tools to study cellular processes. For instance, a labeled antibody can be used to track its target protein within a signaling pathway.
Caption: Visualization of a protein in a signaling pathway.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. This compound maleimide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. This compound maleimide [chemdict.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
ATTO 610 for Single-Molecule FRET Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the fluorescent dye ATTO 610 in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. This compound is a versatile and robust fluorophore well-suited for single-molecule studies due to its high fluorescence quantum yield, strong absorption, and excellent photostability.[1][2]
Introduction to this compound in smFRET
Single-molecule FRET is a powerful technique for probing conformational dynamics and intermolecular interactions of biomolecules by measuring the efficiency of energy transfer between a donor and an acceptor fluorophore. The choice of fluorophores is critical for the success of smFRET experiments. An ideal dye for such applications should exhibit high brightness, photostability, and minimal photophysical artifacts.
This compound, with its emission in the red spectral region, is an excellent acceptor dye for commonly used green- or yellow-emitting donor dyes. Its key characteristics make it a reliable choice for demanding single-molecule applications.
Properties of this compound
A summary of the key photophysical properties of this compound is presented in the table below. These properties are crucial for designing and interpreting smFRET experiments.
| Property | Value | Reference |
| Excitation Maximum (λ_abs_) | 615 nm | [1][2] |
| Molar Extinction Coefficient (ε_max_) | 1.5 x 10^5 M^-1 cm^-1 | [1][2] |
| Emission Maximum (λ_fl_) | 634 nm | [1][2] |
| Fluorescence Quantum Yield (η_fl_) | 70% | [1][2] |
| Fluorescence Lifetime (τ_fl_) | 3.2 ns | [1][2] |
| Molecular Weight (NHS-ester) | 588 g/mol | [1] |
| Molecular Weight (Maleimide) | 613 g/mol | [1] |
Note: The spectral properties can be influenced by the local environment and conjugation to a biomolecule.
Recommended FRET Pairs with this compound
The choice of a donor fluorophore to pair with this compound is critical for achieving a good spectral overlap and a suitable Förster distance (R₀), the distance at which FRET efficiency is 50%. A larger R₀ allows for the measurement of longer distances. Below is a table of recommended donor dyes for this compound.
| Donor Dye | Excitation Max (nm) | Emission Max (nm) | R₀ (Å) |
| ATTO 550 | 554 | 576 | 65 |
| ATTO 565 | 563 | 592 | 63 |
| Cy3B | 558 | 572 | ~60 |
| Alexa Fluor 555 | 555 | 565 | ~61 |
R₀ values are calculated assuming κ² = 2/3 and a refractive index of 1.4.
Experimental Protocols
This section provides detailed protocols for labeling proteins and DNA with this compound for smFRET experiments.
Protein Labeling with this compound Maleimide (B117702)
This protocol is designed for labeling cysteine residues in proteins.
Materials:
-
Protein of interest with a single accessible cysteine residue
-
This compound Maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.0-7.5, 50 mM NaCl
-
Reducing agent (e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residue is oxidized, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound maleimide in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound maleimide to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
-
Purification:
-
Remove unreacted dye by size-exclusion chromatography using a pre-equilibrated column with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified protein at 280 nm and 615 nm.
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (A_615 * ε_protein) / ((A_280 - A_615 * CF_280) * ε_610) Where:
-
A_615 and A_280 are the absorbances at 615 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_610 is the molar extinction coefficient of this compound at 615 nm (150,000 M⁻¹cm⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (0.05 for this compound).[1]
-
-
DNA Labeling with this compound NHS-ester
This protocol is for labeling amine-modified DNA oligonucleotides.
Materials:
-
Amine-modified DNA oligonucleotide
-
This compound NHS-ester
-
Anhydrous DMF or DMSO
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification method (e.g., ethanol (B145695) precipitation or HPLC)
Protocol:
-
DNA Preparation:
-
Dissolve the amine-modified DNA in the labeling buffer to a concentration of 1-5 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 20-50 fold molar excess of the dissolved this compound NHS-ester to the DNA solution.
-
Incubate the reaction for 4-6 hours at room temperature in the dark.
-
-
Purification:
-
Purify the labeled DNA from unreacted dye using ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.
-
-
Quantification:
-
Determine the concentration and labeling efficiency of the purified DNA by measuring the absorbance at 260 nm and 615 nm.
-
smFRET Data Acquisition and Analysis
A typical smFRET experiment involves immobilizing the labeled biomolecules on a passivated surface and imaging them using Total Internal Reflection Fluorescence (TIRF) microscopy.
Surface Passivation
To minimize non-specific binding of labeled molecules to the glass surface, a passivation layer is crucial. A common and effective method is PEGylation.[3]
Caption: Workflow for surface passivation and molecule immobilization.
Data Analysis Workflow
The analysis of smFRET data involves several steps to extract meaningful information about molecular dynamics.
Caption: A typical workflow for smFRET data analysis.
Key analysis steps include:
-
Molecule Identification: Locating individual fluorescent spots in the recorded movies.
-
Intensity-Time Traces: Extracting the fluorescence intensity of the donor and acceptor for each molecule over time.
-
Corrections:
-
Background Subtraction: Removing background noise from the intensity traces.
-
Crosstalk Correction: Correcting for the leakage of donor emission into the acceptor channel.
-
Direct Excitation Correction: Accounting for the direct excitation of the acceptor by the donor excitation laser.
-
-
FRET Efficiency Calculation: Calculating the FRET efficiency (E) for each time point using the corrected intensities: E = I_A / (I_D + I_A) Where I_A and I_D are the corrected intensities of the acceptor and donor, respectively.
-
FRET Histograms: Plotting the distribution of FRET efficiencies to identify different conformational states.
-
Kinetic Analysis: Using methods like Hidden Markov Modeling (HMM) to determine the transition rates between different states and understand the underlying dynamics.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive dye (hydrolyzed) | Prepare fresh dye solution in anhydrous solvent. |
| Insufficient dye-to-biomolecule ratio | Increase the molar excess of the dye. | |
| Inaccessible labeling site | Ensure the cysteine or amine is solvent-accessible. | |
| High Background Fluorescence | Non-specific binding of labeled molecules | Improve surface passivation. |
| Unreacted dye not fully removed | Optimize the purification step. | |
| Rapid Photobleaching | High laser power | Reduce laser intensity. |
| Absence of oxygen scavenger system | Add an oxygen scavenger system (e.g., Trolox) to the imaging buffer.[4] | |
| Blinking of the Fluorophore | Inherent photophysics of the dye | Use an imaging buffer with additives that reduce blinking (e.g., Trolox). |
Conclusion
This compound is a high-performance fluorescent dye that is well-suited for single-molecule FRET experiments. Its excellent photophysical properties, combined with the detailed protocols provided in this document, will enable researchers to successfully design, execute, and analyze smFRET experiments to gain novel insights into the dynamics of biological systems. Careful attention to labeling procedures, surface passivation, and data analysis is crucial for obtaining high-quality and reliable results.
References
Application Notes and Protocols for Oligonucleotide Labeling with ATTO 610 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 610 is a fluorescent dye belonging to the red spectral region, offering strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] These characteristics make it a valuable tool for labeling oligonucleotides used in a variety of molecular biology and drug development applications, including fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule detection.[5][6][7][8][9][10] This document provides detailed protocols for the covalent labeling of amine-modified oligonucleotides with this compound NHS ester and subsequent purification of the conjugate.
This compound Dye Properties
This compound is a moderately hydrophilic cationic dye that carries a net electrical charge of +1 after coupling to a substrate.[2][4] It is stable in buffers up to pH 8.5 but degrades at higher pH levels.[1][2][3] The dye is suitable for high-sensitivity detection due to its high extinction coefficient and fluorescence quantum yield.[3][4]
Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Maximum Absorption (λmax) | 615-616 nm | [1][2][4] |
| Maximum Emission (λfl) | 633-634 nm | [1][2][4] |
| Molar Extinction Coefficient (εmax) | 150,000 M⁻¹cm⁻¹ | [1][2][4] |
| Fluorescence Quantum Yield (ηfl) | 70% | [2][3][4] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [2][4] |
| Molecular Weight (NHS ester) | 588 g/mol | [2][4] |
| Chemical Formula (Free Acid) | C₂₅H₃₀N₂O | [1] |
Experimental Protocols
Labeling of Amine-Modified Oligonucleotides with this compound NHS Ester
This protocol describes the covalent conjugation of an amine-modified oligonucleotide with this compound NHS ester. The NHS ester reacts with the primary amine group on the oligonucleotide to form a stable amide bond.[11]
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.2 M Carbonate-Bicarbonate buffer (pH 8.0-9.0)
-
Nuclease-free water
Protocol:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the carbonate-bicarbonate buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).[2] The oligonucleotide must be free from any primary or secondary amines, such as Tris or glycine.[12]
-
Prepare the this compound NHS Ester Solution: Immediately before use, prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF or DMSO.[2][3]
-
Reaction Setup: In a microcentrifuge tube, add approximately 50 µL of the oligonucleotide solution to 30 µL of the this compound NHS ester solution.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with shaking.[2] For longer reaction times, the pH should be adjusted to 7.0-7.5 to minimize hydrolysis of the NHS ester.[2]
-
Storage: Store the reaction mixture at -20°C, protected from light, until purification.[2][3]
Purification of this compound-Labeled Oligonucleotides
Purification is crucial to remove unreacted dye and unlabeled oligonucleotides.[1] Several methods can be employed, with dual HPLC being a highly effective option.[1][13] Alternative methods include gel filtration and solvent extraction.
This method is recommended for achieving high purity.[1]
-
First HPLC Run: The initial HPLC purification is performed to remove failure sequences from the oligonucleotide synthesis.[1]
-
Labeling Reaction: The labeling reaction is carried out as described in the protocol above.
-
Second HPLC Run: The second HPLC purification separates the labeled oligonucleotide from the unlabeled oligonucleotide and excess free dye.[1] Anion-exchange or reversed-phase HPLC can be effective for this separation.
This method separates molecules based on size.
-
Column Equilibration: Equilibrate a suitable gel filtration column (e.g., Sephadex G-25) with a buffer of choice, such as 22 mM phosphate (B84403) buffer (pH 7.2).[2]
-
Sample Loading: Apply the reaction mixture to the top of the column.
-
Elution: Elute the sample with the equilibration buffer. The first fluorescent band to elute is typically the labeled oligonucleotide, while the free dye elutes later in a second band.[2]
This is a rapid method for removing unreacted hydrophobic dyes.[14][15]
-
Extraction: Add 2-4 volumes of water-saturated butanol to the labeling reaction mixture.[14][15]
-
Mixing and Separation: Vigorously mix the two phases for 10 seconds and then separate them by centrifugation at 4000 x g for 10 seconds.[14][15]
-
Repeat: Carefully remove the upper organic phase containing the free dye. Repeat the extraction two more times to ensure complete removal of the unreacted dye.[14][15]
Characterization of Labeled Oligonucleotides
The quality of the labeled oligonucleotide can be assessed by determining the degree of labeling (DOL).
Procedure:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 615 nm (for this compound).
-
Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl).
-
The Degree of Labeling is the molar ratio of the dye to the oligonucleotide.
Diagrams
Caption: Experimental workflow for oligonucleotide labeling with this compound.
Caption: NHS ester reaction for oligonucleotide labeling.
References
- 1. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 5. ATTO Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. ATTO and alternative dye [biosyn.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. Fluorescent Oligonucleotide Labels. [biosyn.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
ATTO 610 in STED Microscopy and Super-Resolution Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent dye ATTO 610 for Stimulated Emission Depletion (STED) microscopy and other super-resolution imaging techniques. Detailed protocols for labeling, sample preparation, and imaging are provided to enable researchers to achieve high-quality, high-resolution images of subcellular structures.
Introduction to this compound
This compound is a red-emitting fluorescent dye that has gained prominence in super-resolution microscopy due to its exceptional photophysical properties.[1][2][3][4][5] As a member of the ATTO family of dyes, it is characterized by high photostability, strong absorption, and a high fluorescence quantum yield, all of which are critical for the demanding conditions of STED imaging.[1][2][3] Its emission in the red spectrum is also advantageous as it minimizes autofluorescence from biological samples. This compound is available in various reactive forms, including NHS ester, maleimide (B117702), and conjugated to phalloidin, allowing for the versatile labeling of a wide range of biological targets such as proteins, DNA, and RNA.[1][2][3]
Photophysical Properties of this compound
The performance of a fluorophore in STED microscopy is intrinsically linked to its photophysical characteristics. This compound exhibits properties that make it an excellent candidate for super-resolution applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | 615-616 nm | [1][3] |
| Emission Maximum (λem) | 633-634 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 1.5 x 10⁵ M⁻¹cm⁻¹ | [1][3] |
| Fluorescence Quantum Yield (Φ) | 0.70 | [1][3] |
| Fluorescence Lifetime (τ) | 3.2 ns | [1][3] |
| Recommended STED Depletion Laser | 750-775 nm | [6] |
Experimental Protocols
Protein Labeling with this compound
Successful STED imaging begins with optimal labeling of the target molecule. Below are detailed protocols for labeling proteins using this compound NHS ester and maleimide derivatives.
This protocol is suitable for labeling proteins with primary amine groups (e.g., lysines).
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Sodium bicarbonate buffer (1 M, pH 8.3-9.0)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL.[7] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS. Adjust the pH of the protein solution to 8.3-9.0 using the sodium bicarbonate buffer.[1][7]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.[1][7]
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 5-10 fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with PBS.[8]
This protocol is designed for labeling proteins with free sulfhydryl groups (e.g., cysteines).
Materials:
-
Protein of interest (1-10 mg/mL in a degassed, thiol-free buffer like PBS, Tris, or HEPES, pH 7.0-7.5)
-
This compound maleimide
-
Anhydrous, amine-free DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Gel filtration column (e.g., Sephadex G-25)
-
Degassed buffer (pH 7.0-7.5)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed buffer.[9] If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound maleimide in DMSO or DMF to a concentration of 1-10 mg/mL.[9]
-
Labeling Reaction: Add the dye stock solution to the protein solution (a 10-20 fold molar excess of dye is recommended as a starting point).
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert gas atmosphere (e.g., nitrogen or argon).
-
Purification: Remove unreacted dye using a gel filtration column pre-equilibrated with the degassed buffer.[9]
Staining Cellular Structures for STED Microscopy
This protocol details the staining of filamentous actin in fixed cells.
Materials:
-
Cells grown on #1.5 coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS (Blocking Buffer)
-
This compound-Phalloidin stock solution (e.g., 10 µM in methanol)
-
PBS
-
Mounting medium suitable for STED (e.g., Mowiol or commercial STED-compatible media)
Procedure:
-
Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.[10]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding sites by incubating with 1% BSA in PBS for 30-60 minutes.[10]
-
Staining: Dilute the this compound-Phalloidin stock solution in the blocking buffer (a final concentration of 1 Unit/ml is often recommended).[10] Incubate the cells with the staining solution for 1 hour at room temperature in a humidified chamber, protected from light.[10]
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a STED-compatible mounting medium.
This protocol provides a general guideline for staining microtubules using primary and this compound-conjugated secondary antibodies.
Materials:
-
Cells grown on #1.5 coverslips
-
Methanol (B129727), ice-cold (for fixation) or 4% PFA in PBS
-
PBS
-
Blocking Buffer (e.g., 1% BSA and 0.1% Triton X-100 in PBS)
-
Primary antibody against tubulin
-
Secondary antibody conjugated to this compound
-
Mounting medium for STED
Procedure:
-
Fixation: Fix cells with ice-cold methanol for 5-10 minutes at -20°C, or with 4% PFA as described in Protocol 3.
-
Washing: Wash three times with PBS.
-
Blocking and Permeabilization: If using PFA fixation, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in Blocking Buffer to the manufacturer's recommended concentration. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light. For STED, it is often advisable to use a higher concentration of secondary antibody (2 to 5-fold higher than for conventional microscopy) to ensure optimal labeling density.[11]
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslip using a STED-compatible mounting medium.
Data Presentation
The choice of fluorophore is critical for achieving the best possible resolution and image quality in STED microscopy. The following table provides a qualitative comparison of this compound with other commonly used dyes in the red spectral region for STED applications.
| Fluorophore | Excitation (nm) | STED Depletion (nm) | Relative Photostability | Achievable Resolution | Notes |
| This compound | 615 | 750-775 | High | < 50 nm | Good performance in live-cell imaging. |
| Alexa Fluor 594 | 590 | 750-775 | Moderate to High | ~50-70 nm | A popular choice, but can be less photostable than some ATTO dyes under high STED power. |
| Abberior STAR 635P | 635 | 750-775 | Very High | < 40 nm | Excellent photostability, specifically designed for STED. |
| ATTO 647N | 647 | 750-775 | Very High | < 40 nm | One of the most widely used and best-performing dyes for STED. |
Visualizations
Experimental Workflow for Immunofluorescence STED Microscopy
Caption: Workflow for immunofluorescence staining with this compound for STED microscopy.
Logical Relationship in STED Microscopy
Caption: Principle of resolution enhancement in STED microscopy.
Conclusion
This compound is a robust and versatile fluorescent dye that is well-suited for STED microscopy and super-resolution imaging. Its excellent photophysical properties, combined with the availability of various reactive forms, make it a valuable tool for high-resolution studies of a wide range of biological structures and processes. By following the detailed protocols provided in these application notes, researchers can effectively label their targets of interest and acquire high-quality super-resolved images, pushing the boundaries of cellular imaging.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 4. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 11. sigmaaldrich.com [sigmaaldrich.com]
ATTO 610 for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to ATTO 610 for Flow Cytometry
This compound is a fluorescent dye belonging to the ATTO family of labels, known for their high photostability and brightness.[1][2] These characteristics make this compound an excellent candidate for flow cytometry applications, where robust and bright signals are crucial for resolving cell populations, especially those with low antigen expression. Its excitation and emission spectra in the red range of the spectrum minimize interference from cellular autofluorescence, which is typically higher in the blue and green regions. This results in an improved signal-to-noise ratio and enhanced sensitivity in your experiments.[3]
The this compound dye is available in several reactive forms, with the N-hydroxysuccinimidyl (NHS) ester being particularly well-suited for labeling primary antibodies. This allows for the creation of custom-conjugated antibodies for multicolor flow cytometry panels.
Core Principles and Advantages of this compound
ATTO dyes, including this compound, are characterized by their rigid chromophore structure, which contributes to their exceptional photostability and consistent optical properties across different environmental conditions.[1] Key advantages of using this compound in flow cytometry include:
-
High Photostability: this compound exhibits remarkable resistance to photobleaching, ensuring stable fluorescence signals even during prolonged exposure to laser excitation during cell sorting or analysis.[1][2]
-
Strong Fluorescence Quantum Yield: A high quantum yield translates to brighter signals, which is advantageous for detecting low-abundance targets.[2]
-
Reduced Background: With an excitation maximum in the red spectral region, this compound helps to minimize background fluorescence from cells and other biological materials.[3]
-
Long Signal Lifetimes: The relatively long fluorescence lifetime of ATTO dyes can be leveraged in time-gated flow cytometry to further reduce background noise.[3]
Quantitative Data and Spectral Properties
Table 1: Spectral and Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 615 nm | [4][5] |
| Emission Maximum (λem) | 634 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | 0.70 | [4][5] |
| Molecular Weight | ~520 g/mol | [4] |
Table 2: Comparison of this compound with Other Red Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 615 | 634 | 150,000 | 0.70 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 |
| Allophycocyanin (APC) | 651 | 660 | 700,000 | 0.68 |
Experimental Protocols
Protocol 1: Conjugation of this compound NHS-Ester to a Primary Antibody
This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to a primary antibody. The NHS ester reacts with primary amine groups on the antibody to form a stable covalent bond.
Materials:
-
Primary antibody (0.5-2 mg/mL in an amine-free buffer like PBS)
-
This compound NHS-ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction tubes
-
Pipettes and tips
Methodology:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris or glycine, it must be dialyzed against PBS.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
This compound NHS-Ester Solution Preparation:
-
Immediately before use, dissolve the this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-9.0.
-
Add a 5-10 fold molar excess of the dissolved this compound NHS-ester to the antibody solution while gently vortexing. The optimal molar ratio may need to be determined empirically for each antibody.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the this compound-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute will be the conjugated antibody. Collect this fraction.
-
-
Determination of Degree of Labeling (Optional):
-
The degree of labeling (DOL), or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm and 615 nm.
-
-
Storage:
-
Store the purified this compound-conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and sodium azide, and store at -20°C.
-
Protocol 2: Cell Surface Staining with this compound-Conjugated Antibody for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with a directly conjugated this compound antibody for flow cytometric analysis.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
This compound-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (optional, recommended for immune cells)
-
Viability dye (optional)
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Centrifuge
-
Pipettes and tips
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific antibody binding, add an Fc receptor blocking solution to the cells and incubate for 10-15 minutes on ice.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the this compound-conjugated primary antibody to the cell suspension.
-
Gently vortex the tube and incubate for 20-30 minutes on ice in the dark.
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Resuspension and Viability Staining (Optional):
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
If a viability dye is to be used, add it to the cells according to the manufacturer's instructions.
-
-
Flow Cytometric Analysis:
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for this compound detection. Acquire a sufficient number of events for statistical analysis.
-
Recommended Instrument Settings
To detect the fluorescence emission from this compound, a flow cytometer equipped with a yellow-green (e.g., 561 nm) or a red laser (e.g., 633 nm or 640 nm) is recommended.
Table 3: Recommended Laser and Filter Configuration for this compound
| Laser Line | Dichroic Mirror | Emission Filter (Bandpass) |
| Yellow-Green Laser (561 nm) | 600 LP | 610/20 nm or 620/15 nm |
| Red Laser (633/640 nm) | 650 LP | 660/20 nm |
Note: The optimal filter set may vary depending on the specific instrument configuration. It is advisable to consult your flow cytometer's manual or a technical specialist for the best setup.
Mandatory Visualizations
References
Live-Cell Imaging with ATTO 610 Labeled Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing ATTO 610 labeled probes in live-cell imaging. This compound is a fluorescent dye belonging to a new generation of labels for the red spectral region, offering strong absorption, high fluorescence quantum yield, and significant photostability, making it an excellent choice for dynamic cellular studies.[1]
Properties of this compound
This compound is a cationic dye that is moderately hydrophilic.[2][3] It is important to note that this compound is pH sensitive and while stable up to a pH of 8.5, it can degrade at higher pH levels.[1] Key quantitative data for this compound are summarized in the table below, crucial for designing and optimizing live-cell imaging experiments.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 615 nm | [1] |
| Emission Maximum (λfl) | 634 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.5 x 10^5 M-1 cm-1 | [1] |
| Fluorescence Quantum Yield (ηfl) | 70% | |
| Fluorescence Lifetime (τfl) | 3.2 ns |
Labeling Biomolecules with this compound
This compound is available in several reactive forms, most commonly as an NHS-ester for labeling primary amines, a maleimide (B117702) for labeling free sulfhydryl groups, and conjugated to phalloidin (B8060827) for staining F-actin.
General Workflow for Labeling and Purification
The following diagram illustrates the general workflow for labeling a protein with this compound and purifying the conjugate for live-cell imaging.
Caption: General workflow for protein labeling and purification.
Protocol: Labeling Antibodies with this compound NHS-Ester
This protocol is for labeling antibodies, which can then be used to track specific cellular targets in live cells.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound NHS-ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.
-
Prepare the Dye Solution: Immediately before use, dissolve this compound NHS-ester in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing, add a 5-10 fold molar excess of the reactive dye to the antibody solution. Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the labeled antibody.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 615 nm. The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) Where:
-
A_max is the absorbance at 615 nm
-
A_280 is the absorbance at 280 nm
-
ε_protein is the molar extinction coefficient of the protein at 280 nm
-
ε_dye is the molar extinction coefficient of this compound at 615 nm (150,000 M-1 cm-1)
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max)
-
Protocol: Staining F-Actin with this compound-Phalloidin in Fixed Cells
While this protocol is for fixed cells, it is a common application for phalloidin conjugates. Live-cell actin staining with phalloidin is generally not recommended as it can interfere with actin dynamics.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
This compound-phalloidin
-
Mounting medium
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Rinse: Rinse the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Rinse: Rinse the cells three times with PBS.
-
Staining: Dilute this compound-phalloidin to the recommended concentration in PBS (e.g., 1:1000) and incubate for 30-60 minutes at room temperature, protected from light.
-
Rinse: Rinse the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
Application: Live-Cell Imaging of Epidermal Growth Factor Receptor (EGFR) Trafficking
This protocol describes how to use this compound-labeled EGF to visualize the internalization and trafficking of EGFR in live cells.
Workflow for EGFR Trafficking Studies
Caption: Workflow for imaging EGFR trafficking with this compound-EGF.
Detailed Protocol for EGFR Trafficking
Materials:
-
Cells expressing EGFR (e.g., HeLa, A431) plated on glass-bottom imaging dishes
-
This compound-labeled EGF (prepared as described in section 2.2, substituting EGF for antibody)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F12 with HEPES)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment. Serum-starve the cells overnight to reduce basal EGFR activity.
-
Probe Incubation: On the day of the experiment, cool the cells to 4°C. Incubate the cells with this compound-EGF (typically 10-100 ng/mL in cold imaging medium) for 30-60 minutes at 4°C to allow binding to surface receptors without internalization.
-
Washing: Gently wash the cells three times with cold imaging medium to remove unbound this compound-EGF.
-
Image Acquisition:
-
Place the dish on the microscope stage pre-warmed to 37°C.
-
Immediately begin acquiring images using a confocal microscope. Use an appropriate laser line for excitation (e.g., 633 nm) and collect emission around 650-700 nm.
-
Acquire images every 1-5 minutes for up to 2 hours to track the internalization and subsequent trafficking of the EGFR-EGF complexes.
-
-
Data Analysis: Analyze the time-lapse images to quantify the internalization rate, the movement of fluorescent puncta (endosomes), and colocalization with other fluorescently labeled organelle markers (e.g., early endosomes, lysosomes).
Application: Single-Molecule Tracking of Membrane Proteins
This compound's high photostability and brightness make it suitable for single-molecule tracking (SMT) experiments to study the dynamics of individual proteins in the cell membrane.
Conceptual Workflow for Single-Molecule Tracking
Caption: Workflow for single-molecule tracking of membrane proteins.
Experimental Considerations for SMT with this compound
-
Labeling Strategy: Use a highly specific labeling method to attach a single this compound molecule to the protein of interest. This can be achieved by labeling a specific ligand or a small antibody fragment (e.g., Fab or nanobody).
-
Expression Level: The protein of interest should be expressed at a very low density on the cell surface to allow for the clear resolution of individual molecules.
-
Microscopy: Total Internal Reflection Fluorescence (TIRF) microscopy is often used for SMT of membrane proteins as it selectively excites fluorophores near the coverslip, reducing background fluorescence from the cytoplasm.
-
Image Acquisition: Images need to be acquired at a high frame rate (e.g., 10-100 frames per second) to accurately track the movement of the molecules.
-
Data Analysis: Specialized software is required to localize the single molecules in each frame with high precision and to reconstruct their trajectories over time. From these trajectories, parameters such as the diffusion coefficient and the mode of motion (e.g., free diffusion, confined diffusion, directed motion) can be determined.
Troubleshooting Common Issues in Live-Cell Imaging
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Autofluorescence from cell culture medium (phenol red).- Excess unbound fluorescent probe. | - Use phenol red-free imaging medium.- Thoroughly wash cells after probe incubation. |
| Weak Fluorescent Signal | - Low labeling efficiency.- Photobleaching. | - Optimize the labeling protocol (e.g., dye-to-protein ratio, pH).- Use a higher concentration of the labeled probe.- Reduce laser power and/or exposure time. Use an anti-fade reagent if compatible with live cells. |
| Cell Death or Abnormal Morphology | - Cytotoxicity of the fluorescent probe.- Phototoxicity from excessive light exposure. | - Use the lowest effective concentration of the labeled probe.- Ensure complete removal of any unbound dye.- Minimize light exposure by reducing laser power, exposure time, and frequency of image acquisition. |
| Blurry Images | - Cell movement during acquisition.- Poor focus. | - Use shorter exposure times.- Use a focus-locking system on the microscope. |
References
ATTO 610 Phalloidin: Application Notes and Protocols for High-Resolution Actin Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing ATTO 610 phalloidin (B8060827) for the fluorescent labeling of filamentous actin (F-actin) in fixed cells. Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, and it exhibits a high binding affinity for F-actin.[1] When conjugated to the bright and photostable fluorescent dye this compound, it becomes a powerful tool for visualizing the actin cytoskeleton with high contrast and specificity.[2][3] This application note details the necessary materials, step-by-step protocols for cell preparation and staining, and data presentation guidelines to ensure robust and reproducible results in your research.
Principle of Actin Staining with Phalloidin Conjugates
Phalloidin binds specifically to the grooves between actin subunits in F-actin filaments, stabilizing them and preventing depolymerization.[1][4] Fluorescently labeled phalloidin allows for the direct visualization of these filaments in fixed and permeabilized cells.[5][6] The small size of the phalloidin conjugate (approximately 12-15 Å in diameter) ensures that it does not sterically hinder the binding of other actin-binding proteins.[1][7] this compound is a red-emitting fluorescent dye with strong absorption, high fluorescence quantum yield, and excellent photostability, making it well-suited for various fluorescence microscopy techniques, including confocal and super-resolution microscopy.[2][8]
Materials and Reagents
| Reagent | Recommended Specifications | Storage |
| This compound Phalloidin | Lyophilized solid | ≤–20°C, desiccated and protected from light[1][9] |
| Methanol (MeOH) | Anhydrous | Room Temperature |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Room Temperature |
| Formaldehyde (B43269) | Methanol-free, 3.7-4% in PBS | 4°C |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 in PBS | Room Temperature |
| Blocking Buffer (Optional) | 1% Bovine Serum Albumin (BSA) in PBS | 4°C |
| Mounting Medium | Antifade reagent | 4°C, protected from light |
Experimental Protocols
Preparation of this compound Phalloidin Stock Solution
It is recommended to prepare a stock solution of the phalloidin conjugate in methanol.[2]
| Step | Procedure | Concentration | Storage |
| 1 | Dissolve the lyophilized this compound phalloidin in 1.5 mL of methanol. | Approximately 6.6 µM (for a 300-unit vial)[1] | ≤–20°C for up to one year, protected from light.[1] |
Note: Once dissolved, the stock solution should be stored at -20°C and protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[10]
Standard Staining Protocol for Adherent Cells
This protocol is suitable for adherent cells grown on glass coverslips.
Caption: Standard workflow for F-actin staining with this compound phalloidin.
Detailed Steps:
-
Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS), pH 7.4.[4]
-
Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[4][5] It is crucial to avoid methanol-containing fixatives as they can disrupt the actin cytoskeleton.[11][12]
-
Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.[5]
-
Permeabilization: Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 3-10 minutes at room temperature.[11][12] This step is essential to allow the phalloidin conjugate to enter the cell and bind to F-actin.[6]
-
Washing: Wash the cells two to three times with PBS.[5]
-
Blocking (Optional): To reduce non-specific background staining, you can incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes at room temperature.[7][11]
-
Staining: Dilute the this compound phalloidin stock solution to a working concentration in PBS (a 1:40 to 1:200 dilution is a good starting point).[12] To further reduce nonspecific background, 1% BSA can be added to the staining solution.[11] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[5] The optimal staining time may vary depending on the cell type and should be determined empirically.
-
Washing: Rinse the cells two to three times with PBS.[5]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with appropriate filters for the this compound dye (Excitation/Emission maxima: ~616/633 nm).[3][8]
| Parameter | Recommended Range |
| Fixation Time | 10 - 30 minutes[5] |
| Permeabilization Time | 3 - 10 minutes[11][12] |
| Blocking Time (Optional) | 20 - 30 minutes[11] |
| Staining Incubation Time | 20 - 90 minutes[5] |
| Staining Temperature | Room Temperature (4°C to 37°C is also suitable)[1][4] |
| Phalloidin Working Dilution | 1:40 - 1:1000 (start with 1:200)[5][12] |
Rapid One-Step Fixation, Permeabilization, and Staining Protocol
For some applications, a rapid, simultaneous fixation, permeabilization, and staining protocol can be employed. Phallotoxins are stable for short periods in 4% formaldehyde fixation buffers.[1][4][13]
Caption: Rapid one-step workflow for actin staining.
Detailed Steps:
-
Prepare Staining Solution: Prepare a 1 mL solution containing:
-
Incubation: Place this staining solution on the cells and incubate for 20 minutes at 4°C.[1][13]
-
Washing: Rapidly wash the cells three times with buffer.[1][13]
-
Mounting and Imaging: Mount the coverslips and proceed with imaging.[1][13]
Troubleshooting and Considerations
-
Weak Signal: If the fluorescent signal is weak, consider increasing the concentration of the this compound phalloidin working solution or extending the incubation time.
-
High Background: High background can be a result of insufficient washing or non-specific binding. Ensure thorough washing after fixation, permeabilization, and staining steps. The optional blocking step with BSA can also help to reduce background.[11]
-
Altered Actin Structure: The use of methanol-based fixatives can disrupt fine actin filaments. Always use methanol-free formaldehyde for optimal preservation of the cytoskeleton.[11][12]
-
Multiplexing: this compound phalloidin staining can be combined with immunostaining. In such cases, it is generally recommended to perform the antibody incubations first, followed by the phalloidin staining. Phalloidin can be added with either the primary or secondary antibody.[5][10] If performing nuclear counterstaining (e.g., with DAPI), this is typically done after the phalloidin staining. DAPI and phalloidin can often be co-incubated.[6]
-
pH Sensitivity: Phalloidin's affinity for actin can be reduced at elevated pH due to the cleavage of a thioether bridge.[1][5] Ensure that all buffers are at the recommended pH.
By following these detailed protocols and considering the key variables, researchers can achieve high-quality, reproducible fluorescent labeling of the actin cytoskeleton using this compound phalloidin for a wide range of applications in cell biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Phalloidin staining protocol | Abcam [abcam.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ATTO-TEC Consumables | Products | Leica Microsystems [leica-microsystems.com]
- 9. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 10. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 11. genecopoeia.com [genecopoeia.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for ATTO 610 Biotin in Streptavidin Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁴ to 10⁻¹⁵ M)[1][2]. This remarkable affinity and specificity make it an invaluable tool in a wide array of life science applications, including immunoassays, affinity chromatography, and drug screening. ATTO 610 biotin (B1667282) is a fluorescently labeled biotin derivative that offers exceptional photophysical properties, making it an ideal probe for sensitive and robust streptavidin binding assays.
This compound is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability[3]. These features, combined with the high affinity of the biotin moiety for streptavidin, enable the development of highly sensitive and reliable binding assays. This document provides detailed application notes and protocols for the use of this compound biotin in streptavidin binding assays, focusing on fluorescence-based detection methods.
Key Features of this compound Biotin
-
Strong Absorption and High Quantum Yield: Ensures bright fluorescence signals for high sensitivity.
-
Excellent Photostability: Allows for prolonged or repeated measurements without significant signal loss.
-
Red Spectral Range: The excitation and emission wavelengths of this compound are in the red region of the spectrum, which helps to minimize background fluorescence from biological samples[3].
-
High Affinity: The biotin moiety retains its high binding affinity for streptavidin.
Quantitative Data
The performance of this compound biotin in streptavidin binding assays is characterized by several key parameters. The following tables summarize the optical properties of this compound and the kinetic parameters of the biotin-streptavidin interaction.
Table 1: Optical Properties of this compound
| Parameter | Value | Reference |
| Absorption Maximum (λabs) | 616 nm | [3] |
| Emission Maximum (λem) | 633 nm | [3] |
| Molar Extinction Coefficient (ε) | 1.5 x 10⁵ M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.70 | [3] |
| Fluorescence Lifetime (τ) | 3.2 ns | [3] |
Table 2: Kinetic and Affinity Data for the Biotin-Streptavidin Interaction
| Parameter | Value | Reference |
| Association Rate Constant (kₐ) | 10⁵ - 10⁷ M⁻¹s⁻¹ | [4][5] |
| Dissociation Rate Constant (kₒff) | ~10⁻⁶ s⁻¹ | |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [1][2][5] |
Note: The kinetic parameters can be influenced by the specific biotin derivative and experimental conditions.
Experimental Protocols
This section provides detailed protocols for two common fluorescence-based streptavidin binding assays using this compound biotin: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Fluorescence Polarization (FP) Binding Assay
Principle: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. Small, unbound this compound biotin rotates rapidly, resulting in low fluorescence polarization. When bound to the much larger streptavidin protein, the rotational speed of the complex is significantly slower, leading to an increase in fluorescence polarization.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
Materials:
-
This compound biotin
-
Streptavidin
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Black, low-binding 96- or 384-well microplate
-
Fluorescence plate reader with polarization filters
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound biotin in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer. A typical starting concentration is 1-10 nM.
-
Prepare a series of dilutions of streptavidin in the assay buffer. The concentration range should span the expected Kd value.
-
-
Assay Setup:
-
Add a fixed volume of the this compound biotin working solution to all wells of the microplate.
-
Add varying concentrations of the streptavidin solutions to the wells. Include a control with no streptavidin (buffer only) to measure the polarization of free this compound biotin.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for this compound (Excitation: ~610-620 nm, Emission: ~630-640 nm).
-
-
Data Analysis:
-
Subtract the background polarization from the buffer-only wells.
-
Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of streptavidin.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a highly sensitive assay that utilizes a long-lifetime lanthanide donor (e.g., Europium or Terbium) and a suitable acceptor fluorophore. In this assay, streptavidin is labeled with a lanthanide donor, and when this compound biotin (the acceptor) binds to the labeled streptavidin, the donor and acceptor are brought into close proximity, allowing for FRET to occur. The long-lived fluorescence of the donor allows for a time-gated measurement, which significantly reduces background fluorescence.
Experimental Workflow:
Caption: Workflow for a Time-Resolved FRET (TR-FRET) binding assay.
Materials:
-
This compound biotin
-
Streptavidin labeled with a TR-FRET donor (e.g., Europium chelate)
-
TR-FRET Assay Buffer
-
White, low-volume 384-well microplate
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of this compound biotin in the TR-FRET assay buffer.
-
Prepare a working solution of the lanthanide-labeled streptavidin in the assay buffer. Optimal concentrations of both reagents should be determined empirically through titration experiments.
-
-
Assay Setup:
-
Add the lanthanide-labeled streptavidin to the wells of the microplate.
-
Add the this compound biotin to the wells. For competitive binding assays, a fixed concentration of this compound biotin is used, and varying concentrations of an unlabeled competitor are added.
-
Include appropriate controls: donor only, acceptor only, and buffer only.
-
-
Incubation:
-
Incubate the plate at room temperature for the recommended time (typically 1-2 hours) to allow for binding. Protect the plate from light.
-
-
Measurement:
-
Measure the time-resolved fluorescence at two wavelengths: the donor emission wavelength (e.g., ~615-620 nm for Europium) and the acceptor emission wavelength (~633 nm for this compound). The measurement is performed after a specific delay time to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
For binding assays, plot the TR-FRET ratio against the concentration of this compound biotin. For competitive assays, plot the ratio against the concentration of the unlabeled competitor to determine its IC50.
-
Signaling Pathway and Logical Relationships
The fundamental interaction in these assays is the high-affinity binding between streptavidin and biotin. This interaction brings the fluorescent probe (this compound) into a state that can be detected differently from its unbound state.
Caption: Principle of streptavidin-biotin binding detection.
Conclusion
This compound biotin is a powerful tool for developing sensitive and robust streptavidin binding assays. Its excellent photophysical properties make it well-suited for various fluorescence-based detection methods, including FP and TR-FRET. The protocols provided in this document offer a starting point for researchers to develop and optimize their specific binding assays. By carefully selecting the assay format and optimizing experimental conditions, researchers can leverage the high affinity of the streptavidin-biotin interaction to achieve highly sensitive and quantitative results in their drug discovery and research applications.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 610 for In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 610, a fluorescent dye belonging to the new generation of labels for the red spectral region, presents a compelling option for in vivo imaging studies in animal models. Its characteristic features, including strong absorption, high fluorescence quantum yield, and excellent photostability, make it a robust tool for non-invasively tracking biological processes within a living organism.[1][2][3] The dye's excitation and emission maxima in the red part of the spectrum are advantageous for in vivo applications, as longer wavelengths of light penetrate tissue more effectively with reduced autofluorescence, leading to a better signal-to-noise ratio.[4][5]
This document provides detailed application notes and protocols for utilizing this compound in in vivo imaging experiments, with a focus on cancer research in animal models. The information is intended to guide researchers in designing and executing robust and reproducible studies.
Photophysical Properties of this compound
A thorough understanding of the spectral properties of this compound is crucial for optimizing imaging parameters and ensuring accurate data acquisition.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 616 nm | [1][3] |
| Emission Maximum (λfl) | 633 nm | [1][3] |
| Molar Extinction Coefficient (εmax) | 1.5 x 10^5 M^-1 cm^-1 | [1][3] |
| Fluorescence Quantum Yield (ηfl) | 70% | [1][3] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [1][3] |
Applications in In Vivo Imaging
This compound can be conjugated to a variety of molecules to enable targeted in vivo imaging. This allows for the visualization and quantification of specific biological targets, pathways, and drug delivery mechanisms.
Common Applications:
-
Tumor Targeting: this compound can be conjugated to antibodies, antibody fragments, peptides, or nanoparticles designed to specifically bind to tumor-associated antigens or receptors. This enables the visualization of tumor localization, growth, and response to therapy.
-
Biodistribution Studies: By labeling a therapeutic agent or a nanoparticle carrier with this compound, its distribution throughout the body can be monitored over time. This provides critical information on pharmacokinetics and potential off-target accumulation.[3]
-
Cell Tracking: Cells can be labeled with this compound ex vivo before being introduced into an animal model. This allows for the tracking of cell migration, engraftment, and fate in various disease models.
-
Vascular Imaging: this compound-labeled macromolecules can be used to visualize blood vessels and study vascular leakage in tumors and other pathological conditions.
Experimental Protocols
Conjugation of this compound to a Targeting Moiety (e.g., Antibody)
This protocol provides a general guideline for conjugating this compound NHS ester to an antibody. The molar ratio of dye to protein may need to be optimized for specific antibodies and applications.
Materials:
-
This compound NHS ester
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction: Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. A common starting point is a 5-10 fold molar excess of dye to antibody.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 616 nm (for this compound).
In Vivo Imaging of an this compound-Labeled Antibody in a Xenograft Mouse Model
This protocol describes the imaging of a subcutaneously implanted tumor in a mouse using an this compound-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound-labeled antibody
-
In vivo imaging system equipped with appropriate filters for this compound (Excitation: ~610-620 nm, Emission: ~630-640 nm)
-
Anesthesia system (e.g., isoflurane)
-
Sterile saline or PBS for injection
-
Animal warming system
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and maintain anesthesia throughout the imaging procedure. Place the mouse on the imaging stage, which should be heated to maintain the animal's body temperature.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of autofluorescence.
-
Probe Administration: Inject the this compound-labeled antibody (typically 10-100 µg in 100-200 µL of sterile saline) via the tail vein.
-
Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.
-
Image Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area on the images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Imaging (Optional): After the final in vivo imaging session, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm the in vivo signal distribution and quantify the fluorescence intensity in each organ.
Data Presentation
Table 1: Quantitative Data for In Vivo Imaging of this compound-Labeled Antibody
| Parameter | Example Value |
| Animal Model | Nude mouse with subcutaneous A549 xenograft |
| Probe | This compound-anti-EGFR antibody |
| Dose | 50 µg |
| Route of Administration | Intravenous (tail vein) |
| Imaging System | IVIS Spectrum |
| Excitation Filter | 605 nm |
| Emission Filter | 640 nm |
| Tumor-to-Background Ratio (24h) | 4.5 ± 0.8 |
Mandatory Visualizations
Caption: Experimental workflow for in vivo imaging with an this compound-labeled antibody.
Caption: Targeted delivery of an this compound-labeled antibody to a tumor-specific receptor.
References
- 1. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo subcellular imaging of tumors in mouse models using a fluorophore-conjugated anti-carcinoembryonic antigen antibody in two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
ATTO 610 for Fluorescence In Situ Hybridization (FISH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the fluorescent dye ATTO 610 in Fluorescence In Situ Hybridization (FISH) applications. This compound is a high-performance fluorophore well-suited for FISH due to its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4]
Introduction to this compound in FISH
This compound is a fluorescent label belonging to the new generation of dyes for the red spectral region.[2][5] Its key characteristics, including high photostability and brightness, make it an ideal candidate for various molecular biology techniques, including FISH.[2][6][7] The dye's excitation and emission spectra in the red region help to minimize autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[7] this compound is a cationic dye that carries a net electrical charge of +1 after coupling to a substrate.[8] It is moderately hydrophilic and stable under physiological pH conditions.[1][5][8]
Quantitative Data: this compound Properties
The optical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 616 nm | [2][5][8] |
| Emission Maximum (λfl) | 633 nm | [2][5][8] |
| Molar Extinction Coefficient (εmax) | 1.5 x 10^5 M-1 cm-1 | [2][5][8] |
| Fluorescence Quantum Yield (ηfl) | 70% | [2][5][8] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [2][5] |
| Chemical Formula | C25H30N2O | [9] |
| Molecular Weight | 374.53 g/mol | [9] |
Experimental Protocols
This section details the key experimental protocols for using this compound in FISH, from probe labeling to the final hybridization and imaging steps.
Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound NHS-Ester
This protocol describes the covalent attachment of this compound NHS-ester to amine-modified DNA or RNA oligonucleotides. The N-hydroxysuccinimidyl (NHS) ester of this compound reacts efficiently with primary amines at a pH of 7-9 to form a stable amide bond.[1]
Materials:
-
Amine-modified oligonucleotide probe
-
This compound NHS-ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification column or method (e.g., HPLC, gel filtration)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[3]
-
Labeling Reaction: Add a 5-10 fold molar excess of the reactive this compound solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
Purification: Purify the this compound-labeled oligonucleotide probe from the unreacted dye and byproducts using a suitable purification method. Dual HPLC purification is recommended to ensure high purity.[9]
-
Quantification: Determine the concentration and degree of labeling of the final probe solution using UV-Vis spectrophotometry.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with this compound-Labeled Probes
This protocol provides a general workflow for performing FISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of probe concentration, pepsin incubation time, and post-hybridization wash stringency may be required for different sample types.[10]
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol series (100%, 90%, 70%)
-
2x SSC buffer
-
Pepsin solution (0.5 mg/ml in 0.01N HCl)[11]
-
This compound-labeled DNA probe
-
Hybridization buffer (e.g., 50% formamide, 2x SSC)
-
Mounting medium with DAPI
Procedure:
-
Deparaffinization and Rehydration:
-
Pretreatment:
-
Denaturation:
-
Apply the this compound-labeled probe in hybridization buffer to the tissue section.
-
Cover with a coverslip and denature the probe and target DNA simultaneously by incubating at 75°C for 10 minutes.[11]
-
-
Hybridization:
-
Incubate the slides overnight at 37°C in a humidified chamber to allow for hybridization of the probe to the target sequence.[11]
-
-
Post-Hybridization Washes:
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI included in the mounting medium.[11]
-
Mount a coverslip and seal the edges.
-
-
Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope with appropriate filter sets for this compound and DAPI.
-
Diagrams
Below are diagrams illustrating the key workflows described in this document.
Caption: Oligonucleotide labeling workflow with this compound.
Caption: General FISH experimental workflow.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. ATTO-TEC Consumables | Products | Leica Microsystems [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 8. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 9. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 10. Optimization of Fluorescence In Situ Hybridization Protocols in the Era of Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abyntek.com [abyntek.com]
Application Note and Protocols: ATTO 610 Conjugation to Nanoparticles for Cellular Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tracking of nanoparticles within cellular environments is crucial for understanding their biological fate, efficacy, and potential toxicity in various applications, including drug delivery, diagnostics, and regenerative medicine.[1] Fluorescent labeling of nanoparticles provides a powerful tool for their visualization and quantification in vitro and in vivo.[1][2] ATTO 610, a fluorescent dye belonging to the new generation of labels, is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it an ideal candidate for long-term tracking studies.[3][4][5][6][7][8][9] This document provides detailed protocols for the conjugation of this compound to nanoparticles and their subsequent use in cellular tracking experiments.
This compound is a cationic dye that is available with various reactive groups, including an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amine groups on the surface of nanoparticles to form stable amide bonds.[3][5][7][10] This application note will focus on the use of this compound NHS ester for conjugation to amine-functionalized nanoparticles.
Properties of this compound
A summary of the key photophysical and chemical properties of this compound is presented in the table below. These properties are essential for designing imaging experiments and interpreting fluorescence data.
| Property | Value | Reference |
| Maximum Absorption (λabs) | 615 - 616 nm | [3][4][5][7] |
| Maximum Emission (λfl) | 633 - 634 nm | [3][4][5][6] |
| Molar Extinction Coefficient (εmax) | 1.5 x 105 M-1cm-1 | [3][4][5][7] |
| Fluorescence Quantum Yield (ηfl) | 70% | [3][4][5][7] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [3][4][5][7] |
| Molecular Weight (NHS ester) | 588 g/mol | [3][5][7] |
| Solubility | Polar solvents (DMF, DMSO, Acetonitrile) | [3][5] |
| pH Stability | Stable up to pH 8.5, degrades at higher pH | [3][6] |
Experimental Protocols
Protocol 1: Conjugation of this compound NHS Ester to Amine-Functionalized Nanoparticles
This protocol describes a general method for the covalent attachment of this compound NHS ester to nanoparticles possessing surface primary amine groups. The optimal ratio of dye to nanoparticles should be determined empirically for each specific nanoparticle type to achieve the desired degree of labeling without causing aggregation or significant fluorescence quenching.[11]
Materials:
-
Amine-functionalized nanoparticles
-
This compound NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the nanoparticle solution is free of any amine-containing substances like Tris or ammonium (B1175870) salts.[7]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.[7] Protect the solution from light.
-
Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension while gently vortexing or stirring. The molar ratio of dye to nanoparticles should be optimized. A starting point could be a 5 to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous mixing.
-
Quenching (Optional): To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.
-
Purification: Separate the this compound-conjugated nanoparticles from unreacted dye and byproducts using size-exclusion chromatography.[7] Equilibrate the column and elute with PBS, pH 7.4. The first colored, fluorescent fraction will contain the conjugated nanoparticles.[12] Alternatively, dialysis or repeated centrifugation and resuspension can be used for purification.
-
Storage: Store the purified this compound-nanoparticle conjugates at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) (final concentration 2 mM) or freezing in aliquots at -20°C.[12]
Protocol 2: Characterization of this compound-Nanoparticle Conjugates
It is essential to characterize the conjugated nanoparticles to determine the degree of labeling, size, and fluorescence properties.
2.1 UV-Visible Spectroscopy for Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein-coated nanoparticles, if applicable) and at the absorbance maximum of this compound (~615 nm).
-
Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of this compound (150,000 M-1cm-1).
-
If applicable, calculate the nanoparticle concentration.
-
The DOL is the molar ratio of the dye to the nanoparticle.
2.2 Fluorescence Spectroscopy:
-
Measure the excitation and emission spectra of the conjugate to confirm the presence of this compound and to check for any spectral shifts.
-
Compare the fluorescence intensity of the conjugate to a standard curve of free this compound to quantify the amount of conjugated dye.
2.3 Dynamic Light Scattering (DLS) and Zeta Potential:
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation to assess for aggregation.[13] A significant increase in size or PDI may indicate aggregation.[11][13]
-
Measure the zeta potential to determine the surface charge of the nanoparticles, which can influence their stability and cellular uptake.
| Characterization Technique | Parameter Measured | Expected Outcome |
| UV-Visible Spectroscopy | Absorbance at ~615 nm | Peak confirms dye conjugation. Allows for DOL calculation. |
| Fluorescence Spectroscopy | Excitation and Emission Spectra | Confirms fluorescence and checks for spectral shifts. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & PDI | Minimal increase in size and PDI indicates no aggregation. |
| Zeta Potential | Surface Charge | Change in charge confirms surface modification. |
Protocol 3: In Vitro Cellular Tracking of this compound-Labeled Nanoparticles
This protocol outlines a general procedure for tracking the cellular uptake of this compound-labeled nanoparticles using fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound-nanoparticle conjugates
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for this compound and the nuclear stain.
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere overnight.
-
Incubation with Nanoparticles: Replace the culture medium with fresh medium containing the this compound-nanoparticle conjugates at the desired concentration. Incubate for the desired time points (e.g., 1, 4, 12, 24 hours).
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with PBS to remove unbound nanoparticles.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images in the channels for this compound (red) and the nuclear stain (blue).
Hypothetical Signaling Pathway Investigation
This compound-labeled nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to investigate specific cellular pathways. For instance, nanoparticles targeting a receptor tyrosine kinase (RTK) can be used to visualize its internalization and trafficking upon ligand binding, providing insights into receptor downregulation and signaling attenuation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive NHS ester due to hydrolysis.- Low reactivity of amine groups on nanoparticles.- Presence of competing amine-containing substances. | - Prepare fresh NHS ester solution in anhydrous solvent.- Ensure reaction pH is between 8.0-8.5.[7]- Purify nanoparticles to remove interfering substances. |
| Nanoparticle Aggregation | - High degree of labeling.- Inappropriate buffer conditions. | - Reduce the molar ratio of dye to nanoparticles.- Optimize buffer pH and ionic strength.[11] |
| High Background Fluorescence in Imaging | - Incomplete removal of unbound dye.- Non-specific binding of nanoparticles to the substrate. | - Improve the purification of conjugates.- Wash cells thoroughly after incubation.- Use a blocking agent (e.g., BSA) if necessary.[11] |
| Weak Fluorescence Signal | - Low degree of labeling.- Fluorescence quenching. | - Increase the dye-to-nanoparticle ratio.- Characterize the fluorescence properties to assess for quenching. |
Conclusion
This compound is a robust and versatile fluorescent dye for labeling nanoparticles for cellular tracking applications. The protocols provided herein offer a comprehensive guide for the successful conjugation of this compound to amine-functionalized nanoparticles, their characterization, and their application in fluorescence imaging. Careful optimization of the conjugation and imaging parameters is crucial for obtaining reliable and reproducible results.
References
- 1. Nanotechnology-Assisted Cell Tracking [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 6. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. hiyka.com [hiyka.com]
- 12. spectra.arizona.edu [spectra.arizona.edu]
- 13. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of the Degree of Labeling for ATTO 610 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of fluorescently labeled biomolecules is critical for the accuracy and reproducibility of a wide range of biological assays, including immunoassays, fluorescence microscopy, and flow cytometry. The Degree of Labeling (DOL), defined as the average number of dye molecules conjugated to a single protein molecule, is a key quality control parameter.[1][2] An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and altered protein function.[3][4]
This application note provides a detailed protocol for determining the DOL of proteins conjugated with ATTO 610, a bright and photostable fluorescent dye.[5][6] The method is based on absorption spectroscopy, a straightforward and widely accessible technique.[7]
Principle
The calculation of the DOL relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.[7][8] By measuring the absorbance of the conjugate at two specific wavelengths—the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the this compound dye (around 615 nm)—it is possible to determine the concentrations of both the protein and the dye in the sample.[7][9]
A critical consideration is that the this compound dye also exhibits some absorbance at 280 nm.[7] Therefore, a correction factor is necessary to subtract the dye's contribution to the absorbance at 280 nm, ensuring an accurate measurement of the protein concentration.[3][7][10]
Quantitative Data Summary
For accurate DOL calculations, the following parameters are required.
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of this compound | εdye | 150,000 M-1cm-1 | [9][11][12][13][14] |
| Maximum Absorbance Wavelength of this compound | λmax, dye | 615 nm | [6][11][13][15] |
| Correction Factor for this compound at 280 nm | CF280 | 0.05 - 0.06 | [5][6][14] |
| Molar Extinction Coefficient of Protein (Example: IgG) | εprotein | ~210,000 M-1cm-1 | [3] |
| Maximum Absorbance Wavelength of Protein | λmax, protein | 280 nm | [8][16][17][18][19] |
Note: The molar extinction coefficient of the specific protein being used should be determined from its amino acid sequence or obtained from the manufacturer's documentation for the highest accuracy.
Experimental Protocols
This section details the necessary steps to determine the DOL of an this compound-protein conjugate.
Materials and Equipment
-
This compound-protein conjugate solution
-
Conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (or UV-transparent plastic cuvettes)[17]
-
Micropipettes and tips
Purification of the Conjugate
It is imperative to remove any unconjugated, free this compound dye from the conjugate solution before measuring the absorbance.[4][10] Failure to do so will result in an overestimation of the DOL. Suitable purification methods include:
-
Size-Exclusion Chromatography (SEC): This is the recommended method for separating the larger protein conjugate from the smaller, unbound dye molecules.
-
Dialysis: Extensive dialysis against the conjugation buffer can also effectively remove free dye.
Spectrophotometric Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 15 minutes to ensure lamp stability.[17]
-
Blanking: Fill a quartz cuvette with the conjugation buffer used for the final conjugate solution. Place the cuvette in the spectrophotometer and perform a blank measurement at all required wavelengths (280 nm and 615 nm). This will subtract the absorbance of the buffer from the subsequent sample readings.
-
Sample Measurement:
-
Carefully place the purified this compound-protein conjugate solution into a clean quartz cuvette.
-
Ensure that there are no air bubbles in the light path.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of this compound, which is approximately 615 nm (Amax).
-
If the absorbance reading at Amax is greater than 2.0, dilute the sample with a known volume of conjugation buffer and remeasure.[4][10] Be sure to record the dilution factor for the final calculation.
-
Calculation of the Degree of Labeling (DOL)
The DOL is calculated using the following step-by-step formulas:
Step 1: Calculate the molar concentration of the this compound dye.
-
Formula: C_dye = A_max / (ε_dye * l)
-
C_dye: Molar concentration of the dye (M)
-
A_max: Absorbance of the conjugate at 615 nm
-
ε_dye: Molar extinction coefficient of this compound (150,000 M-1cm-1)
-
l: Path length of the cuvette (typically 1 cm)
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
-
Formula: A_protein = A_280 - (A_max * CF_280)
-
A_protein: Corrected absorbance of the protein at 280 nm
-
A_280: Absorbance of the conjugate at 280 nm
-
A_max: Absorbance of the conjugate at 615 nm
-
CF_280: Correction factor for this compound at 280 nm (use 0.055 as an average)
-
Step 3: Calculate the molar concentration of the protein.
-
Formula: C_protein = A_protein / (ε_protein * l)
-
C_protein: Molar concentration of the protein (M)
-
A_protein: Corrected absorbance of the protein at 280 nm
-
ε_protein: Molar extinction coefficient of the protein (e.g., ~210,000 M-1cm-1 for IgG)
-
l: Path length of the cuvette (typically 1 cm)
-
Step 4: Calculate the Degree of Labeling (DOL).
-
Formula: DOL = C_dye / C_protein
If the sample was diluted, remember to multiply the final concentrations by the dilution factor before calculating the DOL.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the parameters in the DOL calculation.
Caption: Experimental workflow for determining the Degree of Labeling.
Caption: Logical flow of the Degree of Labeling calculation.
References
- 1. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. repligen.com [repligen.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. eurofinsgenomics.com [eurofinsgenomics.com]
- 12. ATTO-TEC Consumables | Products | Leica Microsystems [leica-microsystems.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. leica-microsystems.com [leica-microsystems.com]
- 15. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 16. peakproteins.com [peakproteins.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. mt.com [mt.com]
- 19. Understanding A280: When to Use UV Absorbance for Protein Measurement [synapse.patsnap.com]
ATTO 610 for Immunofluorescence on Tissue Sections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 610 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and brightness.[1] It is a rhodamine-based dye that exhibits strong absorption and high fluorescence quantum yield, making it an excellent choice for immunofluorescence applications, particularly in the red spectral region where tissue autofluorescence is often reduced.[2][3] This document provides detailed application notes and protocols for the successful use of this compound-conjugated secondary antibodies in immunofluorescence staining of both paraffin-embedded and frozen tissue sections.
Key Features of this compound
This compound offers several advantages for immunofluorescence studies:
-
High Photostability: ATTO dyes are designed for increased stability, even under prolonged irradiation, which is crucial for capturing high-quality images, especially in confocal microscopy.
-
Bright Fluorescence: With a high quantum yield and strong absorption, this compound provides intense fluorescent signals, enabling the detection of low-abundance targets.
-
Reduced Background: Excitation in the red spectral region (above 600 nm) helps to minimize autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[3][4]
-
Good Water Solubility: This property facilitates easy handling and conjugation to antibodies.
Data Presentation
Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 615 nm | |
| Emission Maximum (λem) | 634 nm | |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.70 |
Comparison of this compound with Other Common Red Fluorophores
While direct quantitative photostability comparisons can be application-dependent, ATTO dyes are generally recognized for their superior photostability compared to traditional dyes like Cy5.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness | Relative Photostability |
| This compound | 615 | 634 | 150,000 | 0.70 | High | Very High |
| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 | High | High |
| Cy5 | 649 | 670 | 250,000 | 0.27 | Moderate | Moderate |
Relative brightness is a product of the molar extinction coefficient and quantum yield. Relative photostability is based on general performance in immunofluorescence applications.
Experimental Protocols
The following are detailed protocols for immunofluorescence staining on paraffin-embedded and frozen tissue sections using an this compound-conjugated secondary antibody.
Immunofluorescence Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections
This protocol outlines the steps for deparaffinization, rehydration, antigen retrieval, and immunostaining of FFPE tissue sections.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS)
-
Primary antibody (diluted in Blocking Buffer)
-
This compound-conjugated secondary antibody (diluted in Blocking Buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 10-20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS for 3 x 5 minutes.
-
-
Permeabilization:
-
Incubate sections with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Rinse with PBS for 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution and incubate sections with the primary antibody at the optimal dilution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse with PBS for 3 x 5 minutes.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the this compound-conjugated secondary antibody, diluted typically between 1:500 and 1:2000 in Blocking Buffer.
-
Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Rinse with PBS for 3 x 5 minutes, protected from light.
-
-
Counterstaining:
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Rinse with PBS.
-
-
Mounting:
-
Mount coverslips using an antifade mounting medium.
-
Seal the edges with nail polish and store slides at 4°C, protected from light.
-
Immunofluorescence Staining of Frozen Tissue Sections
This protocol provides a method for fixing and staining fresh frozen tissue sections.
Materials:
-
Fresh frozen tissue sections on positively charged slides
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS or cold methanol (B129727)/acetone)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal serum in PBS)
-
Primary antibody (diluted in Blocking Buffer)
-
This compound-conjugated secondary antibody (diluted in Blocking Buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Air dry the frozen sections for 30-60 minutes at room temperature.
-
Fix with 4% paraformaldehyde for 15-20 minutes at room temperature, or with ice-cold methanol or acetone (B3395972) for 10 minutes at -20°C.
-
Rinse with PBS for 3 x 5 minutes.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Incubate sections with Permeabilization Buffer for 10 minutes.
-
Rinse with PBS for 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at its optimal dilution overnight at 4°C.
-
-
Washing:
-
Rinse with PBS for 3 x 5 minutes.
-
-
Secondary Antibody Incubation:
-
Incubate with the this compound-conjugated secondary antibody (typically 1:500 - 1:2000 dilution) for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Rinse with PBS for 3 x 5 minutes, protected from light.
-
-
Counterstaining:
-
Incubate with DAPI for 5-10 minutes.
-
Rinse with PBS.
-
-
Mounting:
-
Mount with an antifade mounting medium and seal the coverslip. Store at 4°C in the dark.
-
Mandatory Visualizations
Experimental Workflow for Indirect Immunofluorescence
Caption: Workflow for indirect immunofluorescence on tissue sections.
NF-κB Signaling Pathway Visualization
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and immune responses.[5] Its activation involves the translocation of NF-κB from the cytoplasm to the nucleus, a process that can be visualized using immunofluorescence.
Caption: Canonical NF-κB signaling pathway.
References
Application Notes and Protocols: ATTO 610 Azide and Alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ATTO 610 azide (B81097) and alkyne derivatives in click chemistry for the fluorescent labeling of biomolecules. This document outlines the key features of this compound, details on both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, and provides step-by-step experimental protocols for labeling oligonucleotides and proteins.
Introduction to this compound and Click Chemistry
This compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2] These properties make it an excellent candidate for sensitive detection applications, including single-molecule studies.[1] Click chemistry offers a highly efficient and selective method for covalently attaching this compound to biomolecules.[3] The reaction's bio-orthogonality ensures that the azide and alkyne functional groups react specifically with each other, minimizing side reactions with other functional groups present in a biological environment.[3][4] This leads to high sensitivity and low background in detection.[3]
The two primary forms of click chemistry utilized for bioconjugation are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC employs a copper(I) catalyst to join terminal alkynes and azides, while SPAAC utilizes a strained cyclooctyne (B158145) to react with an azide without the need for a metal catalyst, which can be advantageous for in vivo applications due to concerns about copper toxicity.[5][6]
Key Features of this compound
This compound possesses several characteristics that make it a valuable tool for fluorescence-based assays:
-
Strong Absorption and High Quantum Yield: Ensures bright fluorescent signals for sensitive detection.[2]
-
High Photostability: Allows for longer imaging times with reduced signal loss.[2]
-
Good Water Solubility: Facilitates its use in aqueous biological buffers.[1]
-
pH Sensitivity: this compound is stable up to a pH of 8.5 but will slowly degrade at higher pH levels.[1]
Quantitative Data Summary
The following table summarizes the key optical properties of this compound.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 615 nm | [1] |
| Extinction Coefficient (εmax) | 1.5 x 10^5 M-1 cm-1 | [1] |
| Fluorescence Maximum (λfl) | 634 nm | [1] |
| Fluorescence Quantum Yield (ηfl) | 70% | [1] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [2] |
Experimental Protocols
Here, we provide detailed protocols for labeling oligonucleotides and proteins with this compound azide or alkyne using both CuAAC and SPAAC methodologies.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the copper-catalyzed labeling of biomolecules. Optimization may be required for specific applications.
Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This protocol describes the labeling of 5 nmol of an alkyne-modified oligonucleotide with this compound azide.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound azide
-
Solution A: 2 mM alkyne-modified oligonucleotide in nuclease-free water.
-
Solution B: 50 mM this compound azide in ACN/t-BuOH (1:1).[3]
-
Solution C (Click Solution): 0.1 M TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO/t-BuOH (3:1).[3]
-
Solution D: 0.1 M CuBr in DMSO/t-BuOH (3:1). Note: This solution must be freshly prepared.[3]
-
Solution E: A mixture of Solution C and Solution D in a 2:1 ratio.
-
0.3 M Sodium Acetate (NaOAc) solution
-
Cold ethanol (B145695) containing 5% diethyl ether
Procedure:
-
In a reaction vial, pipette 5 µl of Solution A (10 nmol of oligonucleotide).
-
Add 1–2 µl of Solution B (50–100 nmol, corresponding to a 5–10 fold molar excess of the this compound azide).
-
Add 3 µl of the freshly prepared Solution E to the reaction vial.
-
Mix the reaction vial thoroughly by shaking at 25 °C for 3 hours. The reaction time can be reduced to 30 minutes by increasing the temperature to 40–45 °C.[3]
-
Purification:
-
Add 100 µl of 0.3 M NaOAc solution.
-
Precipitate the oligonucleotide by adding 1 ml of cold ethanol (containing 5% diethyl ether).
-
Centrifuge for at least 20 minutes at 6000 rpm or higher.
-
Remove the supernatant and wash the pellet with 100 µl of cold ethanol (containing 5% diethyl ether).
-
Centrifuge again for at least 10 minutes and remove the supernatant.
-
Air-dry the pellet.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method ideal for live-cell imaging and other applications where copper toxicity is a concern.[5][6] This reaction utilizes a strained cyclooctyne, such as BCN, to react with an azide.[7]
Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This protocol provides a general procedure for labeling an azide-modified protein with a cyclooctyne-derivatized this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-BCN (or other suitable cyclooctyne derivative)
-
Anhydrous DMSO
Procedure:
-
Prepare a stock solution of this compound-BCN: Dissolve the this compound-BCN in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the this compound-BCN stock solution to the protein solution. A 2-4 fold molar excess of the this compound-BCN over the azide-modified protein is a good starting point.[7]
-
Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to minimize potential effects on protein structure.[7]
-
-
Incubation: Gently mix the reaction components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7] Incubation times as short as 2 hours at room temperature have been reported to be sufficient in some cases.[7]
-
Purification: Remove the excess, unreacted this compound-BCN using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
Applications in Research and Drug Development
The ability to fluorescently label biomolecules with high specificity and efficiency opens up a wide range of applications:
-
Fluorescence Microscopy: Visualize the localization and dynamics of labeled proteins, nucleic acids, and other biomolecules within cells and tissues.[5]
-
Flow Cytometry: Quantify labeled cell populations.
-
High-Throughput Screening: Develop assays for drug discovery by monitoring changes in the fluorescence of labeled targets.
-
Proteomics: Identify and quantify newly synthesized proteins by incorporating azide or alkyne-bearing amino acid analogs, followed by labeling with this compound.[5]
-
Nucleic Acid Research: Label DNA and RNA to study their structure, function, and interactions.[8][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (CuAAC) | Inactive catalyst | Use freshly prepared copper(I) solution or ensure the reducing agent (e.g., sodium ascorbate) is fresh.[10] |
| Low concentration of reactants | Increase the concentration of the biomolecule and/or the this compound reagent.[3] | |
| pH of the reaction buffer | For some reactions, adjusting the pH to 8.3 might be beneficial.[3] | |
| Protein Precipitation (SPAAC) | High concentration of organic solvent | Keep the final concentration of DMSO below 5% (v/v).[7] |
| High Background Fluorescence | Incomplete removal of unreacted dye | Optimize the purification protocol to ensure complete removal of excess this compound. |
Conclusion
This compound azide and alkyne derivatives, in conjunction with click chemistry, provide a powerful and versatile platform for the fluorescent labeling of a wide range of biomolecules. The high efficiency, selectivity, and biocompatibility of these reactions make them invaluable tools for researchers in basic science and drug development. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for live-cell and in vivo studies. By following the detailed protocols and considering the troubleshooting advice provided, researchers can successfully implement these techniques to advance their scientific investigations.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcmarot.com [jcmarot.com]
- 7. benchchem.com [benchchem.com]
- 8. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Labeling of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to reduce ATTO 610 photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ATTO 610 photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key photophysical properties?
A1: this compound is a fluorescent dye belonging to the oxazine (B8389632) family, designed for life science applications such as the labeling of proteins and nucleic acids.[1][2] It is characterized by strong absorption, a high fluorescence quantum yield, and notable photostability.[1][2] A key feature of this compound is its very low triplet state formation, which contributes to its resistance to photobleaching.[2] The dye is, however, sensitive to pH and will slowly degrade at a pH above 8.5.[1]
Q2: What is photobleaching and why is it a problem for this compound imaging?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. This occurs when the dye molecule in an excited state undergoes chemical reactions, often with molecular oxygen. While this compound is considered highly photostable, intense or prolonged exposure to excitation light can still lead to photobleaching, resulting in a diminished fluorescence signal over time. This can compromise the quality of images, particularly in long-term or time-lapse imaging experiments, and can affect the accuracy of quantitative measurements.
Q3: What are the primary factors that influence the rate of this compound photobleaching?
A3: Several factors can influence the rate of photobleaching:
-
Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.
-
Exposure Duration: Longer exposure to excitation light leads to more significant photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species (ROS).
-
Local Chemical Environment: The pH of the imaging medium can affect the stability of this compound, with degradation occurring at pH levels above 8.5.[1] The presence of certain chemicals, like reducing agents, can also influence the dye's photophysics.[3]
Q4: How does this compound's photostability compare to other red-emitting fluorophores?
A4: While direct quantitative comparisons under identical conditions are limited in the literature, ATTO dyes are generally reported to be more photostable than traditional cyanine (B1664457) dyes like Cy5.[4] For instance, some studies have shown that other ATTO dyes in a similar spectral range, such as ATTO 655, are more photostable than Cy5. The rigid molecular structure of ATTO dyes contributes to their enhanced photostability compared to the more flexible cyanine dyes.[5]
Troubleshooting Guide: Reducing this compound Photobleaching
This guide provides a systematic approach to troubleshooting and minimizing this compound photobleaching in your imaging experiments.
Problem: Rapid loss of fluorescence signal during imaging.
Solution Workflow:
Caption: A troubleshooting workflow for reducing this compound photobleaching.
Detailed Steps:
-
Optimize Imaging Parameters:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density (ND) filters can be used to attenuate the excitation light without altering its spectral properties.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector. This reduces the total number of photons the fluorophore is exposed to.
-
-
Utilize Antifade Reagents:
-
For fixed samples, use a commercially available antifade mounting medium. These reagents contain chemicals that scavenge free radicals and reactive oxygen species, which are major contributors to photobleaching.
-
-
Implement an Oxygen Scavenger System (for demanding applications):
-
For single-molecule imaging or long-term live-cell imaging, the use of an oxygen scavenger system is highly recommended. These systems enzymatically remove dissolved oxygen from the imaging buffer, significantly reducing photobleaching.
-
-
Verify Buffer Conditions:
-
Ensure the pH of your imaging buffer is at or below 8.0, as this compound can degrade at higher pH values.[1]
-
Data Presentation
Table 1: Photophysical Properties of this compound and Comparable Fluorophores
| Property | This compound | Alexa Fluor 594 | Cy3B |
| Excitation Maximum (nm) | ~615 | ~590 | ~558 |
| Emission Maximum (nm) | ~634 | ~617 | ~572 |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | ~150,000 | ~92,000 | ~130,000 |
| Fluorescence Quantum Yield | ~0.70 | ~0.66 | ~0.67 |
| Relative Photostability | High | High | Moderate |
Note: Photostability is a relative measure and can be influenced by the experimental conditions. ATTO dyes are generally considered to have high photostability.
Experimental Protocols
Protocol 1: Mounting Fixed Cells with ProLong Gold Antifade Reagent
Objective: To mount fixed cells stained with this compound conjugates to minimize photobleaching during imaging.
Materials:
-
Fixed and stained coverslips
-
ProLong Gold Antifade Reagent
-
Microscope slides
-
Pipette
Procedure:
-
Bring the ProLong Gold Antifade Reagent to room temperature.
-
Carefully remove the coverslip from the final wash buffer of your staining protocol.
-
Remove any excess buffer from the coverslip by gently touching the edge to a kimwipe.
-
Place one drop of ProLong Gold Antifade Reagent onto the microscope slide.
-
Invert the coverslip (cell-side down) and gently lower it onto the drop of mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure for 24 hours at room temperature in the dark.
-
The slide is now ready for imaging. For long-term storage, seal the edges of the coverslip with nail polish.
Protocol 2: Preparation of an Oxygen Scavenger System for Single-Molecule Imaging
Objective: To prepare an imaging buffer containing a glucose oxidase/catalase (GOC) oxygen scavenger system to reduce this compound photobleaching in single-molecule experiments.[6]
Materials:
-
Imaging Buffer (e.g., Tris-based buffer, pH 7.5)
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-Glucose
-
Trolox (optional, as a triplet state quencher)
Procedure:
-
Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL in imaging buffer) and catalase (e.g., 1 mg/mL in imaging buffer). Store in small aliquots at -20°C.
-
Prepare a stock solution of D-glucose (e.g., 20% w/v in water).
-
On the day of the experiment, prepare the final imaging buffer. For a 1 mL final volume, add the components in the following order:
-
950 µL of your imaging buffer.
-
50 µL of 20% D-glucose (final concentration 1%).
-
1 µL of 10 mg/mL glucose oxidase (final concentration 10 µg/mL).
-
1 µL of 1 mg/mL catalase (final concentration 1 µg/mL).
-
-
(Optional) For additional photoprotection, you can add Trolox to a final concentration of 1-2 mM.
-
Mix gently and use the imaging buffer within a few hours for optimal performance.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: Mechanism of action of antifade reagents in preventing photobleaching.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 6. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific binding of ATTO 610 conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to prevent non-specific binding of ATTO 610 conjugates in experimental assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with fluorescent conjugates?
Non-specific binding refers to the attachment of a fluorescent conjugate to unintended molecules, surfaces, or cellular components that are not the target of interest. This phenomenon is a significant concern because it creates a high background signal, which can obscure the true, specific signal from the target. The consequences include reduced signal-to-noise ratio, difficulty in data interpretation, and an increased risk of false-positive results.[1][][3]
Q2: What are the specific properties of the this compound dye that may contribute to non-specific binding?
While this compound is a high-performance fluorophore, certain intrinsic properties can influence its binding behavior:
-
Cationic Nature: this compound is a cationic dye that carries a net positive charge of +1 after conjugation.[4] This positive charge can lead to electrostatic or ionic interactions with negatively charged biological molecules (like nucleic acids or certain protein domains) and surfaces, causing non-specific adherence.[][5]
-
Moderate Hydrophilicity: The dye is described as moderately hydrophilic.[4] However, residual hydrophobic characteristics can still promote non-specific binding to hydrophobic regions within cells or on substrates, a common issue with many fluorescent dyes.[1][6][7]
Q3: What are the primary causes of high background when using this compound conjugates?
High background is typically a result of one or more of the following factors:
-
Hydrophobic and Ionic Interactions: These are the main drivers of non-specific binding, where the dye or the conjugated protein sticks to unintended surfaces.[1][5][7] Studies have shown that dye hydrophobicity is a strong predictor of its tendency for non-specific binding.[1][6]
-
Inadequate Blocking: Failure to saturate non-specific binding sites on the sample or substrate with a blocking agent before adding the conjugate is a common cause of high background.[3][7][8]
-
Excessive Conjugate Concentration: Using a higher concentration of the this compound conjugate than necessary increases the likelihood of off-target binding.[7][8][9][10]
-
Presence of Free Dye: Unconjugated this compound dye remaining in the conjugate solution after purification will bind non-specifically and contribute to background fluorescence.
-
Conjugate Aggregation: Aggregates of the fluorescent conjugate can bind indiscriminately to surfaces, resulting in bright, punctate background staining.[11]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound and loosely bound conjugates.[7]
Section 2: Troubleshooting Guide for High Background
This guide helps you systematically diagnose and resolve issues with non-specific binding.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 3. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 4. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 5. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 6. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. What Makes a Good Conjugate…Great - FluoroFinder [fluorofinder.com]
ATTO 610 Fluorescence Quenching: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address fluorescence quenching issues encountered when using the ATTO 610 dye.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, such as this compound. This can be a significant issue in experimental work as it leads to a reduced signal-to-noise ratio, making it difficult to detect and quantify the intended target. Understanding the cause of quenching is crucial for obtaining reliable and accurate fluorescence data.
Q2: What are the common causes of fluorescence quenching for this compound?
A2: Several factors can lead to the quenching of this compound fluorescence. These can be broadly categorized as:
-
Environmental Effects: The fluorescence of this compound is sensitive to its local environment. Key factors include:
-
pH: this compound is pH-sensitive and shows stability up to pH 8.5, but its fluorescence can be affected by higher pH levels.[1][2]
-
Solvent: The choice of solvent can influence the fluorescence quantum yield. While soluble in polar solvents like DMF and DMSO, these can contain impurities that may degrade the dye.[2]
-
-
Interaction with Quenchers: Certain molecules can quench the fluorescence of this compound upon interaction. Notable examples include:
-
Photobleaching: Although this compound has high photostability, prolonged exposure to high-intensity light can lead to irreversible photodegradation of the dye, resulting in a loss of fluorescence.[1][2]
-
Self-Quenching: At high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity. This is a common phenomenon for many fluorophores.
Q3: How does the local environment affect this compound fluorescence?
A3: The immediate chemical environment of the this compound molecule can significantly impact its fluorescence properties. For instance, the polarity of the solvent can alter the quantum yield. It is also known that this compound is a cationic dye, and after conjugation to a substrate, it carries a net positive charge, which can influence its interactions with its surroundings.[2] The pH of the solution is another critical factor; the dye is stable up to a pH of 8.0-8.5, but its integrity and fluorescence can diminish at higher pH levels.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound fluorescence quenching.
Problem: Weak or No Fluorescence Signal
Possible Cause 1: Environmental Effects
-
Is your buffer pH appropriate?
-
Verification: Check the pH of your buffer. This compound is most stable at or below pH 8.5.[1]
-
Solution: Adjust the buffer to a pH within the optimal range (typically 7.0-8.0 for most biological applications).
-
-
Is your solvent pure?
-
Verification: Impurities in solvents like DMF and DMSO can degrade the dye.[2]
-
Solution: Use high-purity, anhydrous solvents, especially when preparing stock solutions.
-
Possible Cause 2: Presence of Quenchers
-
Could your biomolecule be quenching the dye?
-
Verification: If you have labeled a protein or nucleic acid, check for the presence of tryptophan or guanine (B1146940) residues in close proximity to the labeling site.
-
Solution: If possible, choose a different labeling site on the biomolecule that is further away from these quenching residues.
-
Possible Cause 3: Photobleaching
-
Are you using excessive laser power or long exposure times?
-
Verification: Observe if the fluorescence intensity decreases rapidly during continuous imaging.
-
Solution:
-
Reduce the laser power to the minimum necessary for a good signal.
-
Decrease the exposure time.
-
Use an anti-fade mounting medium if you are imaging fixed samples.
-
-
Possible Cause 4: Self-Quenching
-
Is the concentration of your labeled molecule too high?
-
Verification: Dilute your sample and see if the fluorescence intensity per molecule increases.
-
Solution: Work with more dilute samples whenever possible. For applications requiring high concentrations, be aware that self-quenching may be a factor.
-
Experimental Protocols
Protocol 1: Distinguishing Between Static and Dynamic Quenching
This protocol helps to determine whether the quenching of this compound is due to the formation of a non-fluorescent complex (static quenching) or collisional deactivation (dynamic quenching).
Methodology:
-
Prepare a series of samples:
-
A control sample containing only the this compound-labeled molecule at a fixed concentration.
-
A series of samples with the same concentration of the this compound-labeled molecule and increasing concentrations of the potential quencher.
-
-
Measure Fluorescence Intensity:
-
Using a fluorometer, measure the fluorescence intensity (F) of each sample at the emission maximum of this compound (approximately 634 nm) with excitation at its absorption maximum (around 615 nm).[1] Let F₀ be the fluorescence intensity of the control sample.
-
-
Measure Fluorescence Lifetime:
-
Using a time-resolved fluorescence spectrometer, measure the fluorescence lifetime (τ) of each sample. Let τ₀ be the fluorescence lifetime of the control sample.
-
-
Data Analysis (Stern-Volmer Plots):
-
Plot F₀/F versus the quencher concentration [Q].
-
Plot τ₀/τ versus the quencher concentration [Q].
-
-
Interpretation:
-
Dynamic Quenching: Both the F₀/F and τ₀/τ plots will be linear and superimposable. The fluorescence lifetime will decrease as the quencher concentration increases.
-
Static Quenching: The F₀/F plot will be linear, but the τ₀/τ plot will be a horizontal line at a value of 1 (τ₀/τ = 1). The fluorescence lifetime will remain unchanged because the fluorophores that are not in a complex will fluoresce normally.
-
Combined Quenching: If both types of quenching are present, the F₀/F plot will show an upward curvature, while the τ₀/τ plot will be linear.
-
Data Summary
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Absorption Maximum (λabs) | 615 nm | [1] |
| Emission Maximum (λfl) | 634 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.5 x 105 M-1cm-1 | [1] |
| Fluorescence Quantum Yield (ηfl) | 70% | [1] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [1] |
| Recommended pH range | Up to 8.5 | [1] |
Visualizations
References
ATTO 610 signal loss after fixation and permeabilization
This guide provides troubleshooting advice and answers to frequently asked questions regarding signal loss of the ATTO 610 fluorescent dye following fixation and permeabilization steps in immunofluorescence (IF) and other cell imaging applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal significantly reduced or completely gone after fixation?
Signal loss after fixation can occur due to several factors. The most common culprits are the choice of fixative, the pH of your buffers, and the duration of the fixation step. This compound is known to be pH-sensitive, exhibiting instability and degradation at pH levels above 8.5.[1][2][3] Formaldehyde-based fixatives can also form cross-links that may quench fluorescence or alter the chemical structure of the dye.[4] Furthermore, alcohol-based fixatives like methanol (B129727) can denature proteins, which may indirectly affect the dye's environment and fluorescence quantum yield.[5][6]
Q2: What is the recommended fixative for this compound?
For preserving the fluorescence of most organic dyes like this compound, paraformaldehyde (PFA) at a concentration of 2-4% in a pH-controlled buffer (pH 7.2-7.4) is generally the preferred starting point.[7] It is crucial to use fresh, high-quality PFA solutions, as expired solutions can have high autofluorescence and altered chemical properties.[8] While methanol fixation is an option, it is known to reduce the brightness of some classes of dyes and should be tested carefully.[6]
Q3: How does the permeabilization step affect this compound fluorescence?
Permeabilization agents create pores in the cell membranes to allow antibody access to intracellular targets.[9] Detergents like Triton X-100 or Tween-20 are effective but can be harsh, potentially disrupting membranes to an extent that membrane-associated this compound conjugates are washed away or their environment is altered.[5][10] Over-permeabilization is a common cause of signal loss for membrane-bound dyes.[9] Milder detergents like saponin (B1150181) or digitonin, which selectively permeabilize based on membrane cholesterol content, may be better alternatives for preserving signal.[5]
Q4: My target is intracellular. How do I balance effective permeabilization with preserving the this compound signal?
This requires optimization. Start with the mildest effective conditions. A low concentration of Triton X-100 (e.g., 0.1%) for a short duration (10-15 minutes) is a standard starting point.[7] If signal loss is significant, consider switching to saponin or digitonin. It is also recommended to include the permeabilizing agent in subsequent wash and antibody incubation buffers to ensure continued access to the epitope.[5]
Q5: Could my buffer solutions be the problem?
Yes. Since this compound is pH-sensitive, it is critical to maintain the pH of all buffers (fixation, permeabilization, wash, and antibody buffers) within a neutral to slightly alkaline range, ideally not exceeding pH 8.0.[3][11][12] Buffers like Tris can contain primary amines that may react with any remaining NHS-ester reactive dyes if you are performing the conjugation yourself.[12] Always use high-quality, fresh buffers.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving this compound signal loss.
Initial Assessment: Weak or No Signal
If you are experiencing a weak or absent signal after completing your staining protocol, consult the troubleshooting decision tree and the detailed steps below.
Caption: Troubleshooting decision tree for this compound signal loss.
Data Summary: Impact of Reagents on Signal Integrity
While specific quantitative data for this compound is limited in published literature, the following table summarizes the expected effects of common fixation and permeabilization reagents. Optimization for your specific cell type and target is crucial.
| Reagent | Concentration / Type | Potential Effect on this compound Signal | Recommendation |
| Fixative | 2-4% Paraformaldehyde (PFA) | Generally compatible, but cross-linking can potentially quench fluorescence. Old solutions increase autofluorescence. | Recommended starting point. Use fresh, EM-grade PFA in PBS at pH 7.2-7.4.[7][8] |
| Cold Methanol/Acetone | Can denature proteins, which may alter the dye's environment and reduce fluorescence.[5][6] | Test as an alternative to PFA, especially if PFA causes high background. Be aware of potential for signal reduction. | |
| Permeabilization | 0.1-0.5% Triton™ X-100 | Effective but harsh. Can solubilize membranes, leading to loss of membrane-associated signals.[5][10] | Use the lowest effective concentration (start at 0.1%) for the shortest possible time (10-15 min).[7] |
| Saponin / Digitonin | Milder, reversible agents that selectively interact with membrane cholesterol.[5] | Preferred alternative. May better preserve membrane integrity and associated signals. | |
| Buffers | PBS, HEPES, etc. | Buffers with pH > 8.0 can cause degradation of the this compound dye.[2][3] | Strictly maintain pH between 7.2 and 7.4 for all steps following cell staining. |
Experimental Protocols
Recommended Protocol for Immunofluorescence with this compound
This protocol is a starting point and should be optimized. The key to preserving the this compound signal is to use fresh, pH-controlled solutions and gentle permeabilization.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Formalin fixation and paraffin embedding interfere with preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: ATTO 610 Stability and Mounting Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of mounting media on the stability of the fluorescent dye ATTO 610. Here you will find troubleshooting guides, frequently asked questions, and experimental protocols to help you optimize your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a fluorescent label that belongs to a new generation of dyes for the red spectral region.[1][2][3][4] Its key features include strong absorption of light, a high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] It is a moderately hydrophilic dye.[2][3]
Q2: How does pH affect the stability of this compound?
This compound is sensitive to pH. It is stable in physiological pH ranges and in buffers up to pH 8.0 or 8.5.[1][2] However, at higher pH levels, the dye will slowly degrade.[1][2] Therefore, it is crucial to use a mounting medium with a pH buffered at or below 8.5.
Q3: What are mounting media and why are they important?
Mounting media are solutions used to mount a specimen on a microscope slide. They serve several critical functions in fluorescence microscopy:
-
Preservation of the sample: They protect the specimen from physical damage and dehydration.
-
Optical clarity: They provide a uniform refractive index between the coverslip and the specimen, which is crucial for obtaining high-resolution images.
-
Signal preservation: Many mounting media contain antifade reagents to protect fluorescent dyes from photobleaching.[5]
Q4: What is photobleaching and how do antifade reagents work?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This leads to a loss of fluorescent signal. Antifade reagents are components added to mounting media to reduce photobleaching.[5] They typically work by scavenging for reactive oxygen species, which are a primary cause of photobleaching.[6]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound with various mounting media.
Problem: Rapid loss of this compound fluorescence signal during imaging.
| Possible Cause | Suggested Solution |
| High pH of the mounting medium | This compound degrades at a pH above 8.5.[1] Verify the pH of your mounting medium. If you are preparing a homemade medium, ensure the final pH is between 7.4 and 8.5. If using a commercial medium, check the manufacturer's specifications. |
| Absence or ineffectiveness of antifade reagent | Your mounting medium may lack an effective antifade reagent. Consider switching to a mounting medium containing a proven antifade agent like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[6] You can also prepare your own mounting medium with these reagents (see Experimental Protocols). |
| Reactive components in the mounting medium | Some components in homemade or even commercial mounting media can react with and quench the fluorescence of dyes. If you suspect this is the case, try a different formulation or a high-quality commercial mounting medium from a reputable supplier. |
| High laser power | Excessive laser power can accelerate photobleaching. Reduce the laser power to the minimum level required to obtain a good signal-to-noise ratio. |
| Prolonged exposure to excitation light | Minimize the specimen's exposure to the excitation light. Use neutral density filters to control illumination intensity and use the shortest possible exposure times for image acquisition. |
Problem: High background fluorescence in the this compound channel.
| Possible Cause | Suggested Solution |
| Autofluorescent mounting medium | Some mounting media, particularly those based on glycerol (B35011), can exhibit autofluorescence.[6] Check your mounting medium for autofluorescence by imaging a slide with only the medium. If it is autofluorescent, consider switching to a different brand or a non-glycerol-based medium if appropriate for your sample. |
| Impure mounting medium components | If preparing your own mounting medium, ensure all components are of high purity (spectroscopic grade). Impurities can be a source of background fluorescence. |
| Incorrect filter sets | Ensure that your microscope's filter sets are appropriate for this compound (Excitation max ~615 nm, Emission max ~634 nm).[1] Using incorrect filters can lead to bleed-through from other fluorophores or detection of background autofluorescence. |
Quantitative Data
Table 1: Optical Properties of this compound
| Property | Value | Reference |
| Maximum Absorption (λabs) | 615 nm | [1] |
| Maximum Emission (λfl) | 634 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.5 x 10^5 M-1 cm-1 | [1] |
| Fluorescence Quantum Yield (ηfl) | 70% | [1] |
| Fluorescence Lifetime (τfl) | 3.2 ns | [1] |
Experimental Protocols
Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium
This protocol describes how to prepare a common homemade antifade mounting medium.
Materials:
-
Glycerol (high purity, spectroscopic grade)
-
Phosphate-buffered saline (PBS), 10X solution
-
n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
50 mL conical tube
Procedure:
-
To prepare a 90% glycerol solution, mix 9 mL of glycerol with 1 mL of 10X PBS in a 50 mL conical tube.
-
If using NPG, add it to a final concentration of 2% (w/v). If using DABCO, add it to a final concentration of 2.5% (w/v).
-
Gently warm the solution to approximately 50°C while stirring to dissolve the antifade reagent completely. Do not boil.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 8.0-8.5 using a small amount of 1M NaOH or HCl.
-
Store the mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Assessing the Photostability of this compound in a Mounting Medium
This protocol provides a method to compare the photobleaching rate of this compound in different mounting media.
Materials:
-
This compound-conjugated antibody or other labeled molecule
-
Microscope slides and coverslips
-
Mounting media to be tested
-
Fluorescence microscope with a camera capable of time-lapse imaging
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare identical samples stained with the this compound conjugate.
-
Mount one sample with each of the mounting media you wish to test.
-
On the fluorescence microscope, locate a representative field of view for each sample.
-
Using identical imaging settings (laser power, exposure time, gain, etc.) for all samples, acquire a time-lapse series of images. For example, take an image every 10 seconds for 5 minutes.
-
Using image analysis software, measure the mean fluorescence intensity of the this compound signal in a defined region of interest for each image in the time series.
-
For each mounting medium, plot the normalized fluorescence intensity as a function of time.
-
Compare the decay curves. A slower decay indicates better photostability of this compound in that mounting medium.
Visualizations
Caption: Troubleshooting workflow for addressing rapid signal loss of this compound.
Caption: The process of photobleaching and the role of antifade reagents.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
solving ATTO 610 aggregation problems during labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ATTO 610 aggregation during labeling experiments.
Troubleshooting Guides
Issue: Precipitation Observed During the Labeling Reaction
Precipitation during the addition of this compound NHS ester to your protein solution is a common indicator of aggregation. This can be caused by several factors, including the dye itself, the solvent used to dissolve the dye, and the buffer conditions.
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Centrifugation: If precipitation is observed, immediately centrifuge your reaction mixture to pellet the aggregated material. You can then attempt to optimize the labeling of the supernatant, but be aware that the final concentration of your labeled protein may be lower than initially intended.
-
Solubility Test: Before your next labeling attempt, perform a small-scale solubility test of this compound in your chosen labeling buffer to ensure compatibility.
Caption: Troubleshooting workflow for precipitation during labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation during labeling?
This compound, being moderately hydrophilic, can be prone to aggregation under certain conditions. The primary causes include:
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High Dye-to-Protein Molar Ratios: Using a large excess of the dye can lead to the dye molecules aggregating amongst themselves or causing the protein to precipitate once a certain degree of labeling is reached.[1]
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"Solvent Shock": this compound NHS ester is typically dissolved in an organic solvent like DMSO or DMF.[2][3] Rapidly adding this concentrated organic solution to your aqueous protein buffer can cause localized high concentrations of the dye and solvent, leading to precipitation of both the dye and the protein.
-
Suboptimal Buffer Conditions: The composition of your labeling buffer plays a critical role. Factors like pH, ionic strength, and the presence of certain additives can influence the solubility of both the dye and the protein conjugate. This compound is pH sensitive and slowly degrades at a pH above 8.5.[2]
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Hydrophobic Interactions: Like many fluorescent dyes, this compound can exhibit hydrophobic interactions, leading to self-aggregation in aqueous solutions, especially at high concentrations.[4]
Q2: How can I optimize the dye-to-protein ratio to prevent aggregation?
Optimizing the dye-to-protein molar ratio is a critical first step. A good starting point is a lower molar excess of the dye. It is recommended to perform a titration to find the optimal ratio for your specific protein.
Table 1: Recommended Starting Dye-to-Protein Molar Ratios
| Protein Type | Recommended Starting Molar Ratio (Dye:Protein) | Notes |
| Antibodies (e.g., IgG) | 5:1 to 10:1 | A lower ratio minimizes the risk of aggregation and is often sufficient for a degree of labeling (DOL) of 2-4.[5] |
| Other Proteins | 3:1 to 8:1 | The optimal ratio is highly dependent on the number of available primary amines and the protein's tolerance to modification.[6] |
Q3: What is the best way to dissolve and add the this compound NHS ester to the reaction?
To avoid "solvent shock," it is crucial to properly dissolve and introduce the dye into the reaction mixture.
Protocol 1: Step-by-Step Dye Addition
-
Dye Dissolution: Always use anhydrous (dry) DMSO or DMF to dissolve the this compound NHS ester.[2][3] Prepare the dye solution immediately before use to avoid hydrolysis of the NHS ester.[2]
-
Slow Addition: Add the dissolved dye solution to the protein solution dropwise and very slowly while gently stirring or vortexing the protein solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.[6]
Q4: How can I modify my labeling buffer to improve this compound solubility?
The composition of the labeling buffer can be adjusted to enhance the solubility of this compound and the resulting conjugate. The optimal pH for NHS ester coupling is between 8.0 and 9.0.[6] A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3.[6]
Table 2: Buffer Additives to Reduce Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Can suppress protein aggregation by interacting with hydrophobic patches and reducing non-specific interactions. |
| Glycerol | 5-20% (v/v) | Acts as a stabilizing osmolyte, increasing the viscosity and reducing protein unfolding and aggregation. |
| Non-ionic Detergents (e.g., Tween® 20) | 0.01-0.1% (v/v) | Can help to solubilize hydrophobic molecules and prevent aggregation.[4] |
Note: Always test the compatibility of any additive with your specific protein and downstream application.
Q5: What should I do if I still observe aggregates after the labeling reaction?
If you suspect the presence of soluble or insoluble aggregates after the labeling reaction, it is essential to purify your conjugate.
Workflow for Post-Labeling Purification:
Caption: Post-labeling purification and characterization workflow.
-
Size-Exclusion Chromatography (SEC): This is the most effective method for removing both free, unreacted dye and protein aggregates from your labeled conjugate.[6]
-
Dialysis: While effective at removing free dye, dialysis may not efficiently remove larger protein aggregates.[6]
Experimental Protocols
Protocol 2: General Protein Labeling with this compound NHS Ester
This protocol provides a general guideline for labeling proteins with this compound NHS ester while minimizing aggregation.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)[6]
-
Purification column (e.g., Sephadex G-25)[6]
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze your protein into the Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).[6]
-
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
While gently stirring, slowly add the calculated volume of the this compound stock solution to the protein solution. Refer to Table 1 for recommended starting molar ratios.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and any aggregates using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[6]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~615 nm (the absorbance maximum of this compound).[2]
-
Calculate the DOL using the following formula:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)
Where:
-
A_max = Absorbance at ~615 nm
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of this compound (~150,000 cm⁻¹M⁻¹)[2]
-
CF_280 = Correction factor for the dye's absorbance at 280 nm (A_280 / A_max)
-
-
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
ATTO 610 instability in certain buffers or solvents
Technical Support Center: ATTO 610 Stability
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the fluorescent dye this compound in various experimental conditions. It is intended for researchers, scientists, and drug development professionals using this compound in their assays.
Troubleshooting Guide & FAQs
Here are some common questions and troubleshooting steps for issues related to this compound instability.
Q1: My this compound fluorescence signal is rapidly decreasing or is completely gone. What could be the cause?
A1: Rapid loss of this compound fluorescence can be attributed to several factors. The primary suspects are the pH of your buffer, the solvent used to dissolve the dye, and the presence of certain chemical reagents. This compound is known to be sensitive to high pH and can be degraded by certain chemicals.
Q2: What is the optimal pH range for this compound, and what happens outside of this range?
A2: this compound is most stable in a pH range of up to 8.0.[1][2][3] Some sources suggest it is practically stable up to pH 8.5.[4] At pH values above this, the dye will slowly degrade, leading to a loss of fluorescence. For labeling reactions with NHS-esters, a pH of 8.3 is often recommended as a compromise between the reactivity of the amine group and the stability of the dye and the NHS-ester itself.[4]
Q3: I dissolved my this compound NHS-ester in DMSO, and the labeling efficiency is very low. Why?
A3: While this compound is soluble in polar solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO), these solvents can be a source of instability, especially for reactive forms of the dye like NHS-esters and maleimides.[2][4] DMF and DMSO often contain nucleophilic or basic impurities that can react with and degrade the dye's chromophore or reduce the coupling efficiency of NHS-esters and maleimides.[2] It is crucial to use anhydrous and amine-free grades of these solvents and to prepare the dye solution immediately before use.[4]
Q4: Are there any common laboratory reagents that are known to be incompatible with this compound?
A4: Yes. Strong reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) have been reported to destroy the chromophore of this compound. If your experimental protocol requires a reducing agent, it is advisable to perform the reduction step and then remove the reducing agent (e.g., through dialysis or a desalting column) before introducing the this compound dye.
Q5: How should I store my this compound, both in solid form and in solution?
A5: Solid this compound should be stored at -20°C, protected from light and moisture.[3][4] When stored correctly, the solid dye is stable for at least three years.[2][4] Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C and protected from light. However, the stability of the dye in solution is significantly lower than in its solid form and is highly dependent on the quality of the solvent.[5] It is recommended to prepare fresh solutions for critical experiments.
Q6: I am observing photobleaching of my this compound during microscopy. What can I do to minimize this?
A6: this compound is generally characterized as having high photostability.[1][2][3][4] However, all fluorescent dyes will photobleach under intense or prolonged illumination. To minimize photobleaching, you can:
-
Reduce the excitation laser power.
-
Decrease the exposure time.
-
Use a neutral density filter to attenuate the excitation light.
-
Incorporate an anti-fade reagent in your mounting medium for fixed cell imaging.
-
For live-cell imaging, consider using imaging buffers with oxygen scavenging systems.
Summary of this compound Stability and Compatibility
The following table summarizes the known stability and compatibility information for this compound.
| Parameter | Compatible / Recommended | Incompatible / Use with Caution |
| pH Range | Up to pH 8.0[1][2][3] (some sources suggest up to 8.5[4]) | Above pH 8.0-8.5 (slow degradation occurs)[1][2][3][4] |
| Solvents | Acetonitrile (anhydrous)[2], Methanol (for phalloidin (B8060827) conjugates)[2] | DMF and DMSO (especially non-anhydrous or amine-containing grades can cause degradation)[2][4] |
| Reducing Agents | Not recommended | DTT, TCEP (can destroy the chromophore) |
| Storage (Solid) | -20°C, protected from light and moisture[3][4] | Room temperature, exposure to light or moisture |
| Storage (Solution) | -20°C, protected from light, use high-purity anhydrous solvents[5] | Long-term storage at 4°C, repeated freeze-thaw cycles |
Experimental Protocol: Testing this compound Stability in Your Buffer
If you suspect your buffer is causing this compound instability, you can perform a simple experiment to test its compatibility.
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound (carboxy or other relevant form)
-
Your experimental buffer
-
A stable control buffer (e.g., PBS at pH 7.4)
-
A spectrophotometer or fluorometer
-
Cuvettes
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a recommended anhydrous solvent (e.g., DMSO).
-
Prepare Test and Control Solutions:
-
Dilute the this compound stock solution to a working concentration (e.g., 1 µM) in your experimental buffer.
-
Prepare a parallel dilution of the this compound stock solution to the same working concentration in the control buffer (PBS, pH 7.4).
-
-
Initial Measurement (Time = 0): Immediately after preparation, measure the absorbance and/or fluorescence emission of both the test and control solutions. Record these values as the baseline.
-
Incubation: Incubate both solutions under your typical experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Course Measurements: At regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, etc.), take aliquots from both the test and control solutions and measure their absorbance and/or fluorescence.
-
Data Analysis:
-
Normalize the absorbance/fluorescence readings at each time point to the initial reading at Time = 0 for both the test and control conditions.
-
Plot the normalized signal as a function of time for both buffers. A significant decrease in the signal for your experimental buffer compared to the control buffer indicates an instability issue.
-
Visual Troubleshooting Guide
The following diagrams illustrate the troubleshooting workflow for this compound instability and the factors influencing it.
Caption: Troubleshooting workflow for this compound instability.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Troubleshooting Low Fluorescence Intensity with ATTO 610 Labeled Antibodies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low fluorescence intensity when using ATTO 610 labeled antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key photophysical properties of this compound that I should be aware of?
A1: this compound is a fluorescent dye characterized by strong absorption and high fluorescence quantum yield.[1][2] Key properties include its excitation and emission maxima, molar extinction coefficient, and quantum yield, which are summarized in the table below. Understanding these properties is crucial for setting up appropriate imaging parameters.
Q2: Is this compound sensitive to its environment?
A2: Yes, this compound is pH sensitive. It is stable up to pH 8.5 but will slowly degrade at higher pH levels.[1][2] Therefore, it is important to maintain the pH of your buffers within the optimal range during labeling and staining procedures.
Q3: What is the optimal degree of labeling (DOL) for an antibody with this compound?
A3: The optimal degree of labeling (DOL), which is the average number of dye molecules per antibody, typically ranges from 2 to 10.[3] A DOL that is too low will result in a weak signal, while a DOL that is too high can lead to fluorescence quenching and reduced antibody binding affinity.[4] It is recommended to determine the DOL for each batch of labeled antibody.
Q4: How can I prevent photobleaching of my this compound labeled antibody during imaging?
A4: To minimize photobleaching, it is recommended to use an anti-fade mounting medium, reduce the exposure time and intensity of the excitation light, and store stained samples protected from light.[5][6] Newer, more photostable fluorophores can also be considered for long-term imaging experiments.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common causes of low fluorescence intensity.
| Potential Cause | Recommended Action |
| Antibody & Labeling Issues | |
| Suboptimal Antibody Concentration | Perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.[7] |
| Low Degree of Labeling (DOL) | Determine the DOL of your conjugated antibody. If it is too low, consider relabeling the antibody with an optimized dye-to-protein ratio.[4] |
| Antibody Inactivity | Ensure the antibody is validated for your specific application (e.g., immunofluorescence). If possible, test the antibody's performance using a positive control. |
| Experimental Procedure Issues | |
| Inefficient Staining Protocol | Optimize incubation times and temperatures for both primary and secondary antibodies. Ensure all washing steps are performed adequately to reduce background.[8] |
| Inadequate Fixation and Permeabilization | The fixation and permeabilization steps can mask or destroy the target epitope. Try alternative fixation methods or optimize the concentration and incubation time of the permeabilization agent.[9][10] |
| Instrumentation & Imaging Issues | |
| Incorrect Microscope Filter/Laser Settings | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.[11] |
| Photobleaching | Minimize exposure to excitation light. Use an anti-fade reagent in your mounting medium.[5][10] |
| Low Signal-to-Noise Ratio | Increase the gain or exposure time on your microscope, being mindful of potential photobleaching.[10] |
Key Experimental Protocols
Antibody Titration Protocol for Immunofluorescence
This protocol helps determine the optimal concentration of your this compound labeled antibody.
-
Prepare a series of dilutions of your this compound labeled antibody in a suitable blocking buffer. A typical starting range is from 0.1 µg/mL to 10 µg/mL.
-
Prepare your cell or tissue samples according to your standard immunofluorescence protocol (including fixation and permeabilization).
-
Incubate each sample with a different antibody dilution for the recommended time and temperature.
-
Wash the samples to remove unbound antibodies.
-
Mount the samples using an anti-fade mounting medium.
-
Image all samples using identical microscope settings (e.g., laser power, exposure time, gain).
-
Analyze the images to identify the antibody concentration that provides the brightest specific signal with the lowest background noise.
Protocol for Determining the Degree of Labeling (DOL)
This protocol allows you to calculate the average number of this compound molecules conjugated to each antibody.
-
Measure the absorbance of the labeled antibody solution at 280 nm (A280) and at the maximum absorption wavelength of this compound (~615 nm, Amax).[3][4]
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration (Dye) = Amax / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of this compound.
-
-
Calculate the concentration of the protein correcting for the dye's absorbance at 280 nm:
-
Concentration (Protein) = [A280 - (Amax × CF280)] / (ε_protein × path length)
-
Where CF280 is the correction factor (A280 of the dye / Amax of the dye) and ε_protein is the molar extinction coefficient of the antibody (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate the DOL :
-
DOL = Concentration (Dye) / Concentration (Protein)
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 615 - 616 nm | [1][12] |
| Emission Maximum (λem) | 633 - 634 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 1.5 x 10⁵ M⁻¹cm⁻¹ | [1][12] |
| Fluorescence Quantum Yield (Φ) | 0.70 | [1] |
Visualizations
Caption: Troubleshooting workflow for low fluorescence intensity.
Caption: Key causes and solutions for photobleaching.
References
- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. IF Troubleshooting | Proteintech Group [ptglab.com]
- 8. ibidi.com [ibidi.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
ATTO 610 Technical Support Center: Temperature Effects on Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effects of temperature on ATTO 610 fluorescence. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the fluorescence of this compound?
A1: The fluorescence intensity of this compound, a rhodamine derivative, is strongly dependent on temperature.[1] Generally, as the temperature of the solution increases, the fluorescence intensity decreases. This phenomenon is primarily due to an increase in non-radiative decay pathways and collisional quenching at higher temperatures.[2]
Q2: I am observing a significant drop in my fluorescence signal at elevated temperatures. Is my this compound dye degrading?
A2: While this compound is known for its high thermal and photostability, a decrease in fluorescence intensity with increasing temperature is expected and typically reversible.[3] This is often a result of dynamic quenching, where increased molecular motion and collisions at higher temperatures provide non-radiative pathways for the fluorophore to return to its ground state.[2] However, prolonged exposure to very high temperatures or extreme pH can lead to irreversible degradation.[4][5]
Q3: Can I use the temperature-dependent fluorescence of this compound to my advantage?
A3: Yes, the temperature sensitivity of rhodamine-based dyes like this compound can be utilized for temperature sensing in various applications, including microfluidics and cellular-level temperature monitoring.[6][7] The predictable relationship between temperature and fluorescence intensity allows for the creation of calibration curves to measure temperature changes.
Q4: What is the expected trend of fluorescence lifetime of this compound with temperature changes?
A4: For dyes like Rhodamine B, which is closely related to this compound, the fluorescence lifetime also decreases as the temperature increases. This is consistent with the increase in non-radiative decay rates.[2]
Troubleshooting Guide: Temperature-Related Fluorescence Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly Low Fluorescence Signal at Room Temperature | 1. Incorrect Filter Set: Mismatch between the filter set and the excitation/emission spectra of this compound. 2. Suboptimal Buffer Conditions: pH of the buffer is outside the optimal range for this compound (stable up to pH 8).[5] 3. Photobleaching: Excessive exposure to excitation light. | 1. Verify that your microscope's filter set is appropriate for this compound (Excitation max: ~616 nm, Emission max: ~633 nm).[5] 2. Check the pH of your buffer and adjust if necessary. 3. Minimize exposure of the sample to the excitation light source. Use neutral density filters if available. |
| Rapid Signal Loss with Increasing Temperature | 1. Dynamic Quenching: This is an inherent property of the dye. 2. Solvent Evaporation: At higher temperatures, solvent evaporation can concentrate the sample and alter fluorescence properties. | 1. If possible, perform experiments at a consistent, controlled temperature. 2. Use a sealed sample chamber or an oil overlay to prevent solvent evaporation. |
| Irreversible Loss of Fluorescence After Heating | 1. Thermal Degradation: The dye may have been exposed to temperatures beyond its stability limit. 2. Chemical Reaction: High temperatures can accelerate reactions with other components in the sample. | 1. Consult the manufacturer's data sheet for the thermal stability limits of this compound.[3][4][8] 2. Ensure all components of your experimental system are stable at the tested temperatures. |
Quantitative Data: Effect of Temperature on this compound Fluorescence
The following table provides illustrative data on the relative fluorescence intensity of a rhodamine-based dye, similar to this compound, at different temperatures. This data is based on the general principle of decreased fluorescence with increased temperature.[2][9][10]
| Temperature (°C) | Relative Fluorescence Intensity (%) |
| 20 | 100 |
| 30 | 85 |
| 40 | 70 |
| 50 | 58 |
| 60 | 45 |
| 70 | 33 |
Experimental Protocol: Measuring the Temperature Dependence of this compound Fluorescence
This protocol outlines a method for characterizing the effect of temperature on the fluorescence of this compound in an aqueous solution.
1. Materials:
- This compound, carboxylated (or other appropriate derivative)
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrofluorometer with a temperature-controlled cuvette holder
- Quartz cuvette (1 cm path length)
- Calibrated thermometer
2. Sample Preparation:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution in PBS to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum (~616 nm) to minimize inner filter effects.
3. Instrumentation Setup:
- Set the excitation wavelength of the spectrofluorometer to 616 nm.
- Set the emission scan range from 625 nm to 750 nm.
- Use a temperature-controlled cuvette holder to precisely regulate the sample temperature.
4. Data Acquisition:
- Place the cuvette containing the this compound solution into the temperature-controlled holder.
- Allow the sample to equilibrate at the starting temperature (e.g., 20°C) for 5-10 minutes.
- Record the fluorescence emission spectrum.
- Increase the temperature in increments (e.g., 5 or 10°C) and repeat the equilibration and measurement steps at each temperature point up to the desired maximum temperature (e.g., 70°C).
5. Data Analysis:
- Determine the peak fluorescence intensity from each recorded spectrum.
- Normalize the peak intensity at each temperature to the intensity at the starting temperature (20°C).
- Plot the normalized fluorescence intensity as a function of temperature.
Visualizations
Caption: Temperature effect on fluorescence pathways.
Caption: Workflow for measuring temperature effects.
References
- 1. Rhodamine B - Wikipedia [en.wikipedia.org]
- 2. edinst.com [edinst.com]
- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 6. Rhodamine B as an optical thermometer in cells focally exposed to infrared laser light or nanosecond pulsed electric fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a temperature-dependent fluorescent dye (Rhodamine B) to the measurement of radiofrequency radiation-induced temperature changes in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
ATTO 610 Technical Support Center: Troubleshooting pH Sensitivity in Live-Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the pH sensitivity of ATTO 610 in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a fluorescent dye belonging to a new generation of labels developed for life science applications, including the labeling of proteins, DNA, and RNA.[1][2][3][4][5][6][7][8] Its primary features include strong absorption of light, a high fluorescence quantum yield, and excellent photostability.[1][2][3][4][5][6][7][8] It is a moderately hydrophilic, cationic dye that carries a net positive charge of +1 after conjugation to a substrate.[3][8]
Q2: How does pH affect this compound?
This compound is known to be pH-sensitive. It maintains stability in physiological pH ranges and in buffers up to a pH of 8.0 or 8.5.[1][3][9] However, at higher pH levels, the dye undergoes slow degradation.[1][3][9] This degradation can lead to a loss of fluorescence and potential artifacts in imaging experiments.
Q3: In which cellular compartments might the pH sensitivity of this compound be a concern?
The pH of the cytoplasm is typically well-buffered around 7.2-7.4. However, organelles can have significantly different pH environments. For instance, lysosomes and late endosomes are acidic (pH 4.5-5.5), while the mitochondrial matrix is slightly alkaline (around pH 8.0). Experiments targeting molecules within or near alkaline compartments should be carefully designed to account for the pH sensitivity of this compound.
Q4: Are there alternatives to this compound that are less sensitive to pH?
Yes, several other fluorescent dyes in the same spectral region are available and may exhibit different pH sensitivities. When pH is a significant concern, it is advisable to consider dyes that are explicitly stated to be stable across a broader pH range. Some alternatives to consider include other ATTO dyes or dyes from different manufacturers. For example, ATTO 647N is noted for its high photostability and resistance to ozone degradation.[10] Researchers should always consult the manufacturer's data for the specific pH stability profile of any alternative dye.
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum (λex) | 615 nm | [1][11][12] |
| Emission Maximum (λem) | 634 nm | [1][11][12] |
| Molar Extinction Coefficient (ε) | 1.5 x 10^5 M-1 cm-1 | [1] |
| Fluorescence Quantum Yield (Φ) | 70% | [1] |
| Stable pH Range | Up to pH 8.0 - 8.5 | [1][3] |
| Behavior at pH > 8.5 | Slow degradation | [1][3] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in live-cell experiments, with a focus on its pH sensitivity.
Problem 1: Low or decreasing fluorescence signal over time in specific cellular regions.
-
Possible Cause: The this compound-labeled molecule may be localizing to an alkaline cellular compartment (e.g., mitochondria), leading to dye degradation.
-
Troubleshooting Steps:
-
Verify Subcellular Localization: Co-stain with a pH-insensitive marker for the suspected organelle to confirm colocalization.
-
Monitor Local pH: If possible, use a ratiometric pH indicator to measure the pH of the compartment where the signal loss is occurring.
-
Use a pH-Stable Alternative: Consider switching to a fluorescent dye with a higher tolerance for alkaline conditions.
-
Problem 2: Inconsistent fluorescence intensity between different cells or experiments.
-
Possible Cause: Variations in cellular health or experimental conditions are leading to fluctuations in intracellular pH, affecting this compound fluorescence.
-
Troubleshooting Steps:
-
Control for Cell Health: Ensure cells are healthy and not stressed, as this can alter intracellular pH. Monitor morphology and viability.
-
Maintain Stable Buffer pH: Use a well-buffered imaging medium (e.g., HEPES-buffered) to maintain a stable extracellular pH, which can influence intracellular pH over time.
-
Calibrate with a pH-Insensitive Dye: As a control, label a separate sample with a pH-insensitive dye in the same spectral range to determine if the variability is specific to this compound.
-
Problem 3: High background fluorescence.
-
Possible Cause: Non-specific binding of the this compound conjugate or release of the dye from its target due to degradation in an unfavorable pH environment.
-
Troubleshooting Steps:
-
Optimize Washing Steps: Increase the number and duration of wash steps after staining to remove unbound dye.
-
Use Blocking Agents: If labeling with an antibody-dye conjugate, use appropriate blocking agents to minimize non-specific binding.
-
Assess Conjugate Stability: Ensure the linkage between this compound and the target molecule is stable under the experimental conditions.
-
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound Conjugates
This protocol provides a general guideline for staining live cells with this compound-conjugated molecules (e.g., antibodies, proteins).
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture to the desired confluency.
-
Staining Solution Preparation: Prepare the this compound conjugate working solution in a pre-warmed, pH-stable live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES). The optimal concentration should be determined empirically.
-
Staining: Remove the culture medium and wash the cells once with the imaging medium. Replace with the staining solution.
-
Incubation: Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C and 5% CO2, protected from light.
-
Washing: Gently remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~615/634 nm). Use the lowest possible laser power to minimize phototoxicity.
Protocol 2: Intracellular pH Calibration for Fluorescence Correction
This protocol allows for the creation of a calibration curve to correlate fluorescence intensity with intracellular pH. This is useful for correcting for pH-induced artifacts.
-
Cell Preparation and Staining: Prepare and stain cells with this compound as described in Protocol 1.
-
Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 6.0 to 8.5) containing a K+/H+ ionophore like nigericin (B1684572) (e.g., 10 µM) in a high potassium buffer to equilibrate intracellular and extracellular pH.
-
Equilibration: Incubate the stained cells in each calibration buffer for 5-10 minutes.
-
Image Acquisition: Acquire fluorescence images of the cells in each calibration buffer.
-
Data Analysis: Measure the mean fluorescence intensity of the cells at each pH value. Plot the fluorescence intensity as a function of pH to generate a calibration curve. This curve can then be used to estimate the intracellular pH in your experimental samples based on their fluorescence intensity.
Visualizations
Caption: General workflow for live-cell staining with this compound.
Caption: Troubleshooting logic for low this compound fluorescence.
References
- 1. Collection - pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Panel Builder [app.fluorofinder.com]
- 12. FluoroFinder [app.fluorofinder.com]
inconsistent ATTO 610 staining between experimental batches
Welcome to the Technical Support Center for ATTO 610 Staining. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reliable results in your immunofluorescence experiments.
Troubleshooting Guide: Inconsistent this compound Staining
This guide addresses the common issue of variability in this compound staining intensity and pattern between different experimental batches.
Q1: My this compound signal is inconsistent between experiments. What are the potential causes?
Inconsistent staining results between experimental batches typically stem from three main sources: Reagent Integrity, Protocol Consistency, and System & Sample Variables. A systematic approach to troubleshooting is the most effective way to identify the source of the variability. The following workflow diagram illustrates a logical path for diagnosing the issue.
Q2: How can I identify and mitigate reagent-based variability?
Reagent handling and storage are critical for reproducibility. Even minor differences in how reagents are stored or diluted can lead to significant variations in staining.
Key Areas to Investigate:
-
Antibody Storage: Fluorophore-conjugated antibodies, including those with this compound, should be stored at 2-8°C and protected from light.[1][2][3] Freezing and thawing can degrade the antibody and compromise the fluorophore.[2][3][4]
-
Aliquotting and Dilution: Prepare fresh working dilutions of antibodies for each experiment from a stock solution. Avoid repeated pipetting from the same stock vial.
-
Batch-to-Batch Variation: New lots of primary or secondary antibodies can have different performance characteristics. It is crucial to validate each new batch.
To systematically test for reagent issues, perform a side-by-side comparison of your old, trusted batch of reagents with the new batch.
Experimental Protocol: Side-by-Side Reagent Consistency Assay
Objective: To determine if variability originates from a new batch of primary or secondary antibody.
Methodology:
-
Prepare samples (cells or tissue sections) from the same batch, ensuring identical fixation and permeabilization.
-
Divide the samples into four groups as described in the table below.
-
Group 1 (Control): Use the original (old) lots of both primary and this compound-conjugated secondary antibodies. This is your baseline.
-
Group 2 (Test New Primary): Use the new lot of primary antibody with the old lot of secondary antibody.
-
Group 3 (Test New Secondary): Use the old lot of primary antibody with the new lot of this compound-conjugated secondary antibody.
-
Group 4 (New System): Use the new lots of both primary and secondary antibodies.
-
Follow your standard staining protocol, ensuring all incubation times, temperatures, and wash steps are identical for all groups.
-
Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).
-
Compare the staining intensity and pattern across the four groups to pinpoint the source of inconsistency.
Q3: Which protocol steps are most critical for ensuring batch-to-batch consistency?
Strict adherence to the experimental protocol is paramount. Minor, unintentional deviations can amplify into significant differences in results.
Table 1: Critical Protocol Parameters for Staining Consistency
| Parameter | Recommendation for Consistency | Rationale |
| Antibody Incubation | Use a calibrated timer; perform incubations in a temperature-controlled environment (e.g., incubator, water bath). | Antibody binding is a time and temperature-dependent process. Small variations can alter signal intensity. |
| Washing Steps | Standardize the number, duration, and agitation of washes. Use the same buffer volume for each wash. | Insufficient washing increases background noise, while excessive washing can reduce specific signal.[5][6] |
| Fixation Time | Fix all samples for the exact same duration. Over-fixation can mask epitopes.[4][5] | Inconsistent fixation can lead to variable antibody access to the target antigen. |
| Blocking | Use the same blocking buffer (e.g., 5% normal serum from the secondary host species) for the same amount of time.[6][7] | Inadequate or inconsistent blocking can lead to variable non-specific antibody binding. |
| Mounting | Use a fresh, high-quality anti-fade mounting medium. Ensure the pH is below 8.0. | This compound is pH-sensitive and degrades at a pH higher than 8.0.[8][9][10] Anti-fade agents prevent photobleaching during imaging. |
Frequently Asked Questions (FAQs) about this compound
Q1: What are the optimal storage conditions for this compound-conjugated antibodies?
This compound-conjugated antibodies should be stored at 2-8°C in a dark vial or a vial wrapped in foil to protect them from light.[3] Do not freeze them. Freezing and thawing cycles can damage the antibody and the fluorophore, leading to a loss of activity.[2][4] Unconjugated this compound dye should be stored at -20°C, protected from light and moisture.[8][10][11]
Q2: Is this compound prone to photobleaching, and how can I minimize it?
This compound exhibits high photostability compared to many other fluorescent dyes.[8][9][12] However, all fluorophores will eventually photobleach with excessive exposure to light.
To minimize photobleaching:
-
Store slides in the dark before and after staining.[5]
-
Minimize the sample's exposure to the microscope's excitation light.
-
Use the lowest laser power and shortest exposure time necessary to acquire a good image.
-
Always use a fresh, high-quality anti-fade mounting medium.
Q3: Does the pH of my buffers and mounting medium affect this compound?
Yes, pH is a critical factor. This compound is stable in solutions with a pH up to 8.0 but will slowly degrade in more alkaline conditions (pH > 8).[8][9][10] Ensure that your final wash buffers and, most importantly, your mounting medium have a pH within the optimal range (typically 7.2-7.6) to preserve the fluorescence of the dye.
Q4: How can I reduce non-specific background staining?
High background can obscure your specific signal and is often mistaken for inconsistency.
-
Optimize Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.[13][14] Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.
-
Effective Blocking: Ensure your blocking step is sufficient. Using normal serum from the species in which the secondary antibody was raised is highly effective.[5][14]
-
Increase Wash Steps: Adding extra or longer wash steps after primary and secondary antibody incubations can help remove unbound antibodies.[5]
-
Use High-Quality Reagents: Ensure buffers are freshly made and filtered to remove particulates that can cause background fluorescence.
References
- 1. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Antibody Storage and Antibody Shelf Life [labome.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. stjohnslabs.com [stjohnslabs.com]
Validation & Comparative
ATTO 610 vs. Alexa Fluor 647: A Comparative Guide for Confocal Microscopy
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for confocal microscopy, the choice between different dyes is critical for achieving high-quality imaging results. This guide provides an objective comparison of two popular red-excitable fluorophores: ATTO 610 and Alexa Fluor 647. We will delve into their photophysical properties, performance in imaging applications, and provide supporting data and experimental protocols to aid in making an informed decision.
Executive Summary
Both this compound and Alexa Fluor 647 are excellent choices for confocal microscopy, offering bright and photostable signals in the far-red region of the spectrum. This spectral range is advantageous as it minimizes autofluorescence from cellular components, leading to a better signal-to-noise ratio.
Alexa Fluor 647 is a widely used and well-characterized dye known for its exceptional brightness and good photostability. It is a sulfonated rhodamine derivative, which contributes to its good water solubility and relative insensitivity to pH changes in the physiological range.
This compound, a newer generation dye, is characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability. It belongs to a class of dyes with a rigidized chromophore system, which reduces non-radiative decay pathways and enhances its fluorescent properties.
The selection between these two dyes will ultimately depend on the specific experimental requirements, including the desired brightness, photostability under prolonged laser exposure, and the specific instrumentation available.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorophore in confocal microscopy is largely determined by its photophysical properties. The following table summarizes the key parameters for this compound and Alexa Fluor 647.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (λex) | ~615 nm | ~650 nm |
| Emission Maximum (λem) | ~634 nm | ~665 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~239,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.70 | ~0.33[1] |
| Brightness (ε x Φ) | ~105,000 | ~78,870 |
| Recommended Laser Line | 594 nm, 633 nm | 633 nm, 647 nm |
Note: Brightness is a calculated value (Molar Extinction Coefficient × Fluorescence Quantum Yield) and provides a theoretical measure of the fluorophore's intensity. Actual brightness in an experiment can be influenced by various factors, including the local chemical environment and the degree of labeling.
Performance in Confocal Microscopy: Brightness and Photostability
While the photophysical data provides a theoretical framework, the practical performance in a biological imaging experiment is the ultimate test.
Brightness: Based on the calculated brightness, this compound exhibits a higher theoretical brightness than Alexa Fluor 647. This is primarily due to its significantly higher quantum yield. This suggests that for applications requiring the detection of low-abundance targets, this compound may offer an advantage in signal intensity.
Experimental Protocols
A reliable and reproducible staining protocol is fundamental for successful immunofluorescence imaging. The following is a general protocol for immunofluorescence staining of cultured cells that can be adapted for both this compound and Alexa Fluor 647-conjugated secondary antibodies.
General Immunofluorescence Protocol for Cultured Cells
Materials:
-
Cells grown on sterile coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody in PBS
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, this compound or Alexa Fluor 647)
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on sterile coverslips.
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound or Alexa Fluor 647-conjugated secondary antibody to its optimal concentration in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
Store the slides at 4°C in the dark until imaging.
-
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental process and the logic behind fluorophore selection, we provide the following diagrams generated using Graphviz.
Conclusion
Both this compound and Alexa Fluor 647 are high-performance fluorophores well-suited for demanding confocal microscopy applications.
-
Alexa Fluor 647 is a reliable and widely adopted dye with a proven track record of excellent performance. Its high extinction coefficient and good photostability make it a robust choice for a variety of applications.
-
This compound presents a compelling alternative with a significantly higher quantum yield, translating to superior theoretical brightness. This may be particularly advantageous for detecting weakly expressed targets or in experiments where maximizing signal is paramount. Its reputed high photostability is also a key feature for long-term imaging.
The optimal choice between this compound and Alexa Fluor 647 will be dictated by the specific needs of the experiment. Researchers are encouraged to consider the target abundance, the required imaging duration, and the specific laser and filter sets available on their confocal microscope. For critical applications, an empirical comparison of both dyes in the specific experimental context is recommended to determine the most suitable probe.
References
A Head-to-Head Comparison: Photostability of ATTO 610 and Cy5 in Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy and single-molecule imaging, the photostability of fluorescent probes is a critical parameter dictating experimental success. The relentless fading of a fluorophore's signal under illumination—photobleaching—can limit observation times, compromise signal-to-noise ratios, and ultimately impact data quality. This guide provides an objective comparison of the photostability of two widely used red-emitting fluorescent dyes: ATTO 610 and Cy5.
While both dyes are employed in similar applications, their inherent photophysical properties result in significant performance differences, particularly under the demanding conditions of super-resolution microscopy and long-term live-cell imaging. This comparison summarizes available quantitative data, provides a detailed experimental protocol for direct comparison, and visualizes the experimental workflow.
Quantitative Data Summary
| Property | This compound | Cy5 | Reference |
| Excitation Maximum (λex) | ~616 nm | ~649 nm | [1][2] |
| Emission Maximum (λem) | ~633 nm | ~666 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | ~70% | ~20-28% | [1][2] |
| Fluorescence Lifetime (τ) | ~3.2 ns | ~1.0 ns | [1][3] |
| Relative Photostability | High | Moderate | [4][5] |
This compound is a carbopyronin-based dye known for its high fluorescence quantum yield and exceptional photostability.[2] In contrast, Cy5, a cyanine (B1664457) dye, is known to be susceptible to photobleaching, which can be a significant limitation in experiments requiring prolonged or intense illumination.[6][7] While direct quantitative photobleaching rates for this compound are not extensively published, comparative studies of other ATTO dyes, such as ATTO 655 and ATTO 647N, have shown them to be significantly more photostable than Cy5.[5][8] This trend strongly suggests a similar advantage for this compound.
Experimental Protocol for Photostability Comparison
To enable researchers to perform a direct and quantitative comparison of the photostability of this compound and Cy5 in their own experimental setup, the following detailed protocol is provided. This protocol is designed to measure the rate of photobleaching under controlled conditions.
Objective: To quantify and compare the photobleaching rates of this compound and Cy5.
Materials:
-
This compound-labeled and Cy5-labeled biomolecules (e.g., antibodies, oligonucleotides)
-
Microscope slides and coverslips
-
Mounting medium (with and without antifade reagents for comparison)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with:
-
A stable laser source with lines for exciting both dyes (e.g., ~610-620 nm for this compound and ~630-650 nm for Cy5)
-
Appropriate filter sets for each dye
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
Software for time-lapse imaging and intensity measurement
-
Methodology:
-
Sample Preparation:
-
Prepare microscope slides with immobilized fluorescently labeled biomolecules. Ensure equivalent labeling densities and concentrations for both this compound and Cy5 samples to allow for a fair comparison.
-
Mount the samples in a suitable mounting medium. It is recommended to test both a standard buffer (e.g., PBS) and a commercially available antifade mounting medium.
-
Seal the coverslips to prevent evaporation.
-
-
Microscope Setup and Calibration:
-
Turn on the microscope and laser source, allowing them to stabilize.
-
Set the laser power to an intensity that is representative of your typical imaging experiments. It is crucial to use the same laser power and illumination conditions for both dyes.
-
Select the appropriate filter sets for this compound and Cy5 to minimize spectral bleed-through.
-
Focus on the sample plane containing the immobilized fluorophores.
-
-
Image Acquisition:
-
Acquire an initial image (t=0) of the fluorescently labeled molecules for both the this compound and Cy5 samples.
-
Begin a time-lapse acquisition sequence with continuous illumination. Acquire images at regular intervals (e.g., every 5-10 seconds) for a total duration that is sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
Ensure that all acquisition parameters (exposure time, camera gain, etc.) are kept constant throughout the experiment for both dyes.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), select multiple regions of interest (ROIs) containing fluorescent signals for each time-lapse series.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Subtract the background fluorescence from a region without labeled molecules for each time point.
-
Normalize the fluorescence intensity of each ROI to its initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for both this compound and Cy5.
-
Fit the resulting decay curves to an exponential function (e.g., a single or double exponential decay model) to determine the photobleaching rate constant (k) or the half-life (t₁/₂) for each dye.
-
Compare the photobleaching rate constants or half-lives to quantitatively assess the relative photostability.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of fluorescent dyes.
Caption: Workflow for quantitative photostability comparison of fluorescent dyes.
References
- 1. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ATTO 610: A Bright and Photostable Alternative to Alexa Fluor 610 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals seeking robust and reliable fluorescent probes in the red spectral region, ATTO 610 presents a compelling alternative to the widely used Alexa Fluor 610. Offering comparable spectral characteristics with the potential for increased brightness and photostability, this compound is well-suited for demanding applications such as fluorescence microscopy, flow cytometry, and single-molecule studies.
This guide provides an objective comparison of the performance of this compound and Alexa Fluor 610, supported by available photophysical and spectral data. Detailed experimental protocols for common applications are also included to facilitate the integration of these fluorophores into various research workflows.
Performance at a Glance: A Head-to-Head Comparison
A summary of the key photophysical and spectral properties of this compound and Alexa Fluor 610 is presented below, allowing for a direct comparison of their performance characteristics.
| Property | This compound | Alexa Fluor 610 |
| Excitation Maximum (λex) | 615 - 616 nm[1][2] | 603 - 612 nm[3][4] |
| Emission Maximum (λem) | 633 - 634 nm[1][2][5] | 623 - 630 nm[3][4] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[1][2][5] | 138,000 - 144,000 cm⁻¹M⁻¹[3][6] |
| Fluorescence Quantum Yield (Φ) | 0.70[1][2][5] | Not explicitly stated in searches |
| Brightness (ε × Φ) | 105,000 | Not available |
| Photostability | Described as high[1][2][5][7][8] | Described as high[6][9][10][11] |
Delving into the Data: Spectral Properties and Brightness
This compound and Alexa Fluor 610 exhibit highly similar spectral profiles, making them largely interchangeable within existing experimental setups. Both dyes are optimally excited by lasers in the orange-red region of the spectrum and emit in the red region.
Photostability: A Key Consideration for Imaging
Both ATTO-TEC and Thermo Fisher Scientific, the manufacturers of ATTO and Alexa Fluor dyes respectively, emphasize the high photostability of their products[1][2][5][6][7][8][9][10][11]. This resistance to photobleaching is crucial for experiments that involve prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy. While direct quantitative comparisons of the photostability of this compound and Alexa Fluor 610 are not available in the provided search results, the general reputation of both dye families for enhanced photostability over traditional fluorophores is well-established.
Experimental Protocols
Detailed methodologies for common applications utilizing these fluorophores are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Antibody Labeling with NHS Esters
This protocol describes the conjugation of amine-reactive NHS esters of this compound or Alexa Fluor 610 to antibodies.
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound-NHS ester or Alexa Fluor 610-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the antibody in the reaction buffer.
-
Prepare a stock solution of the dye-NHS ester in anhydrous DMSO.
-
Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the labeled antibody from the unreacted dye using a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the protein.
Immunofluorescence Staining of Fixed Cells
This protocol outlines a general procedure for immunofluorescent staining of fixed cells using dye-conjugated secondary antibodies.
Materials:
-
Fixed cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
This compound or Alexa Fluor 610 conjugated secondary antibody
-
Mounting medium
Procedure:
-
Fix cells with fixation buffer for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes (for intracellular targets).
-
Wash cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the dye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
Conclusion
This compound stands as a high-performance alternative to Alexa Fluor 610, offering comparable spectral properties and the potential for superior brightness due to its high extinction coefficient and quantum yield. Both fluorophores exhibit excellent photostability, making them suitable for a wide range of fluorescence-based applications. The choice between this compound and Alexa Fluor 610 may ultimately depend on the specific requirements of the experiment, including the desired level of brightness and the instrumentation available. For researchers prioritizing signal intensity, the higher brightness of this compound may be a deciding factor. The provided experimental protocols offer a solid foundation for incorporating either of these robust red-emitting fluorophores into your research.
References
- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 2. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 3. Panel Builder [beta.fluorofinder.com]
- 4. Spectrum [Alexa Fluor 610] | AAT Bioquest [aatbio.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
ATTO 610 vs. Dyomics 610: A Comparative Guide for STED Microscopy
For researchers, scientists, and drug development professionals utilizing Stimulated Emission Depletion (STED) microscopy, the choice of fluorescent dye is paramount to achieving optimal resolution and image quality. This guide provides a detailed comparison of two popular red-emitting fluorescent dyes, ATTO 610 and Dyomics 610, to aid in the selection process for your specific STED imaging needs.
Quantitative Data Summary
The following table summarizes the available photophysical properties of this compound and Dyomics 610. These parameters are crucial indicators of a dye's brightness, signal duration, and suitability for STED microscopy.
| Photophysical Property | This compound | Dyomics 610 | Source(s) |
| Absorption Maximum (λabs) | 615 - 616 nm | 610 nm | [1][2][3][4][5] |
| Emission Maximum (λem) | 633 - 634 nm | 630 nm | [1][2][3][4][5] |
| Molar Extinction Coefficient (ε) | 1.5 x 10^5 cm⁻¹M⁻¹ | 8.0 x 10^4 cm⁻¹M⁻¹ | [1][2][3][4] |
| Fluorescence Quantum Yield (Φ) | 70% | Not specified | [1][2][3][4][5] |
| Fluorescence Lifetime (τ) | 3.2 ns | Not specified | [1][2][3][4] |
Based on this data, this compound exhibits a significantly higher molar extinction coefficient, suggesting it can absorb light more efficiently, which often translates to a brighter signal. Furthermore, its high quantum yield of 70% indicates that a large fraction of the absorbed photons are emitted as fluorescence, further contributing to its brightness.[1][2][3][4][5] The fluorescence lifetime of 3.2 ns is also a relevant parameter for STED imaging, particularly for time-gated detection schemes. While the molar absorbance for Dyomics 610 is provided, the absence of publicly available data on its quantum yield and fluorescence lifetime makes a direct comparison of brightness and suitability for time-gated STED challenging.
Experimental Protocols
A successful STED experiment relies on a meticulously executed experimental protocol. Below is a detailed, generalized immunofluorescence protocol suitable for STED microscopy with red-emitting dyes like this compound or Dyomics 610.
Immunofluorescence Staining Protocol for STED Microscopy
Materials:
-
Cells grown on #1.5 thickness glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody (specific to the target of interest)
-
Secondary antibody conjugated to this compound or Dyomics 610
-
Mounting medium with an appropriate refractive index (e.g., ProLong Gold, VECTASHIELD)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to an appropriate confluency on #1.5 coverslips.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. The concentration and duration may need optimization depending on the cell type and target protein.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in blocking buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the secondary antibody conjugated with either this compound or Dyomics 610 in the blocking buffer. Protect the antibody solution from light.
-
Incubate the coverslips with the secondary antibody solution in a humidified chamber for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each, followed by a final wash in PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto a microscope slide using a mounting medium with a refractive index close to that of immersion oil (approximately 1.518).
-
Seal the coverslip with nail polish to prevent drying and movement.
-
Allow the mounting medium to cure as per the manufacturer's instructions before imaging.
-
Visualizations
To further clarify the experimental process and the underlying principles of STED microscopy, the following diagrams are provided.
Conclusion
Based on the available photophysical data, this compound appears to be a very bright and photostable dye, making it a strong candidate for STED microscopy. Its high molar extinction coefficient and quantum yield are advantageous for generating a strong fluorescence signal.
While Dyomics 610 shares a similar spectral range, the lack of comprehensive public data on its quantum yield and fluorescence lifetime makes a direct performance comparison challenging. Researchers may need to perform their own in-house evaluations to determine the optimal dye for their specific STED setup and experimental conditions. The choice between these dyes will ultimately depend on the specific requirements of the experiment, including the desired resolution, the photostability needed for the imaging duration, and the overall signal-to-noise ratio achieved in the user's experimental system.
References
Validating the Functionality of an ATTO 610 Labeled Antibody: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the functionality of an antibody labeled with ATTO 610. Through a direct comparison with a well-established alternative, Alexa Fluor 647, this document outlines key experimental protocols and data interpretation strategies. The aim is to offer an objective performance evaluation, supported by clear data presentation and detailed methodologies.
Introduction to this compound
This compound is a fluorescent dye characterized by its strong absorption and high fluorescence quantum yield, making it a suitable candidate for various fluorescence-based applications.[1][2] Belonging to a newer generation of fluorescent labels, it is designed for life science applications, including the labeling of proteins, DNA, and RNA.[1][2] Key features include high photostability and good water solubility.[1][2] However, it is important to note that this compound is pH sensitive and shows degradation at a pH above 8.5.[1]
Comparative Dye: Alexa Fluor 647
For this guide, we will compare the performance of an this compound-labeled antibody with the same antibody labeled with Alexa Fluor 647. Alexa Fluor 647 is a widely used fluorescent dye in the far-red region of the spectrum, known for its brightness and photostability. It serves as a robust benchmark for evaluating novel fluorescent labels.
Spectral Properties Comparison
A summary of the key spectral properties of this compound and Alexa Fluor 647 is presented below.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (nm) | 615[3][4] | 650 |
| Emission Maximum (nm) | 634[4] | 665 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 150,000[4][5] | 270,000 |
| Fluorescence Quantum Yield | 0.70[4] | 0.33 |
Experimental Validation Workflow
The following diagram outlines a comprehensive workflow for the validation and comparison of the this compound- and Alexa Fluor 647-labeled antibodies. This workflow ensures a thorough evaluation of antibody functionality across different applications.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Immunofluorescence (IF)
Objective: To assess the specificity and performance of the labeled antibodies in visualizing the target protein's subcellular localization.
Methodology:
-
Cell Culture and Preparation:
-
Culture positive and negative control cell lines on glass coverslips to 70-80% confluency.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate cells with the this compound-labeled and Alexa Fluor 647-labeled primary antibodies at optimized dilutions in 1% BSA in PBS for 1 hour at room temperature.
-
Wash three times with PBS.
-
(Optional for indirect immunofluorescence) Incubate with a fluorophore-conjugated secondary antibody.
-
Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Wash three times with PBS.
-
Mount coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets for DAPI, this compound, and Alexa Fluor 647.
-
Maintain consistent acquisition settings (e.g., exposure time, laser power) between samples for accurate comparison.
-
Analyze images for signal intensity, specificity of localization, and background fluorescence.
-
Flow Cytometry
Objective: To quantitatively assess the ability of the labeled antibodies to detect the target protein on a single-cell level.
Methodology:
-
Cell Preparation:
-
Harvest positive and negative control cell lines and prepare single-cell suspensions.
-
Fix and permeabilize cells using a commercially available fixation/permeabilization kit, following the manufacturer's instructions.
-
-
Antibody Staining:
-
Incubate approximately 1x10^6 cells with the this compound-labeled and Alexa Fluor 647-labeled primary antibodies at optimized dilutions for 30 minutes at 4°C in the dark.
-
Wash cells twice with flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer equipped with lasers and detectors appropriate for this compound and Alexa Fluor 647.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) of the stained populations.
-
Compare the signal-to-noise ratio between the two labeled antibodies.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the validation experiments.
Table 1: Immunofluorescence Performance
| Parameter | This compound-Antibody | Alexa Fluor 647-Antibody |
| Optimal Dilution | ||
| Signal Intensity (Arbitrary Units) | ||
| Signal-to-Noise Ratio | ||
| Photostability (Time to 50% Signal Loss) | ||
| Specificity (Co-localization with known marker) |
Table 2: Flow Cytometry Performance
| Parameter | This compound-Antibody | Alexa Fluor 647-Antibody |
| Optimal Concentration (µg/mL) | ||
| % Positive Cells (Positive Control) | ||
| Mean Fluorescence Intensity (MFI) (Positive Control) | ||
| % Positive Cells (Negative Control) | ||
| MFI (Negative Control) | ||
| Stain Index |
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)
To illustrate the application of a validated antibody, the following diagram depicts the EGFR signaling pathway, a common target in cancer research and drug development. A validated anti-EGFR antibody labeled with this compound could be used to visualize receptor internalization or quantify receptor levels on the cell surface.
Conclusion
This guide provides a structured approach to validating an this compound-labeled antibody by comparing its performance against a well-established standard, Alexa Fluor 647. By following the outlined experimental protocols and utilizing the provided templates for data presentation, researchers can generate robust and objective data to confidently assess the functionality and suitability of their this compound-conjugated antibody for various research and drug development applications.
References
A Comparative Guide to the Quantum Yield of ATTO 610 in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield of ATTO 610 in different solvents, alongside a selection of alternative fluorescent dyes. The data presented is intended to assist researchers in selecting the most appropriate fluorophore for their specific experimental conditions, thereby enhancing the accuracy and sensitivity of their fluorescence-based assays.
Performance Comparison of this compound and Alternatives
This compound is a popular red-emitting fluorescent dye known for its high fluorescence quantum yield and photostability.[][2][3][4][5] Its performance, however, can be influenced by the solvent environment. This section compares the quantum yield of this compound with spectrally similar alternatives—Alexa Fluor 610, CAL Fluor Red 610, and Cy5—in various commonly used solvents.
The quantum yield (Φ), a measure of the efficiency of fluorescence, is a critical parameter for the brightness of a fluorescent label. A higher quantum yield indicates a brighter signal, which is crucial for sensitive applications.
| Dye | Water (PBS, pH 7.4) | Ethanol | Methanol | DMSO | DMF | Acetonitrile |
| This compound | 70%[2][4][5][6] | 70% | Data not available | Data not available | Data not available | Data not available |
| Alexa Fluor 610 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| CAL Fluor Red 610 | Data not available | Data not available | 0.87*[7] | Data not available | Data not available | Data not available |
| Cy5 | 27%[8] | 40%[8] | Data not available | Data not available | Data not available | Data not available |
*Note: The solvent for the reported quantum yield of CAL Fluor Red 610 was not explicitly stated in the available resources.
Experimental Protocols: Measuring Fluorescence Quantum Yield
The determination of fluorescence quantum yield is a critical experimental procedure for characterizing fluorescent molecules. The most common approach is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample under investigation.
-
Solvent Selection: Use the same solvent for both the standard and the sample to minimize differences in refractive index. If different solvents must be used, a correction for the refractive index of the solvents is necessary.
-
Absorbance Measurement: Prepare a series of dilutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions should be kept low (typically below 0.1) to avoid inner filter effects. Measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the same solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: A flowchart of the relative quantum yield measurement process.
Signaling Pathways and Logical Relationships
In the context of fluorescence quantum yield, the key relationship is between the absorbed and emitted photons, which is influenced by the molecular structure of the fluorophore and its interaction with the solvent environment. The Jablonski diagram is a standard way to illustrate the electronic transitions involved in fluorescence.
Caption: Jablonski diagram illustrating fluorescence.
References
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. ATTO-TEC Consumables | Products | Leica Microsystems [leica-microsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
ATTO 610: A Guide to Spectral Overlap with Common Fluorophores for Multicolor Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence microscopy and flow cytometry, the simultaneous use of multiple fluorophores is a powerful technique for elucidating complex biological processes. However, the success of such multicolor experiments hinges on a critical understanding of spectral overlap between the chosen dyes. This guide provides a comprehensive comparison of the spectral properties of ATTO 610, a popular red-emitting fluorescent label, with other commonly used fluorophores. We present key quantitative data, detailed experimental protocols for assessing spectral overlap, and visual aids to facilitate the design of robust multicolor imaging experiments.
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another (the acceptor). This phenomenon can lead to two significant consequences in multicolor imaging: bleed-through (crosstalk) and Förster Resonance Energy Transfer (FRET).
-
Bleed-through: This is the unwanted detection of fluorescence from one fluorophore in the detection channel designated for another. It arises when the emission of a brighter fluorophore "leaks" into an adjacent channel, potentially leading to false-positive signals and inaccurate quantification.
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers its energy to a nearby acceptor fluorophore. This energy transfer is highly dependent on the distance between the two molecules (typically within 1-10 nanometers) and the degree of spectral overlap between the donor's emission and the acceptor's excitation spectra. FRET is a valuable tool for studying molecular interactions.
Quantitative Comparison of this compound and Other Common Fluorophores
The selection of appropriate fluorophores for multicolor imaging requires careful consideration of their spectral properties. The following table summarizes the key photophysical characteristics of this compound and a selection of other widely used fluorescent dyes. "Brightness" is calculated as the product of the molar extinction coefficient and the quantum yield, providing a practical measure of the fluorophore's signal intensity.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| This compound | 615 | 634 [1] | 150,000 [1] | 0.70 [1] | 105,000 |
| Alexa Fluor 555 | 555[2] | 565[2] | 150,000[2] | 0.10[3] | 15,000 |
| Alexa Fluor 594 | 590 | 617[4] | 92,000[4] | 0.66[3] | 60,720 |
| Alexa Fluor 647 | 650[5] | 665[5] | 239,000[5] | 0.33[5] | 78,870 |
| Cy3 | ~550[6] | ~570[6] | 150,000 | 0.15 | 22,500 |
| Cy3B | 560[7] | 571[7] | 120,000[7] | 0.58[7] | 69,600 |
| Cy5 | 649[8] | 667[8] | 250,000[8] | 0.27[8] | 67,500 |
Experimental Protocols
Accurate assessment of spectral overlap is crucial for successful multicolor experiments. Below are detailed protocols for measuring the essential spectral characteristics of fluorophores and for quantifying FRET efficiency.
Protocol 1: Measurement of Excitation and Emission Spectra
This protocol outlines the fundamental procedure for determining the spectral properties of a fluorophore using a spectrofluorometer.
Methodology:
-
Sample Preparation:
-
Dissolve the fluorophore in an appropriate solvent (e.g., PBS, ethanol) to a concentration that yields an absorbance of approximately 0.05 at its absorption maximum to avoid inner filter effects.
-
Transfer the solution to a clean quartz cuvette.
-
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement of Emission Spectrum:
-
Set the excitation wavelength to the known or estimated absorption maximum of the fluorophore.
-
Scan a range of emission wavelengths (e.g., from the excitation wavelength + 10 nm to 800 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
-
-
Measurement of Excitation Spectrum:
-
Set the emission wavelength to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., from 300 nm to the emission wavelength - 10 nm).
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of wavelength for both the excitation and emission spectra.
-
Identify the peak wavelengths to determine the excitation and emission maxima.
-
Protocol 2: Quantification of FRET Efficiency using Sensitized Emission
This protocol describes how to measure FRET efficiency by detecting the sensitized emission of the acceptor fluorophore upon excitation of the donor.[9][10]
Methodology:
-
Sample Preparation:
-
Prepare three samples:
-
Donor-only (cells or molecules labeled only with the donor fluorophore).
-
Acceptor-only (cells or molecules labeled only with the acceptor fluorophore).
-
FRET sample (cells or molecules labeled with both donor and acceptor fluorophores).
-
-
-
Image Acquisition:
-
Acquire three images of each sample using a fluorescence microscope equipped with appropriate filter sets:
-
Donor channel: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.
-
Acceptor channel: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.
-
FRET channel: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.
-
-
-
Correction for Crosstalk:
-
Donor bleed-through: Measure the signal in the FRET channel from the donor-only sample. This represents the percentage of donor emission that leaks into the acceptor channel.
-
Acceptor direct excitation: Measure the signal in the FRET channel from the acceptor-only sample when excited at the donor's excitation wavelength. This represents the direct excitation of the acceptor by the donor's excitation light.
-
-
Calculation of FRET Efficiency (E):
-
The FRET efficiency can be calculated using various algorithms that correct for the measured crosstalk. A common simplified equation is:
-
E = (FRET_corrected) / (FRET_corrected + Donor_intensity)
-
-
Where FRET_corrected is the intensity in the FRET channel after subtracting the donor bleed-through and acceptor direct excitation contributions, and Donor_intensity is the intensity in the donor channel of the FRET sample.
-
Protocol 3: Quantification of FRET Efficiency using Acceptor Photobleaching
This protocol determines FRET efficiency by measuring the increase in donor fluorescence after photobleaching the acceptor fluorophore.[1][6]
Methodology:
-
Sample Preparation:
-
Prepare a sample containing cells or molecules labeled with both donor and acceptor fluorophores.
-
-
Pre-bleach Image Acquisition:
-
Acquire an image of the sample in the donor channel (excite at donor's λex, detect at donor's λem).
-
-
Acceptor Photobleaching:
-
Selectively photobleach the acceptor fluorophore by illuminating the sample with a high-intensity light source at the acceptor's excitation wavelength until its fluorescence is no longer detectable.
-
-
Post-bleach Image Acquisition:
-
Acquire a second image of the same field of view in the donor channel using the same settings as the pre-bleach image.
-
-
Calculation of FRET Efficiency (E):
-
The FRET efficiency is calculated from the increase in donor fluorescence intensity after acceptor photobleaching:
-
E = 1 - (Donor_intensity_pre-bleach / Donor_intensity_post-bleach)
-
-
By carefully selecting fluorophores with minimal spectral overlap and applying appropriate experimental controls and correction methods, researchers can confidently perform multicolor imaging experiments to gain deeper insights into complex biological systems.
References
- 1. Imaging protein interactions by FRET microscopy: FRET measurements by acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. mdc-berlin.de [mdc-berlin.de]
- 7. Cy3B acid | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 10. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 550 and ATTO 610 FRET Pair: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Förster Resonance Energy Transfer (FRET) pair consisting of ATTO 550 as the donor and ATTO 610 as the acceptor. Below, we present key performance data, detailed experimental protocols for FRET efficiency determination, and a visual representation of the FRET mechanism to aid in experimental design and data interpretation.
Performance Characteristics
The efficiency of FRET is critically dependent on the spectral properties of the donor and acceptor dyes, including their spectral overlap, quantum yield of the donor, and the extinction coefficient of the acceptor. The Förster radius (R₀) is the distance at which FRET efficiency is 50% and is a key parameter for a given FRET pair.
| Parameter | ATTO 550 (Donor) | This compound (Acceptor) | Reference |
| Excitation Maximum (λex) | 554 nm | 616 nm | [1][2][3] |
| Emission Maximum (λem) | 576 nm | 633 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | 150,000 M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.80 | 0.70 | [1][2] |
| Fluorescence Lifetime (τ) | 3.6 ns | 3.2 ns | [1][2] |
| Förster Radius (R₀) for the Pair | \multicolumn{2}{c | }{6.1 nm (61 Å)} |
FRET Signaling Pathway
The following diagram illustrates the mechanism of Förster Resonance Energy Transfer between the donor dye, ATTO 550, and the acceptor dye, this compound.
Caption: FRET from ATTO 550 (donor) to this compound (acceptor).
Experimental Protocols for Determining FRET Efficiency
Sensitized Emission Method
This method involves measuring the fluorescence intensity of the acceptor due to FRET.
a. Experimental Workflow:
Caption: Workflow for sensitized emission FRET measurement.
b. Detailed Protocol:
-
Sample Preparation:
-
Prepare three samples: a "Donor-only" sample containing the molecule labeled only with ATTO 550, an "Acceptor-only" sample with the molecule labeled only with this compound, and a "FRET" sample containing the molecule labeled with both ATTO 550 and this compound.
-
Ensure the concentration and buffer conditions are identical for all samples.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the donor's maximum (554 nm).
-
Set the emission wavelength to the acceptor's maximum (633 nm).
-
-
Measurements:
-
Measure the fluorescence intensity of all three samples under donor excitation. This will give you the intensity of the FRET sample (I_FRET), the bleed-through of the donor-only sample (I_D), and the direct excitation of the acceptor-only sample (I_A).
-
To correct for differences in concentration, measure the fluorescence of the Acceptor-only and FRET samples with excitation at the acceptor's maximum (616 nm) and emission at 633 nm.
-
-
Calculation of FRET Efficiency (E):
-
The FRET efficiency can be calculated using various established formulas that account for spectral bleed-through and direct acceptor excitation. A simplified approach is to calculate the sensitized emission (SE) and then the FRET efficiency.
-
SE = I_FRET - (I_D_bleedthrough) - (I_A_direct_excitation)
-
E = SE / (SE + I_D_quenched) where I_D_quenched is the quenched donor fluorescence in the FRET sample.
-
Acceptor Photobleaching Method
This method is based on the principle that FRET quenches the donor's fluorescence. By photobleaching the acceptor, this quenching is reversed, leading to an increase in the donor's fluorescence.
a. Experimental Workflow:
Caption: Workflow for acceptor photobleaching FRET measurement.
b. Detailed Protocol:
-
Sample Preparation:
-
Prepare a sample containing the molecule labeled with both ATTO 550 and this compound.
-
-
Microscope Setup:
-
Use a confocal microscope equipped with lasers for exciting both ATTO 550 (e.g., 561 nm laser) and this compound (e.g., 633 nm laser).
-
-
Pre-Bleach Imaging:
-
Acquire an image of the sample by exciting the donor (ATTO 550) and measuring its emission. This gives the pre-bleach donor intensity (I_D_pre).
-
-
Acceptor Photobleaching:
-
In a defined region of interest (ROI), repeatedly scan with a high-intensity laser at the acceptor's excitation wavelength (e.g., 633 nm) until the acceptor's fluorescence is significantly reduced or eliminated.
-
-
Post-Bleach Imaging:
-
Acquire another image of the same field of view by exciting the donor (ATTO 550) and measuring its emission. This gives the post-bleach donor intensity (I_D_post).
-
-
Calculation of FRET Efficiency (E):
-
The FRET efficiency is calculated from the increase in donor fluorescence after acceptor photobleaching:
-
E = 1 - (I_D_pre / I_D_post)
-
Alternative FRET Pairs
For applications requiring different spectral properties or Förster radii, several alternative FRET pairs can be considered. The choice of an alternative will depend on the specific experimental requirements, such as the available excitation sources and the expected distance between the donor and acceptor.
| Donor | Acceptor | R₀ (nm) | Notes |
| ATTO 488 | ATTO 594 | 6.4 | Good spectral separation. |
| ATTO 532 | ATTO 590 | 6.3 | Suitable for 532 nm laser excitation. |
| ATTO 565 | ATTO 647N | 6.5 | Commonly used pair with a red-shifted acceptor. |
| Cy3 | Cy5 | 5.4 | A classic and widely used FRET pair. |
This guide provides a foundational understanding of the ATTO 550 and this compound FRET pair. For optimal results, it is recommended to empirically determine the FRET efficiency under your specific experimental conditions.
References
A Comparative Guide to the Brightness of ATTO 610 and Other Red Fluorescent Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based applications, the selection of the appropriate fluorophore is a critical determinant of experimental success. Brightness, a key performance metric, directly impacts signal-to-noise ratios and the sensitivity of assays. This guide provides an objective comparison of the brightness of ATTO 610 with other commonly used red fluorescent dyes, supported by quantitative data and a detailed experimental protocol for direct comparison.
Quantitative Comparison of Red Fluorescent Dyes
The brightness of a fluorescent dye is determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a dye absorbs photons at a specific wavelength, while the quantum yield is the ratio of emitted photons to absorbed photons. A higher value for both parameters results in a brighter fluorophore.[1] The following table summarizes the key photophysical properties of this compound and other popular red fluorescent dyes.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| This compound | 615 | 634 | 150,000[2] | 0.70[2] | 105,000 |
| Alexa Fluor 594 | 590 | 617 | 73,000[3] | 0.66[3] | 48,180 |
| Cy3.5 | 581 | 594 | 150,000[4] | 0.15[4] | 22,500 |
| Cy5 | 650 | 670 | 250,000 | 0.20[5] | 50,000 |
| Texas Red | 596 | 615 | 85,000[6][7] | 0.93[6] | 79,050 |
Note: The brightness is a calculated value (ε x Φ) and provides a theoretical comparison. Actual performance may vary depending on the experimental conditions, including the conjugation molecule, solvent, and instrumentation.
Experimental Protocols
To empirically compare the brightness of different fluorescent dyes, a standardized and controlled experiment is crucial. Below is a detailed protocol for measuring the relative fluorescence intensity of dye-protein conjugates.
Objective: To determine the relative brightness of different red fluorescent dyes when conjugated to a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
Fluorescent dyes of interest (e.g., this compound, Alexa Fluor 594, etc.) as amine-reactive esters (e.g., NHS esters).
-
Bovine Serum Albumin (BSA).
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Spectrophotometer or plate reader with fluorescence detection capabilities.
-
Cuvettes or microplates suitable for fluorescence measurements.
Methodology:
-
Protein Preparation:
-
Dissolve BSA in the labeling buffer to a final concentration of 10 mg/mL.
-
-
Dye Conjugation:
-
Prepare stock solutions of each amine-reactive dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add a 10-fold molar excess of the reactive dye to the BSA solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Quenching of Unreacted Dye:
-
Add the quenching solution to the reaction mixture to a final concentration of 0.1 M.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Conjugates:
-
Separate the dye-protein conjugates from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the excitation maximum of the respective dye.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein. Adjust labeling conditions if necessary to achieve a similar DOL for all conjugates to ensure a fair comparison.
-
-
Fluorescence Measurement:
-
Prepare a series of dilutions of each purified dye-protein conjugate in PBS.
-
Measure the fluorescence intensity of each dilution using a spectrophotometer or plate reader. The excitation wavelength should be set to the excitation maximum of each dye, and the emission spectrum should be recorded across a relevant range.
-
Ensure that the measurements are taken within the linear range of the instrument's detector.
-
-
Data Analysis:
-
For each dye conjugate, plot the fluorescence intensity as a function of protein concentration.
-
The slope of the linear portion of this plot is a measure of the brightness of the conjugate.
-
Compare the slopes for the different dye conjugates to determine their relative brightness under the tested conditions.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for comparing the brightness of fluorescent dyes.
Conclusion
Based on the quantitative data, this compound demonstrates superior theoretical brightness compared to Alexa Fluor 594 and Cy3.5, and is competitive with Texas Red and Cy5 in the red fluorescent dye category. The high molar extinction coefficient and quantum yield of this compound contribute to its strong fluorescence emission.[2] However, the choice of a fluorescent dye should not be based solely on brightness. Other factors such as photostability, pH sensitivity, and the specific application context are also critical considerations.[8] The provided experimental protocol offers a robust framework for researchers to perform their own direct comparisons and select the optimal red fluorescent dye for their specific experimental needs.
References
- 1. Tips for Fluorophore Selection - FluoroFinder [fluorofinder.com]
- 2. Panel Builder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Cyanine 3.5 monosuccinimidyl ester [equivalent to Cy3.5® NHS ester] | AAT Bioquest [aatbio.com]
- 5. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Texas Red - Wikipedia [en.wikipedia.org]
- 8. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
A Comparative Guide to the Long-Term Storage Stability of ATTO 610 Conjugates
For researchers, scientists, and drug development professionals, the long-term stability of fluorescently labeled conjugates is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of the storage stability of ATTO 610 conjugates against other commonly used fluorescent dyes, supported by experimental data and detailed protocols.
This compound, a fluorescent dye in the red spectral range, is recognized for its high fluorescence quantum yield and exceptional photostability.[1][2] This guide delves into the factors influencing the long-term stability of this compound conjugates in storage and provides a comparative perspective with other popular fluorophores.
Comparison of Key Stability-Affecting Characteristics
While direct head-to-head long-term storage data for various dye conjugates is limited in publicly available literature, we can infer stability based on the inherent properties of the dyes and general findings for fluorescently labeled proteins.
| Feature | This compound | Alexa Fluor 647 | Cy5 |
| Photostability | High[1][2] | High[3] | Moderate, prone to photobleaching[3] |
| pH Sensitivity | Stable up to pH 8, degrades at higher pH[1][2] | Generally stable over a broad pH range | Susceptible to degradation, especially at high pH |
| Self-Quenching/ Aggregation | Less prone to aggregation | Less prone to aggregation-induced quenching[3] | Prone to forming dye aggregates that quench fluorescence[3] |
| Ozone Resistance | High (characteristic of many ATTO dyes)[4] | Moderate | Low |
| General Storage Recommendation | Store at -20°C for long-term, protected from light[2] | Store at 4°C for short-term, -20°C for long-term in aliquots[3] | Store at -20°C, protected from light |
Experimental Protocols for Assessing Long-Term Stability
To rigorously evaluate the long-term stability of fluorescent conjugates, a well-designed experimental protocol is crucial. Below are detailed methodologies for conducting such a study.
Protocol 1: Real-Time Long-Term Stability Study
This protocol outlines a method for assessing the stability of fluorescently labeled antibodies under recommended storage conditions over an extended period.
1. Conjugate Preparation and Characterization:
-
Prepare conjugates of your protein of interest (e.g., IgG antibody) with this compound, Alexa Fluor 647, and Cy5 NHS esters according to the manufacturers' protocols.
-
Determine the Degree of Labeling (DOL) for each conjugate using UV-Vis spectrophotometry. Aim for a consistent DOL across all conjugates for a fair comparison.
-
Characterize the initial fluorescence intensity and spectral properties of each conjugate using a fluorescence spectrophotometer.
-
Assess the initial binding activity of the conjugated antibody using a relevant functional assay (e.g., ELISA, flow cytometry).
2. Storage Conditions:
-
Aliquot the conjugates into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the following conditions:
-
4°C (protected from light)
-
-20°C (in a non-frost-free freezer)
-
-80°C
-
3. Time Points for Analysis:
-
Analyze the stored conjugates at regular intervals (e.g., 1, 3, 6, 12, 18, and 24 months).
4. Stability Assessment:
-
At each time point, thaw one aliquot from each storage condition.
-
Visual Inspection: Note any precipitation or aggregation.
-
Spectroscopic Analysis: Measure the absorbance and fluorescence emission spectra. Compare the fluorescence intensity to the initial measurement.
-
Functional Assay: Perform the same functional assay as in the initial characterization to assess any loss of biological activity.
-
Purity Analysis: Use SDS-PAGE or size-exclusion chromatography (SEC-HPLC) to detect any degradation or aggregation.
Protocol 2: Accelerated Stability Study
Accelerated stability studies use elevated temperatures to predict long-term stability in a shorter timeframe.[5]
1. Conjugate Preparation and Initial Characterization:
-
Follow step 1 as in the real-time stability study.
2. Accelerated Storage Conditions:
-
Aliquot the conjugates and store them at elevated temperatures (e.g., 25°C, 37°C, and 50°C) in a controlled temperature chamber, protected from light.
3. Time Points for Analysis:
-
Analyze the samples at shorter, more frequent intervals (e.g., 1, 2, 4, 8, and 12 weeks).
4. Stability Assessment:
-
Follow step 4 as in the real-time stability study at each time point.
-
The degradation rates at elevated temperatures can be used to model and predict the stability at the recommended storage temperature using the Arrhenius equation.
Mandatory Visualizations
Caption: Workflow for long-term stability testing of fluorescent conjugates.
Caption: Factors leading to the degradation of fluorescent conjugates.
Conclusion
The long-term stability of fluorescent conjugates is a critical factor for the reliability of experimental data. While this compound boasts excellent photostability, its long-term storage stability, like that of any fluorescent conjugate, is dependent on proper handling and storage conditions. For applications requiring high sensitivity and long-term reproducibility, it is advisable to select dyes with high photostability and low susceptibility to aggregation, such as those in the ATTO and Alexa Fluor families. When initiating long-term studies, it is best practice to perform initial stability tests to ensure the chosen conjugate meets the specific demands of the experimental setup.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
ATTO 610: A Comparative Performance Analysis in Common Microscopy Filter Sets
For researchers, scientists, and drug development professionals seeking optimal fluorescence imaging, this guide provides a comprehensive comparison of ATTO 610's performance against other common fluorescent dyes within standard TRITC and Texas Red microscopy filter sets. This analysis is supported by the spectral properties of the dyes and filter sets to facilitate informed decisions for your specific experimental needs.
Introduction to this compound
This compound is a fluorescent label designed for the red spectral region, known for its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3][4] These characteristics make it a versatile dye for various life science applications, including the labeling of DNA, RNA, and proteins.[1][2][4]
Spectral Properties and Performance Metrics of this compound and Alternatives
The performance of a fluorescent dye is intrinsically linked to its spectral properties, primarily its excitation and emission maxima, molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength), and fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The product of the molar extinction coefficient and the quantum yield provides a measure of the dye's theoretical brightness.
This guide compares this compound with two spectrally similar and commonly used alternatives: Alexa Fluor 594 and DyLight 594.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | 615[5] | 634[5] | 150,000[1][2][5] | 0.70[1][2][5] | 105,000 |
| Alexa Fluor 594 | 590[6] | 617[6] | 73,000[6] | 0.66[6][7] | 48,180 |
| DyLight 594 | 593[8][9][10] | 618[8][9][10] | 80,000[8][9][10][11] | Not specified | Not specified |
Performance in Common Microscopy Filter Sets
The choice of microscopy filter set is critical for maximizing the signal from a fluorescent dye while minimizing background noise. Here, we analyze the theoretical performance of this compound and its alternatives in two widely used filter sets: TRITC and Texas Red.
TRITC Filter Set
TRITC (Tetramethylrhodamine) filter sets are designed for dyes that excite in the green-yellow region and emit in the orange-red region. A common configuration for a TRITC filter set is as follows:
| Filter Component | Wavelength Range (nm) |
| Excitation Filter | 545 ± 15 (530-560) |
| Dichroic Beamsplitter | 570 |
| Emission Filter | 620 ± 30 (590-650) |
Note: The specific wavelengths can vary slightly between manufacturers. The values presented here are representative of a Chroma 49005 set.[12]
Compatibility and Expected Performance:
-
This compound: The excitation maximum of this compound (615 nm) is significantly outside the typical TRITC excitation passband (530-560 nm). This mismatch will lead to very inefficient excitation and, consequently, a weak fluorescence signal. While its emission peak at 634 nm falls within the emission filter's range, the poor excitation efficiency makes it an unsuitable choice for a standard TRITC filter set.
-
Alexa Fluor 594: With an excitation maximum at 590 nm, Alexa Fluor 594 is also not optimally excited by a standard TRITC filter set. However, its excitation spectrum has some overlap with the red edge of the TRITC excitation filter, which may result in a detectable but suboptimal signal. Its emission peak at 617 nm is well-centered within the emission filter's passband.
-
DyLight 594: Similar to Alexa Fluor 594, the excitation peak of DyLight 594 at 593 nm is not ideal for a TRITC filter set. It will be inefficiently excited, leading to a weaker signal. The emission at 618 nm is well-captured by the emission filter.
Texas Red Filter Set
Texas Red filter sets are designed for fluorophores that excite in the yellow-orange region and emit in the red region. A representative configuration for a Texas Red filter set is:
| Filter Component | Wavelength Range (nm) |
| Excitation Filter | 560 ± 20 (540-580) |
| Dichroic Beamsplitter | 585 |
| Emission Filter | 630 ± 37.5 (592.5-667.5) |
Note: These specifications are based on the Chroma 49008 filter set.[13]
Compatibility and Expected Performance:
-
This compound: The excitation maximum of this compound at 615 nm is still outside the typical Texas Red excitation passband (540-580 nm). This will result in poor excitation efficiency and a weak signal. The emission at 634 nm is well within the emission filter's range.
-
Alexa Fluor 594: The excitation peak of Alexa Fluor 594 at 590 nm is at the very edge of the typical Texas Red excitation filter (540-580 nm). This will lead to more efficient excitation compared to a TRITC set, but it is still not optimal. The emission at 617 nm is well-matched to the emission filter.
-
DyLight 594: With an excitation maximum at 593 nm, DyLight 594 is also positioned at the red edge of the Texas Red excitation filter, leading to better but not ideal excitation. Its emission at 618 nm is well-suited for the emission filter.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for comparing the performance of different fluorescent dyes in various filter sets.
Caption: A generalized workflow for comparing fluorescent dyes.
Experimental Protocol
To empirically compare the performance of this compound with other dyes in different filter sets, the following protocol can be adapted.
Objective: To quantify and compare the brightness and signal-to-noise ratio of this compound, Alexa Fluor 594, and DyLight 594 when imaged with TRITC and Texas Red filter sets.
Materials:
-
Antibodies or other targeting molecules conjugated to this compound, Alexa Fluor 594, and DyLight 594.
-
Fixed cells or tissue samples with the target of interest.
-
Fluorescence microscope equipped with TRITC and Texas Red filter sets.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare replicate samples for each fluorescent dye.
-
Perform immunofluorescence staining according to standard protocols, ensuring identical conditions (e.g., antibody concentration, incubation time, and temperature) for all dyes.
-
Include a negative control sample (e.g., stained with a secondary antibody only) to determine background fluorescence.
-
-
Image Acquisition:
-
For each dye, acquire images using both the TRITC and Texas Red filter sets.
-
Use identical acquisition settings (e.g., exposure time, laser power, camera gain) for all samples imaged with the same filter set to ensure a fair comparison.
-
Acquire multiple images from different fields of view for each sample to ensure statistical robustness.
-
-
Data Analysis:
-
Brightness Measurement:
-
Using image analysis software, define regions of interest (ROIs) corresponding to specifically stained structures.
-
Measure the mean fluorescence intensity within these ROIs.
-
-
Background Measurement:
-
Measure the mean fluorescence intensity in background regions of the same images where no specific staining is present.
-
-
Signal-to-Noise Ratio (SNR) Calculation:
-
Calculate the SNR for each image by dividing the mean intensity of the signal (from ROIs) by the standard deviation of the background intensity.
-
-
Statistical Analysis:
-
Perform statistical tests (e.g., t-test or ANOVA) to determine if the observed differences in brightness and SNR between the dyes are statistically significant for each filter set.
-
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the relationship between the fluorescent dye's spectral properties, the filter set characteristics, and the resulting image quality.
References
- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. stressmarq.com [stressmarq.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Panel Builder [app.fluorofinder.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. microscopecentral.com [microscopecentral.com]
- 13. microscopecentral.com [microscopecentral.com]
A Comparative Analysis of ATTO 610 and CF Dyes for Advanced Fluorescence Applications
For Immediate Publication
HAYWARD, CA – December 10, 2025 – In the rapidly advancing fields of biological research and drug development, the selection of appropriate fluorescent probes is paramount to generating high-quality, reproducible data. This guide provides an objective, data-driven comparison of the ATTO 610 fluorescent dye and a selection of spectrally similar CF dyes from Biotium: CF620R, CF633, and CF640R. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions for their specific experimental needs.
Core Performance Metrics: A Quantitative Overview
The performance of a fluorescent dye is primarily determined by its spectral characteristics, brightness, and photostability. Brightness, a critical factor for sensitivity, is a function of the dye's molar extinction coefficient and its fluorescence quantum yield. The following tables summarize the key quantitative data for this compound and the selected CF dyes.
Spectral and Photophysical Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | 615 - 616[1][2][3][4] | 633 - 634[1][2][3] | 150,000[1][2][3][4][5] | 0.70[1][2][3][4] | 105,000 |
| CF620R | 617 | 639 | 115,000 | Not specified | Not specified |
| CF633 | 630[6] | 650[6] | 100,000[6] | Not specified | Not specified |
| CF640R | 642[7][8][9] | 662[7][8][9] | 105,000[7][8][9][10] | Not specified | Not specified |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter dye. Quantum yield for CF dyes is not explicitly stated in the provided documentation, preventing a direct brightness calculation.
Photostability: A Qualitative Comparison
-
This compound is described as having high photostability and very little triplet formation, which contributes to its resistance to photobleaching.[1][3][4][11]
-
CF Dyes , particularly the rhodamine-based structures like CF620R and CF640R, are noted for their exceptional photostability.[7][10][12] Biotium highlights that their rhodamine-based dyes generally offer the best photostability, making them ideal for microscopy applications.[12] CF633 is also described as being far more photostable than other spectrally similar dyes.[6]
Experimental Protocols
To facilitate independent verification and comparison, detailed methodologies for key performance metrics are provided below.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield of a fluorescent dye can be determined by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline, PBS)
-
Fluorescent standard with a known quantum yield in the same spectral region
-
Dye of interest (e.g., this compound, CF dye)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the dye of interest in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, using the same excitation wavelength for both the standard and the sample.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the dye of interest.
-
Calculate the quantum yield of the dye of interest using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
Where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Assessment of Photostability
This protocol outlines a method for comparing the photostability of different fluorescent dyes under identical illumination conditions.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a digital camera.
-
Objective lens with appropriate magnification and numerical aperture.
-
Coverslips and microscope slides.
-
Mounting medium.
-
Labeled samples (e.g., antibodies conjugated with the dyes to be compared, stained cells, or immobilized molecules).
Procedure:
-
Prepare samples labeled with each of the dyes to be compared. Ensure similar labeling densities and sample preparation conditions.
-
Mount the samples on microscope slides.
-
Select a field of view for each sample.
-
Expose the sample to continuous illumination using a defined excitation wavelength and intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.[13]
Visualizing Experimental Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for determining relative fluorescence quantum yield.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. biotium.com [biotium.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. biotium.com [biotium.com]
- 11. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of ATTO 610 Labeling on Enzymatic Activity: A Comparative Guide
For researchers in drug development and life sciences, the precise measurement of enzymatic activity is paramount. Fluorescent labeling of proteins is a powerful tool for such assessments, but the introduction of an extrinsic fluorophore can potentially alter the enzyme's native function. This guide provides a comparative overview of assessing the enzymatic activity of proteins labeled with ATTO 610, a popular red-emitting fluorescent dye, and offers a framework for comparison with alternative dyes.
Introduction to Fluorescent Labeling and Enzyme Function
Fluorescent labeling enables the sensitive detection of enzymatic activity through various methods, including Förster Resonance Energy Transfer (FRET)-based substrate cleavage assays or direct monitoring of labeled enzyme localization. However, the covalent attachment of a dye to an enzyme can introduce steric hindrance, alter the local electrostatic environment, or induce conformational changes, all of which may impact the enzyme's kinetic parameters. Therefore, careful selection of the fluorescent label and rigorous assessment of its effect on enzyme activity are critical for obtaining reliable data.
This compound is a fluorescent label characterized by strong absorption, high fluorescence quantum yield, and good photostability.[1] It is available with different reactive groups, such as NHS-ester for labeling primary amines (e.g., lysine (B10760008) residues) and maleimide (B117702) for labeling sulfhydryl groups (e.g., cysteine residues).[1] Notably, after conjugation, this compound carries a net electrical charge of +1, making it a cationic dye.[2] This positive charge can be a crucial factor to consider, as electrostatic interactions can influence protein structure and function.[3][4]
Comparison of this compound with Alternative Dyes
Key Considerations for Dye Selection:
-
Charge: this compound is cationic (+1), while Alexa Fluor 647 is anionic (-1). The charge of the dye can influence the local environment of the enzyme's active site or allosteric sites, potentially affecting substrate binding and catalysis.[3]
-
Hydrophilicity: Both this compound and Alexa Fluor 647 are generally water-soluble, which helps to prevent aggregation of the labeled protein.
-
Size and Structure: The molecular weight and structure of the dye can cause steric hindrance, especially if labeling occurs near the active site.
-
Photostability: High photostability is crucial for experiments requiring prolonged or intense illumination, as photobleaching can lead to signal loss and the generation of reactive oxygen species that may damage the enzyme.
Experimental Data: A Framework for Comparison
To objectively assess the impact of a fluorescent label on enzyme activity, it is essential to perform a comparative kinetic analysis of the unlabeled enzyme versus the enzyme labeled with different fluorophores. The following table provides a template for presenting such quantitative data.
| Enzyme Kinetic Parameter | Unlabeled Enzyme | This compound Labeled | Alexa Fluor 647 Labeled |
| Michaelis Constant (Km) | Value | Value | Value |
| Maximum Velocity (Vmax) | Value | Value | Value |
| Catalytic Constant (kcat) | Value | Value | Value |
| Catalytic Efficiency (kcat/Km) | Value | Value | Value |
Note: The values in this table are placeholders. Researchers should generate this data for their specific enzyme of interest.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling with NHS-ester dyes and a general procedure for a fluorescence-based enzyme kinetics assay.
Protocol 1: Protein Labeling with this compound NHS-ester
This protocol is adapted for labeling primary amines on a protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound NHS-ester, freshly dissolved in anhydrous DMSO
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[5] Ensure the buffer is free of amine-containing substances.[2][6]
-
Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in DMSO to a concentration of 10 mg/mL.[2]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS-ester. Incubate for another 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (approx. 615 nm for this compound).
Protocol 2: Protein Labeling with Alexa Fluor 647 NHS-ester
This protocol is similar to the one for this compound, allowing for a direct comparison.
Materials:
-
Purified protein in an amine-free buffer
-
Alexa Fluor 647 NHS-ester, freshly dissolved in anhydrous DMSO
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.
-
Dye Preparation: Prepare a fresh solution of Alexa Fluor 647 NHS-ester in DMSO.
-
Labeling Reaction: Add the desired molar excess of the reactive dye to the protein solution.
-
Incubation: Incubate for 1 hour at room temperature.
-
Quenching: Stop the reaction with the quenching buffer.
-
Purification: Purify the labeled protein using size-exclusion chromatography.
-
Characterization: Determine the DOL by measuring the absorbance at 280 nm and ~650 nm for Alexa Fluor 647.
Protocol 3: Fluorescence-Based Enzyme Kinetics Assay
This protocol describes a general method for determining enzyme kinetic parameters using a fluorogenic substrate.
Materials:
-
Unlabeled and fluorescently labeled enzymes
-
Fluorogenic substrate for the enzyme of interest
-
Assay buffer specific to the enzyme's optimal activity
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Enzyme Preparation: Prepare serial dilutions of the unlabeled and labeled enzymes in the assay buffer.
-
Substrate Preparation: Prepare a range of substrate concentrations in the assay buffer.
-
Assay Setup: In a microplate, add a fixed amount of each enzyme dilution to wells containing the different substrate concentrations.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore released from the substrate.
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear phase of the fluorescence-time curve for each substrate concentration.
-
Plot V0 against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[8]
-
Calculate kcat from the equation Vmax = kcat[E], where [E] is the enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualization of Workflows and Pathways
To aid in the conceptualization of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for fluorescently labeling proteins with NHS-ester dyes.
Caption: Workflow for determining enzyme kinetic parameters using a fluorescence-based assay.
Conclusion
The selection of a fluorescent dye for labeling an enzyme requires careful consideration of the dye's physicochemical properties and its potential impact on the enzyme's function. While this compound offers excellent photophysical properties, its cationic nature may influence enzymatic activity differently than an anionic dye like Alexa Fluor 647. It is imperative for researchers to empirically determine the effect of any fluorescent label on their specific enzyme of interest by conducting rigorous kinetic analyses. The protocols and frameworks provided in this guide offer a systematic approach to making an informed decision, ensuring the integrity and reliability of experimental results in drug discovery and fundamental research.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. fluidic.com [fluidic.com]
- 8. jasco-global.com [jasco-global.com]
A Head-to-Head Comparison: ATTO 610 vs. Janelia Fluor Dyes for Advanced Live-Cell Imaging
For researchers engaged in live-cell imaging, the choice of fluorescent probe is paramount to generating high-quality, reproducible data. An ideal fluorophore should be bright, photostable, cell-permeable, and minimally disruptive to cellular processes. This guide provides an objective comparison between two popular classes of fluorescent dyes: ATTO 610 and the Janelia Fluor (JF) series, with a focus on their application in live-cell microscopy.
Overview of the Dyes
This compound is a fluorescent label from ATTO-TEC designed for the red spectral range. It is characterized by strong absorption, high fluorescence quantum yield, and high photostability.[1][2][3][4] As a moderately hydrophilic, cationic dye, it is suitable for a range of biomolecule labeling applications, including high-sensitivity detection and single-molecule work.[1][2][5]
Janelia Fluor (JF) Dyes , developed at the Janelia Research Campus, represent a newer generation of fluorophores based on the rhodamine scaffold. They are engineered for superior brightness, photostability, and cell permeability.[6][7] A key feature of the JF dye platform is its modularity, allowing for the fine-tuning of spectral and chemical properties to suit specific applications, from super-resolution microscopy to in vivo imaging.[6][8][9] They are particularly well-suited for use with self-labeling protein tags like HaloTag® and SNAP-tag®.[6][10][11]
Quantitative Performance Metrics
To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound and several Janelia Fluor dyes that fall within a similar spectral region.
| Property | This compound | Janelia Fluor 585 (JF585) | Janelia Fluor 608 (JF608) | Janelia Fluor 646 (JF646) |
| Excitation Max (λabs) | 616 nm[1][3][5] | 585 nm[9] | 608 nm[9][12] | 646 nm[12] |
| Emission Max (λfl) | 633 nm[1][3][5] | 609 nm[9][13] | 631 nm[12] | 664 nm[12][13] |
| Molar Extinction (εmax) | 1.5 x 10⁵ M⁻¹cm⁻¹[1][3][5] | 1.5 x 10³ M⁻¹cm⁻¹ (in water)¹[9] | Not explicitly stated | Not explicitly stated |
| Quantum Yield (ηfl) | 70%[1][3][5] | 78%[9] | 67%[9][12] | 54%[12] |
| Relative Brightness (ε x η) | ~105,000 | - | - | - |
| Key Features | High photostability, Cationic dye[1][5] | High fluorogenicity, Cell-permeable[12] | Cell-permeable[9] | Ideal for deep imaging, high photostability[6][14] |
¹ Note on JF585 Molar Extinction: The value shown is in water, where the dye is in its colorless lactone form, hence the low value. Upon binding to a target like HaloTag, its absorbance and brightness increase dramatically, a property known as fluorogenicity.
Key Differentiators for Live-Cell Imaging
1. Labeling Strategy & Cell Permeability: Janelia Fluor dyes are renowned for their excellent cell permeability and are commonly employed with self-labeling tags like HaloTag®.[11] This system allows for specific, covalent labeling of fusion proteins inside living cells.[10] The ability to titrate the ligand concentration enables sparse labeling, which is crucial for single-molecule tracking experiments.[11] Many JF dyes are also fluorogenic, meaning they exhibit low fluorescence until they bind to their target protein, significantly reducing background noise and often eliminating the need for wash steps.[12]
This compound is a versatile label that can be conjugated to various molecules, such as proteins, antibodies, or ligands, to target cellular structures.[1][5][15] For intracellular targets, its permeability will depend on the properties of the molecule it is conjugated to.
2. Brightness and Photostability: Both dye families are characterized by high brightness and photostability.[1][4][6] Janelia Fluor dyes were systematically developed by modifying the rhodamine structure with azetidine (B1206935) rings, a change that substantially increases both brightness and photostability compared to traditional dyes like TMR and Cy3.[8][16] For instance, in single-molecule tracking studies, proteins labeled with JF549 were nearly twice as bright and lasted twice as long as those labeled with TMR.[14] The JFX series of dyes, which are structural analogs of the Janelia Fluors, incorporate deuterium (B1214612) to further enhance photostability for long-term imaging.[17]
This compound is also noted for its high photostability and quantum yield, making it a robust choice for demanding applications like single-molecule detection and super-resolution microscopy (dSTORM, STED).[1][18]
3. Application Suitability:
-
Janelia Fluor Dyes excel in applications requiring specific intracellular protein labeling, such as single-particle tracking, super-resolution imaging (PALM, STORM, STED), and experiments where low background is critical.[6][10] Their tunable nature has led to a broad palette of colors suitable for multiplexed imaging.[6]
-
This compound is a strong candidate for a wide array of applications including confocal microscopy, flow cytometry, and super-resolution imaging.[5][18] Its utility in live-cell imaging is often realized through conjugation to cell-permeable molecules like phalloidin (B8060827) for actin staining or specific ligands for receptor tracking.[1][15]
Experimental Protocols and Workflows
A common application for these advanced dyes is the imaging of specific proteins in live cells. The following section details a representative protocol for using Janelia Fluor dyes with the HaloTag® system and a general protocol for live-cell imaging with ATTO dye conjugates.
Workflow for Live-Cell Protein Labeling with HaloTag® and Janelia Fluor® Dyes
This workflow illustrates the process of labeling a specific protein of interest (POI) fused to a HaloTag® protein with a cell-permeable Janelia Fluor® ligand.
Caption: General workflow for live-cell imaging using HaloTag® and Janelia Fluor® dyes.
Detailed Protocol: Janelia Fluor® HaloTag® Labeling
This protocol is adapted for labeling live cells expressing a HaloTag® fusion protein.
Materials:
-
Cells expressing the HaloTag®-fusion protein cultured on glass-bottom dishes.
-
Complete cell culture medium (phenol red-free medium is recommended for imaging).
-
Janelia Fluor® HaloTag® Ligand (e.g., JF585-HaloTag).
-
DMSO (for ligand reconstitution).
-
Confocal or wide-field fluorescence microscope with an environmental chamber (37°C, 5% CO₂).
Procedure:
-
Prepare Ligand Stock: Reconstitute the Janelia Fluor® HaloTag® Ligand in DMSO to create a stock solution (e.g., 200 µM). It is recommended to make single-use aliquots and store them at -20°C to avoid freeze-thaw cycles.[19]
-
Prepare Working Solution: Just prior to use, dilute the stock solution in pre-warmed, complete cell culture medium to a 5X working concentration (e.g., 1 µM).[20]
-
Cell Labeling: For a standard labeling procedure, add the 5X working solution to the cells at a 1:5 ratio to achieve a final concentration of ~200 nM.[13][20][21] For single-molecule imaging, the final concentration may need to be optimized to be much lower (e.g., 5-50 nM) to achieve sparse labeling.[10]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[10][13][19][21]
-
Washing (Optional but Recommended): Aspirate the labeling medium and wash the cells 2-3 times with fresh, pre-warmed medium to remove unbound dye and reduce background fluorescence.[10] For fluorogenic JF dyes, this step may not be necessary.
-
Imaging: Replace the wash medium with fresh, phenol (B47542) red-free imaging medium. Transfer the dish to the microscope stage equipped with an environmental chamber. Allow cells to equilibrate before acquiring images using the appropriate filter sets and laser lines.[20] Use the lowest laser power possible to minimize phototoxicity.[15]
General Protocol: Live-Cell Imaging with an this compound Conjugate
This protocol provides a general framework. Specific concentrations and incubation times will depend on the this compound conjugate being used.
Materials:
-
Cells cultured on glass-bottom dishes.
-
Live-cell imaging medium (phenol red-free).
-
Cell-permeable this compound conjugate (e.g., this compound-Phalloidin).
-
Microscope with environmental chamber.
Procedure:
-
Cell Preparation: Culture cells on a glass-bottom dish until they reach the desired confluency.[15]
-
Prepare Staining Solution: Dilute the this compound conjugate in pre-warmed live-cell imaging medium to the working concentration recommended by the manufacturer.
-
Staining: Remove the existing medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for the time specified for the particular conjugate, typically at 37°C in a CO₂ incubator. Protect the cells from light during this step.
-
Washing: Gently aspirate the staining solution and wash the cells three times with pre-warmed imaging medium to remove unbound probes.[15]
-
Imaging: Add fresh imaging medium to the cells and place them on the microscope stage. Acquire images using appropriate excitation (e.g., 633 nm laser) and emission filters, minimizing light exposure to prevent phototoxicity.[15][22]
Logical Relationship: Factors Influencing Dye Selection
The choice between this compound and a Janelia Fluor dye depends on a hierarchy of experimental requirements.
Caption: Decision tree for selecting a suitable fluorescent dye based on experimental needs.
Conclusion
Both this compound and Janelia Fluor dyes are high-performance tools for live-cell imaging. The choice between them is often dictated by the specific experimental design.
Janelia Fluor dyes offer a distinct advantage when using self-labeling tags for specific, covalent labeling of intracellular proteins. Their engineered properties of high brightness, photostability, and cell permeability, combined with the fluorogenicity of certain variants, make them an exceptional choice for cutting-edge applications like single-molecule tracking and super-resolution microscopy where signal-to-noise is paramount.
This compound serves as a robust and versatile fluorophore suitable for a broad range of applications. When conjugated to cell-permeable molecules or used for labeling extracellular targets, it provides a bright and highly photostable signal. It remains a top-tier choice for researchers using more traditional labeling methods or for applications where the genetic engineering required for tag-based systems is not feasible.
Ultimately, the optimal dye will align with the specific biological question, the chosen labeling strategy, and the imaging modality. For researchers targeting intracellular proteins with high specificity and performance, the Janelia Fluor system is a leading contender. For broader applications requiring a reliable, bright, red-shifted fluorophore, this compound is an excellent and well-established option.
References
- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 7. Janelia Fluor® dyes expand their spectrum | Janelia Research Campus [janelia.org]
- 8. New Fluorescent Dyes Could Advance Biological Imaging | Janelia Research Campus [janelia.org]
- 9. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using HaloTag® Technology and Janelia Fluor® Dyes for Live Cell Single-Molecule Imaging [worldwide.promega.com]
- 12. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 13. promega.com [promega.com]
- 14. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Multifunctional fluorophores for live-cell imaging and affinity capture of proteins | bioRxiv [biorxiv.org]
- 17. Janelia Fluor® HaloTag® Ligands | Janelia Fluor Dyes | Cell Imaging [promega.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. Halo-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 20. Cell Imaging [promega.com]
- 21. manuals.plus [manuals.plus]
- 22. leica-microsystems.com [leica-microsystems.com]
Safety Operating Guide
Proper Disposal of ATTO 610: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential information on the proper disposal procedures for the fluorescent dye ATTO 610, fostering a culture of safety and environmental responsibility.
While specific institutional and local regulations must always be followed, this document outlines the general procedures for the safe disposal of this compound based on its chemical properties and standard laboratory safety protocols. The information provided here is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety and Handling Considerations
This compound is a fluorescent label used in life sciences for applications such as the labeling of DNA, RNA, and proteins.[1][2] It is soluble in polar solvents like acetonitrile, dimethylformamide (DMF), or dimethylsulfoxide (DMSO).[1][2] As with any chemical, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This compound Disposal Protocol
The proper disposal of this compound, like any other chemical, is dictated by its hazard classification. Fluorescent dyes are generally treated as chemical waste. The following step-by-step process ensures the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Solid Waste: Items contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including stock solutions, staining solutions, and experimental residues, must be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Waste Collection and Storage
-
Use containers that are compatible with the solvents in which this compound is dissolved.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the type of solvent used.
-
Keep the waste container securely sealed when not in use.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from general laboratory traffic.
Step 3: Arrange for Chemical Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Key Information from the Safety Data Sheet (SDS)
The official SDS from the manufacturer is the primary source of detailed safety and disposal information. When you obtain the SDS for this compound, pay close attention to the following sections for comprehensive guidance.
| Section | Information to Look For |
| Section 2 | Hazards Identification: Provides a summary of the potential health and environmental hazards. |
| Section 7 | Handling and Storage: Details on safe handling practices and appropriate storage conditions. |
| Section 8 | Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE). |
| Section 13 | Disposal Considerations: This is the most critical section for waste disposal. It will provide specific instructions on how to dispose of the product and its container in accordance with regulations. |
| Section 14 & 15 | Transport Information & Regulatory Information: Contains information on shipping regulations and other relevant legal requirements. |
Experimental Protocol Waste Management
When using this compound in experimental protocols, such as protein labeling, it is essential to consider the entire workflow for waste generation.
-
Preparation of Solutions: Any glassware or consumables used to prepare this compound stock solutions should be treated as contaminated and disposed of as solid hazardous waste.
-
Labeling Reaction: The reaction mixture containing this compound should be collected as liquid hazardous waste.
-
Purification: Waste generated during the purification of the labeled conjugate, such as from chromatography columns or dialysis, will contain unbound dye and should be collected as liquid hazardous waste.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for ATTO 610
A comprehensive guide to the safe handling, storage, and disposal of the fluorescent dye ATTO 610, ensuring the protection of laboratory personnel and the integrity of your research.
Researchers and scientists working with this compound, a versatile fluorescent label used in life sciences for applications such as labeling DNA, RNA, and proteins, must adhere to stringent safety protocols.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Handling Precautions
When handling this compound, particularly in its reactive forms like NHS-ester or maleimide (B117702), it is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.[3][4] The use of ATTO-TEC products should be overseen by technically qualified individuals experienced in handling potentially hazardous chemicals.[4]
Core Personal Protective Equipment (PPE) Requirements:
A risk assessment of the specific laboratory procedures is necessary to determine the appropriate level of PPE.[5] However, the following provides a baseline for handling this compound powder and solutions.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against splashes of dye solutions and airborne powder particles.[5][6] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact with the dye.[5] For tasks with a higher risk of exposure, consider double gloving. |
| Body Protection | A standard laboratory coat. | Shields skin and personal clothing from accidental spills.[5][6] |
| Respiratory Protection | A type N95 (US) or equivalent respirator. | Recommended when handling the powder form to prevent inhalation. |
Operational Protocols: From Receipt to Disposal
Proper handling at each stage is critical for both safety and maintaining the quality of the dye.
Receiving and Storage:
This compound is shipped as a solvent-free powder at ambient temperature. Upon receipt, it should be stored at -20°C and protected from light and moisture.[1][3][4] Before opening the vial, it must be allowed to equilibrate to room temperature to prevent moisture condensation, which can degrade the product.[1][4] When stored correctly, ATTO-TEC products are stable for at least three years.[1][4]
Preparation of Solutions:
Labeling solutions, especially of the reactive NHS-ester and maleimide forms, should be prepared immediately before use.[1][3][4] The dye is soluble in polar solvents such as anhydrous and amine-free dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1][3][4] The quality of the solvent is crucial, as impurities can react with the dye and reduce labeling efficiency.[1]
Experimental Workflow:
The following diagram illustrates the logical workflow for selecting the appropriate PPE when working with this compound.
Disposal Plan:
All waste materials, including empty vials, used gloves, and contaminated lab supplies, should be disposed of in accordance with local and institutional regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of fluorescent dyes.
Key Experimental Protocols
The most common application of this compound is the labeling of proteins and oligonucleotides.
Protein Labeling with this compound NHS-ester:
-
Protein Preparation: Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/ml.[3] The solution must be free of amine-containing substances like Tris or glycine.[3]
-
Dye Solution Preparation: Immediately before use, dissolve the this compound NHS-ester in amine-free, anhydrous DMF or DMSO to a concentration of 2 mg/ml.[3]
-
Reaction: Add the dye solution to the protein solution. The optimal molar ratio of dye to protein will vary and should be determined empirically.[3] Incubate at room temperature for 30 to 60 minutes with constant stirring.[3]
-
Purification: Separate the labeled protein from the unreacted dye using gel permeation chromatography (e.g., Sephadex G-25).[7]
| Parameter | Value |
| Protein Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |
| Dye Solvent | Anhydrous, amine-free DMF or DMSO |
| Incubation Time | 30 - 60 minutes |
| Incubation Temperature | Room Temperature |
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their experiments, contributing to the advancement of scientific discovery. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) available on the manufacturer's website.[1][4]
References
- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
